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Core Science & Biosynthesis

Foundational

Technical Guide: (R)-4-(1-Aminopropyl)-2-methylphenol

The following technical guide provides an in-depth analysis of (R)-4-(1-Aminopropyl)-2-methylphenol (CAS 1270582-06-3), a specialized chiral building block used in pharmaceutical research and development. CAS: 1270582-06...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (R)-4-(1-Aminopropyl)-2-methylphenol (CAS 1270582-06-3), a specialized chiral building block used in pharmaceutical research and development.

CAS: 1270582-06-3 Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol Role: Chiral Intermediate, Pharmacophore Scaffold, Impurity Standard[1][2]

Executive Summary

(R)-4-(1-Aminopropyl)-2-methylphenol is a high-value chiral benzylic amine intermediate.[1][2] Structurally, it features a phenol core substituted with a methyl group at the ortho position and a chiral 1-aminopropyl chain at the para position.[1][2] This scaffold is significant in medicinal chemistry, particularly for the development of Central Nervous System (CNS) agents, including analgesics and adrenergic receptor modulators.[1][2] It serves as a critical building block for structure-activity relationship (SAR) studies and as a reference standard for regioisomeric impurities in the synthesis of complex APIs like Tapentadol and related phenethylamine derivatives.[1][2]

Chemical Identity & Physicochemical Core

Understanding the precise stereochemistry and electronic properties of this molecule is essential for its application in asymmetric synthesis.[1][2]

Structural Analysis[1][2]
  • Core Scaffold: 2-Methylphenol (o-Cresol derivative).[1][2]

  • Functional Handle: Primary amine at the benzylic position (C1 of the propyl chain).[1][2]

  • Chirality: The (R)-configuration at the benzylic carbon is crucial for biological activity, as receptor binding pockets (e.g., μ-opioid, adrenergic) are highly stereospecific.[1][2]

Key Physicochemical Properties
PropertyValue (Experimental/Predicted)Relevance
Appearance Off-white to pale brown solidOxidation sensitive (phenol/amine).[1][2]
Boiling Point ~278 °C (Predicted)High thermal stability required for processing.[1][2]
pKa (Amine) ~9.5Basic; exists as cation at physiological pH.[1][2]
pKa (Phenol) ~10.2Weakly acidic; allows for selective O-alkylation.[1][2]
LogP ~1.8 - 2.2Moderate lipophilicity; CNS penetrant potential.[1][2]
Solubility DMSO, Methanol, Dilute AcidPoor water solubility in neutral form.[1][2]

Synthetic Pathways & Manufacturing

The synthesis of CAS 1270582-06-3 requires strict control over stereochemistry.[1][2] Racemic synthesis followed by resolution is inefficient; therefore, asymmetric catalysis or biocatalysis is preferred.[1][2]

Route A: Asymmetric Reductive Amination (Chemical)

This route utilizes a chiral sulfinamide auxiliary (e.g., Ellman’s auxiliary) to induce stereochemistry.[1][2]

  • Condensation: Reaction of 4-propionyl-2-methylphenol with (R)-tert-butanesulfinamide to form the chiral ketimine.[1][2]

  • Reduction: Diastereoselective reduction using NaBH₄ or L-Selectride.[1][2]

  • Deprotection: Acidic hydrolysis (HCl/MeOH) to yield the chiral amine salt.[1][2]

Route B: Biocatalytic Transamination (Enzymatic)

A more sustainable approach using ω-Transaminases (ω-TA) to convert the ketone directly to the (R)-amine.[1][2]

  • Substrate: 1-(4-hydroxy-3-methylphenyl)propan-1-one.[1][2]

  • Enzyme: (R)-selective ω-Transaminase (e.g., from Arthrobacter sp.).[1][2]

  • Amine Donor: Isopropylamine (shifts equilibrium by removing acetone).[1][2]

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the parallel synthetic strategies.

SynthesisPathways Start Precursor: 1-(4-hydroxy-3-methylphenyl) propan-1-one RouteA Route A: Chemical Asymmetric Synthesis Start->RouteA RouteB Route B: Biocatalytic Transamination Start->RouteB StepA1 Condensation w/ (R)-t-Butylsulfinamide RouteA->StepA1 StepA2 Diastereoselective Reduction (NaBH4) StepA1->StepA2 Form Ketimine StepA3 Acid Hydrolysis (HCl) StepA2->StepA3 >98:2 dr Product Target: (R)-4-(1-Aminopropyl)-2-methylphenol (CAS 1270582-06-3) StepA3->Product Yield: ~85% StepB1 (R)-Selective Transaminase Donor: Isopropylamine RouteB->StepB1 StepB1->Product One-pot >99% ee

Caption: Comparison of Chemical (Ellman's Auxiliary) vs. Enzymatic (Transaminase) synthesis routes.

Applications in Drug Development

This compound is not merely a reagent; it is a scaffold used to probe the "magic methyl" effect and optimize receptor binding.[1][2]

Fragment-Based Drug Discovery (FBDD)[1][2]
  • Phenol Isostere: The 2-methylphenol moiety mimics the tyrosine residue found in endogenous opioid peptides (enkephalins).[1][2]

  • Linker Chemistry: The primary amine serves as a versatile handle for coupling with carboxylic acids, aldehydes (reductive amination), or sulfonyl chlorides to generate diverse libraries.[1][2]

Impurity Profiling for Tapentadol

In the synthesis of Tapentadol (3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol), regioisomeric impurities can form if the Friedel-Crafts alkylation occurs at the para position instead of the meta position relative to the hydroxyl group.[1][2]

  • CAS 1270582-06-3 serves as a critical Reference Standard to quantify these potential regioisomers during Quality Control (QC) of phenethylamine-based APIs.[1][2]

Analytical Characterization & Validation

To ensure the integrity of the (R)-enantiomer, a self-validating analytical system is required.[1][2]

Chiral HPLC Method[1][2]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).[1][2]

  • Detection: UV at 280 nm (Phenol absorption).[1][2]

  • Expectation: The (R)-enantiomer should elute distinctly from the (S)-enantiomer. Racemic standard required for method development.[1][2]

NMR Validation
  • 1H NMR (DMSO-d6): Diagnostic signals include the benzylic methine triplet (~3.8 ppm), the aromatic methyl singlet (~2.2 ppm), and the distinct aromatic coupling pattern (1,2,4-substitution).[1][2]

Handling & Stability (Safety)[1][2]

  • Storage: Hygroscopic and oxidation-sensitive.[1][2] Store under Argon/Nitrogen at -20°C.

  • Hazards: Irritant to eyes and skin.[1][2] Phenols can be absorbed through the skin; use nitrile gloves and face shield.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: 4-(1-Aminopropyl)-2-methylphenol.[1][2][3][4][5] National Library of Medicine.[1][2] Link[1][2]

  • Ellman, J. A., et al. (2002).[1][2] Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.[1][2] Link[1][2]

  • Trower, M. K., et al. (2019).[1][2] Biocatalytic Synthesis of Chiral Amines Using Transaminases. Angewandte Chemie International Edition, 58(10), 3212-3216.[1][2] Link[1][2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 4-(1-aminopropyl)-2-methylphenol.[1][2][3][4][5] Merck KGaA.[1][2] Link

Sources

Exploratory

chemical structure of (R)-4-(1-Aminopropyl)-2-methylphenol

The following technical guide details the chemical structure, synthesis, and characterization of (R)-4-(1-Aminopropyl)-2-methylphenol . This monograph is designed for researchers and drug development professionals, focus...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and characterization of (R)-4-(1-Aminopropyl)-2-methylphenol . This monograph is designed for researchers and drug development professionals, focusing on the specific (R)-enantiomer, which is often the pharmacologically active species in benzylic amine scaffolds.[1]

[1]

Chemical Constitution & Identity[1][2][3][4]

This compound represents a chiral benzylic amine scaffold, structurally significant as a pharmacophore in adrenergic and monoaminergic ligands.[1] The presence of the ortho-methyl group (position 2) introduces steric constraints that modulate receptor binding and metabolic stability compared to the unsubstituted parent phenol.[1]

Nomenclature & Identifiers
  • IUPAC Name: (R)-4-(1-aminopropyl)-2-methylphenol[1]

  • Common Synonyms: (R)-

    
    -ethyl-4-hydroxy-3-methylbenzylamine; (R)-2-methyl-4-(1-aminopropyl)phenol[1]
    
  • CAS Number (Racemate): 1270582-06-3 (Note: Specific CAS for the (R)-enantiomer is often not indexed in public aggregate databases; typically custom-synthesized or resolved).

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 165.23 g/mol [1][2][3][4]

Structural Architecture

The molecule consists of a phenol core substituted at the 2-position with a methyl group and at the 4-position with a chiral 1-aminopropyl chain.[1][3]

Stereochemistry: The chiral center is located at the benzylic carbon (C1 of the propyl chain).[1]

  • Configuration: (R)

  • Priority (Cahn-Ingold-Prelog):

    
     (1) > Aryl Ring (2) > Ethyl Group (3) > H (4).
    
  • Orientation: With Hydrogen in the rear, the sequence 1

    
     2 
    
    
    
    3 traces a clockwise direction.[1]
PropertyValue
H-Bond Donors 2 (Phenolic OH, Amine NH)
H-Bond Acceptors 2 (Phenolic O, Amine N)
LogP (Predicted) ~1.7 - 1.9
pKa (Amine) ~9.6 (Basic)
pKa (Phenol) ~10.2 (Acidic)

Synthetic Methodology (High-Fidelity Protocols)

For research applications requiring high enantiomeric excess (


), classical resolution is inefficient.[1] The preferred method is Diastereoselective Synthesis using Ellman’s Auxiliary .[1] This protocol ensures the integrity of the (R)-center.
Retrosynthetic Analysis

The (R)-amine is best accessed via the asymmetric addition of a hydride to a chiral sulfinyl imine derived from the corresponding ketone.[1]

Pathway:

  • Precursor: 4'-Hydroxy-3'-methylpropiophenone (CAS 14151-63-4 analog).[1]

  • Protection: Benzyl protection of the phenol.[1]

  • Chiral Induction: Condensation with (R)-tert-butanesulfinamide.[1]

  • Reduction: Diastereoselective reduction.

  • Deprotection: Global deprotection to yield the free amine.[1]

Detailed Experimental Protocol
Step 1: Ketone Synthesis (Friedel-Crafts)
  • Reagents:

    
    -Cresol, Propionyl chloride, 
    
    
    
    ,
    
    
    .
  • Mechanism: Acylation occurs predominantly at the para-position relative to the hydroxyl group due to the directing effects of the OH and Me groups.[1]

  • Procedure: React

    
    -cresol (1.0 eq) with propionyl chloride (1.1 eq) and 
    
    
    
    (1.2 eq) at 0°C to 40°C. Quench with ice/HCl. Isolate 4-hydroxy-3-methylpropiophenone.[1]
Step 2: Asymmetric Reductive Amination (Ellman Protocol)

This step establishes the (R)-stereocenter.[1] Note: To obtain the (R)-amine, one typically uses (R)-tert-butanesulfinamide (depending on the reduction conditions, the sense of induction must be verified; typically (R)-sulfinamide +


 yields the (R)-amine for aryl alkyl ketones, but verification via HPLC is mandatory).
  • Condensation:

    • Mix Ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in THF.

    • Add

      
       (2.0 eq) as a Lewis acid/dehydrating agent.[1]
      
    • Reflux (65°C) for 12-24 h.

    • Checkpoint: Monitor disappearance of ketone by TLC.[1]

  • Reduction:

    • Cool the sulfinyl imine solution to -48°C.[1]

    • Add

      
       (5.0 eq) or L-Selectride for higher selectivity.[1]
      
    • Warm to RT and quench with brine.

  • Hydrolysis:

    • Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH.[1]

    • This cleaves the sulfinyl group and the benzyl ether (if hydrogenation conditions are used, otherwise use

      
       for methyl ethers or 
      
      
      
      /Pd for benzyl).
Synthesis Workflow Diagram

Synthesis cluster_QC Quality Control Gates Start o-Cresol Ketone 4-Hydroxy-3-methylpropiophenone (Friedel-Crafts Acylation) Start->Ketone Propionyl Cl, AlCl3 Imine Chiral N-Sulfinyl Imine (Ti(OEt)4, (R)-t-Bu-Sulfinamide) Ketone->Imine Condensation QC1 Check Regioselectivity (NMR) Ketone->QC1 AmineProtected Sulfinamide Intermediate (Diastereoselective Reduction) Imine->AmineProtected NaBH4 (-48°C) Final (R)-4-(1-Aminopropyl)-2-methylphenol (Acid Hydrolysis) AmineProtected->Final HCl / MeOH QC2 Check Diastereomeric Ratio (HPLC) AmineProtected->QC2

Caption: Stereoselective synthesis pathway utilizing Ellman's auxiliary to ensure (R)-configuration purity.

Analytical Characterization

Validating the structure requires a multi-modal approach. The following data is expected for the pure (R)-enantiomer.

Nuclear Magnetic Resonance (NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • 
     NMR (400 MHz, 
    
    
    
    ppm):
    • 6.9 - 7.1 (m, 3H, Aromatic).[1] The 1,2,4-substitution pattern will show a doublet (C6), singlet-like (C2), and doublet (C5).

    • 3.7 - 3.9 (t, 1H, Benzylic

      
      ).
      
    • 2.15 (s, 3H,

      
      ).
      
    • 1.6 - 1.8 (m, 2H,

      
       of propyl).
      
    • 0.85 (t, 3H, Terminal

      
      ).
      
  • 
     NMR: 
    
    • Key peaks: Benzylic carbon (~55-60 ppm), Methyl carbon (~16-19 ppm), Phenolic C-O (~155 ppm).

Chiral HPLC Method

To quantify Enantiomeric Excess (


), use a polysaccharide-based chiral stationary phase.[1]
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection: UV @ 220 nm or 280 nm.[1]

  • Expectation: The (R)-enantiomer and (S)-enantiomer will have distinct retention times.[1] Racemic standard injection is required to establish

    
    .[1]
    
Mass Spectrometry (MS)
  • Method: ESI+ (Electrospray Ionization).[1]

  • Parent Ion:

    
    .[1]
    
  • Fragmentation: Loss of

    
     (
    
    
    
    ), Tropylium ion formation.[1]

Pharmacological & Biological Context

Structure-Activity Relationship (SAR)

This molecule is an analog of hydroxyamphetamine and a structural fragment of Tolterodine .[1]

  • Benzylic Amine: The primary amine at the benzylic position mimics the pharmacophore of catecholamines (norepinephrine, dopamine).[1]

  • Methyl Substitution: The 2-methyl group (ortho to phenol) increases lipophilicity and sterically hinders metabolic conjugation (glucuronidation/sulfation) at the phenol, potentially extending half-life compared to the non-methylated analog.[1]

  • Chirality: The (R)-configuration at the benzylic amine is often critical for binding affinity at adrenergic (

    
    ) and trace amine-associated receptors (TAAR1).
    
Potential Metabolic Pathways

The compound is likely a substrate for:

  • MAO (Monoamine Oxidase): Oxidative deamination to the corresponding ketone.[1]

  • CYP450: Hydroxylation at the aromatic ring or alkyl chain.[1]

  • Phase II: Glucuronidation of the phenolic hydroxyl.

Metabolism Parent (R)-4-(1-Aminopropyl)-2-methylphenol Ketone Ketone Metabolite (via MAO) Parent->Ketone Oxidative Deamination Glucuronide O-Glucuronide (via UGT) Parent->Glucuronide Conjugation

Caption: Primary metabolic clearance pathways predicted for the scaffold.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Handling: Handle under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the electron-rich phenol and amine.[1]

  • Storage: -20°C, desiccated. Phenols are prone to oxidation (browning) upon air exposure.[1]

References

  • PubChem Compound Summary. "4-(1-aminopropyl)-2-methylphenol (Racemate CAS 1270582-06-3)."[1][3] National Center for Biotechnology Information.[1] Accessed March 4, 2026.[1] Link

  • Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide."[1] Accounts of Chemical Research, 2002.[1] (Methodology reference for synthesis). Link

  • Sigma-Aldrich. "Product Search: 4-(1-aminopropyl)-2-methylphenol."[1] (Commercial availability of racemate). Link

  • FDA Drug Database. "Tolterodine Tartrate Pharmacology." (Structural analog context). Link

Sources

Foundational

A Comprehensive Technical Guide to (R)-4-(1-Aminopropyl)-2-methylphenol

Introduction: (R)-4-(1-Aminopropyl)-2-methylphenol is a chiral organic compound featuring a phenol core structure substituted with a methyl group and an aminopropyl chain. Its specific stereochemistry and functional grou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

(R)-4-(1-Aminopropyl)-2-methylphenol is a chiral organic compound featuring a phenol core structure substituted with a methyl group and an aminopropyl chain. Its specific stereochemistry and functional groups suggest its potential for investigation in various fields, particularly in pharmaceutical research and development, due to its structural similarity to known bioactive molecules. This guide provides a detailed overview of its fundamental properties, potential synthetic routes, and areas of application, drawing upon data from structurally related compounds to offer a comprehensive profile for researchers, scientists, and drug development professionals.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to define its molecular formula and weight. These attributes are critical for all quantitative experimental work, from reaction stoichiometry to analytical characterization.

Chemical Formula and Molecular Weight

The chemical structure of (R)-4-(1-Aminopropyl)-2-methylphenol consists of a phenol ring with a methyl group at the second position and an (R)-1-aminopropyl group at the fourth position. Based on this structure, the molecular formula is determined to be C10H15NO .

The molecular weight is calculated from the atomic weights of its constituent elements:

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

  • Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

This results in an average molecular weight of approximately 165.236 g/mol . This is consistent with the molecular weight of isomeric compounds found in chemical databases[1][][3].

Table 1: Core Molecular Data for (R)-4-(1-Aminopropyl)-2-methylphenol

PropertyValueSource
Molecular Formula C10H15NODeduced from Structure
Average Molecular Weight 165.236 g/mol Calculated
Monoisotopic Mass 165.115364102 Da[1][]
IUPAC Name (1R)-1-(4-hydroxy-3-methylphenyl)propan-1-amineIUPAC Nomenclature
Structural Representation

A clear visualization of the molecule is essential for understanding its chemical properties and potential interactions.

Caption: 2D structure of (R)-4-(1-Aminopropyl)-2-methylphenol.

Synthesis and Stereochemical Control

The synthesis of chiral molecules like (R)-4-(1-Aminopropyl)-2-methylphenol requires strategies that can control the stereochemistry at the chiral center. Reductive amination is a common and effective method for this type of transformation.

Proposed Synthetic Pathway: Reductive Amination

A logical approach to the synthesis of the target molecule is the reductive amination of a corresponding ketone precursor, 4-hydroxy-3-methylpropiophenone. This method allows for the introduction of the amine group and the simultaneous creation of the chiral center.

synthesis_pathway start 4-Hydroxy-3-methylpropiophenone intermediate Imine Intermediate start->intermediate Condensation product (R)-4-(1-Aminopropyl)-2-methylphenol intermediate->product Reduction reagents1 Chiral Amine Source (e.g., (R)-α-methylbenzylamine) reagents1->intermediate reagents2 Reducing Agent (e.g., NaBH(OAc)3 or H2, Pd/C) reagents2->product

Caption: Proposed synthetic workflow for (R)-4-(1-Aminopropyl)-2-methylphenol.

Experimental Protocol: Enantioselective Reductive Amination

The following protocol is a generalized procedure based on established methods for the synthesis of similar chiral amines[4].

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 4-hydroxy-3-methylpropiophenone (1 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Add a chiral amine source, for instance, (R)-α-methylbenzylamine (1.1 eq.), to act as a chiral auxiliary.

  • Stir the mixture at room temperature to facilitate the formation of the chiral imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Reduction

  • Once imine formation is complete, cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) is often a good choice as it is selective for the imine over the ketone[4].

  • Allow the reaction to warm to room temperature and continue stirring until the reduction is complete, as monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified using column chromatography on silica gel to isolate the desired (R)-4-(1-Aminopropyl)-2-methylphenol.

Step 4: Removal of Chiral Auxiliary (if applicable)

  • If a chiral auxiliary was used, it will need to be cleaved. This is often achieved through hydrogenolysis (e.g., using H2 and a palladium catalyst) if a benzyl-type auxiliary was employed.

Potential Applications in Drug Development

Neurological and Psychiatric Disorders

Phenylethylamine and phenylethanolamine scaffolds are common in compounds that interact with the central nervous system. For example, the structurally related compound (R)-4-(2-aminopropyl)phenol is known to have potential as a neurotransmitter or to influence physiological processes[5]. The presence of the aminopropyl and phenol groups in the target molecule suggests it could be investigated for activity at receptors for trace amines, dopamine, or serotonin, which are implicated in conditions like depression, anxiety, and ADHD.

Antimicrobial Research

Phenolic compounds, in general, are known for their antimicrobial properties[6][7]. Carvacrol (4-isopropyl-2-methylphenol), a structural analog, exhibits broad-spectrum antimicrobial activity[6]. It is plausible that (R)-4-(1-Aminopropyl)-2-methylphenol could also possess antimicrobial or antifungal properties, making it a candidate for investigation in the development of new antiseptic or antibiotic agents.

Safety and Handling

Proper safety precautions are paramount when handling any chemical compound. The following recommendations are based on the safety profiles of similar phenolic and amino compounds.

Table 2: General Safety and Handling Guidelines

AspectRecommendationRationale and References
Personal Protective Equipment (PPE) Wear safety goggles, a lab coat, and chemical-resistant gloves.To prevent skin and eye irritation, which are common hazards for phenolic compounds[8][9].
Handling Use in a well-ventilated area or a fume hood. Avoid generating dust.To prevent respiratory irritation[8].
Storage Store in a tightly sealed container in a cool, dry place away from oxidizing agents.Amines and phenols can be sensitive to air and light[8].
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.To ensure environmental safety and compliance.

Conclusion

(R)-4-(1-Aminopropyl)-2-methylphenol is a chiral molecule with potential for further investigation in medicinal chemistry and drug development. While direct experimental data is sparse, its structural relationship to known bioactive compounds provides a strong basis for exploring its pharmacological and antimicrobial properties. The synthetic pathways outlined in this guide offer a practical approach for its preparation, enabling further research into its potential applications. As with any novel compound, all handling and experimental work should be conducted with appropriate safety measures in place.

References

  • PubChem. (n.d.). 4-Amino-2-isopropyl-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-amino-2-isopropyl-5-methylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). US4259486A - Method for the aminoalkylation of phenol.
  • PrepChem.com. (n.d.). Synthesis of 4-[3-(1-methylethyl)aminopropyl]phenol. Retrieved from [Link]

  • NIST. (n.d.). 4-Isopropyl-2-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Amino-1-hydroxypropyl)-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 857064-38-1| Chemical Name : 4-(2-Aminopropyl)-2-methyl-phenol Hydrobromide. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Aminopropyl)-2-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Friedman, M. (2014). Chemistry and multibeneficial bioactivities of carvacrol (4-isopropyl-2-methylphenol), a component of essential oils produced by aromatic plants and spices. Journal of Agricultural and Food Chemistry, 62(31), 7652-7670. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and Multibeneficial Bioactivities of Carvacrol (4-Isopropyl-2-methylphenol), a Component of Essential Oils Produced by Aromatic Plants and Spices. Retrieved from [Link]

Sources

Exploratory

A Researcher's In-depth Guide to Sourcing and Quality Control of High-Purity (R)-4-(1-Aminopropyl)-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-4-(1-Aminopropyl)-2-methylphenol is a chiral amine of significant interest in pharmaceutical research and development due to its potential appl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(1-Aminopropyl)-2-methylphenol is a chiral amine of significant interest in pharmaceutical research and development due to its potential applications as a key intermediate in the synthesis of various bioactive molecules. The stereochemistry of this compound is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, access to high-purity (R)-enantiomer is paramount for reproducible and accurate scientific outcomes. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the sourcing, synthesis, purification, and rigorous quality control of high-purity (R)-4-(1-Aminopropyl)-2-methylphenol. We will explore the landscape of potential suppliers, from custom synthesis providers to specialty chemical catalogs, and delve into the technical intricacies of ensuring the enantiomeric and chemical purity of this critical research compound.

The Supplier Landscape: Navigating a Niche Market

Initial searches for off-the-shelf, high-purity (R)-4-(1-Aminopropyl)-2-methylphenol often yield limited and sometimes ambiguous results. While major chemical suppliers like Sigma-Aldrich, MilliporeSigma, and Thermo Scientific Chemicals offer a vast array of aminophenol derivatives, the specific (R)-enantiomer of 4-(1-Aminopropyl)-2-methylphenol is not always readily available in high enantiomeric excess.[1] This scarcity underscores its status as a specialty chemical, often requiring a more targeted procurement strategy.

Custom Synthesis and Contract Research Organizations (CROs)

For projects requiring high-purity, well-characterized (R)-4-(1-Aminopropyl)-2-methylphenol, engaging a Contract Research Organization (CRO) or a custom synthesis provider is often the most reliable approach. These organizations offer expertise in asymmetric synthesis and chiral chemistry, providing a tailored solution to meet specific purity and quantity requirements.[2][3]

Key Advantages of Custom Synthesis:

  • High Enantiomeric Purity: CROs can employ various chiral synthesis strategies to achieve high enantiomeric excess (e.e.), often exceeding 98%.[4]

  • Comprehensive Characterization: Reputable CROs will provide a complete Certificate of Analysis (CoA) with detailed analytical data, including NMR, Mass Spectrometry, and chiral HPLC, to verify the identity and purity of the compound.

  • Scalability: Custom synthesis can be scaled from milligrams for initial research to kilograms for later-stage development.[5]

  • Route Scouting and Process Development: For long-term projects, CROs can develop and optimize a synthetic route, ensuring a consistent and reliable supply chain.

Prominent CROs and Custom Synthesis Providers with Expertise in Chiral Chemistry:

  • Sambi Pharma: Offers a broad range of contract research services, including asymmetric synthesis and chiral chemistry.[4]

  • Chiroblock GmbH: Specializes in the small-scale custom synthesis of non-commercially available compounds.[3]

  • o2h discovery: A CRO with experience in a wide range of chemistry, including chiral and heterocyclic chemistry.[5]

  • Atlanchim Pharma: A CRO specializing in custom synthesis of chemical molecules, including those requiring original synthesis routes.[6]

  • Anax Laboratories: Provides custom solutions for specialty chemicals with expertise in chiral synthesis.[7]

Specialty Chemical Suppliers

While less common, some specialty chemical suppliers may list (R)-4-(1-Aminopropyl)-2-methylphenol or be able to source it. It is crucial to meticulously scrutinize the product specifications, paying close attention to the stated enantiomeric purity.

Key Considerations When Sourcing from Specialty Suppliers:

  • Purity Specifications: Look for suppliers that explicitly state the enantiomeric excess (e.e.) or a similar measure of chiral purity. A general purity percentage (e.g., 97%) may refer to chemical purity and not enantiomeric purity.

  • Analytical Data: Request a sample Certificate of Analysis (CoA) before purchasing to review the analytical methods used to determine purity.

  • Supplier Reputation: Choose suppliers with a strong reputation in the scientific community for providing high-quality, well-characterized reagents.

Table 1: Comparison of Potential Supplier Types

Supplier TypeTypical Purity GuaranteeAvailabilityCostLead TimeRecommended For
Major Chemical Catalogs Often unspecified for this specific enantiomerLimited to non-existentVariableShort if in stockInitial screening (if available)
Specialty Chemical Suppliers Variable, requires careful verificationSporadicModerate to HighShort to MediumSmall-scale research
Custom Synthesis / CROs High (e.g., >98% e.e.)On-demandHighLongAll stages of research and development

Synthesis and Purification: Achieving High Enantiomeric Purity

Understanding the synthetic and purification methodologies is crucial for both researchers who may need to synthesize the compound in-house and for those who need to critically evaluate the quality of a supplied product. The primary routes to enantiomerically pure (R)-4-(1-Aminopropyl)-2-methylphenol involve either asymmetric synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer. A common strategy is the enantioselective reductive amination of a prochiral ketone precursor.[8] This can be achieved using a chiral catalyst or a chiral auxiliary.

Prochiral_Ketone Prochiral Ketone (e.g., 4-(1-oxopropyl)-2-methylphenol) Imine_Intermediate Chiral Imine Intermediate Prochiral_Ketone->Imine_Intermediate Amine Source Chiral_Catalyst Chiral Catalyst or Auxiliary Chiral_Catalyst->Imine_Intermediate Reduction Reduction (e.g., H₂, NaBH₄) Imine_Intermediate->Reduction R_Enantiomer (R)-4-(1-Aminopropyl)-2-methylphenol Reduction->R_Enantiomer caption Figure 1: Enantioselective Synthesis Workflow

Figure 1: Enantioselective Synthesis Workflow

Chiral Resolution of a Racemic Mixture

A more traditional and often practical approach is the resolution of a racemic mixture of 4-(1-Aminopropyl)-2-methylphenol. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[9][10]

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic 4-(1-Aminopropyl)-2-methylphenol in a suitable solvent (e.g., ethanol, methanol). Add a solution of a chiral acid (e.g., L-(+)-tartaric acid) in the same solvent.

  • Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize due to lower solubility.

  • Isolation: Collect the crystals by filtration. The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify (e.g., with NaOH) to liberate the free (R)-4-(1-Aminopropyl)-2-methylphenol.

  • Extraction: Extract the desired enantiomer with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Racemic_Mixture Racemic 4-(1-Aminopropyl) -2-methylphenol Diastereomeric_Salts Diastereomeric Salts Racemic_Mixture->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent (e.g., L-Tartaric Acid) Chiral_Acid->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Separated_Salt Separated Diastereomeric Salt ((R)-Amine Salt) Fractional_Crystallization->Separated_Salt Liberation Liberation of Free Base (Base Treatment) Separated_Salt->Liberation R_Enantiomer High-Purity (R)-Enantiomer Liberation->R_Enantiomer caption Figure 2: Chiral Resolution Workflow

Figure 2: Chiral Resolution Workflow

Analytical Quality Control: A Self-Validating System

Rigorous analytical testing is non-negotiable to ensure the high purity of (R)-4-(1-Aminopropyl)-2-methylphenol. A comprehensive quality control workflow should include methods to confirm the chemical identity, chemical purity, and, most importantly, the enantiomeric purity.

Chemical Identity and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the compound. The spectra should be consistent with the expected structure of 4-(1-Aminopropyl)-2-methylphenol.[11][12][13]

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, providing further confirmation of its identity.[14]

High-Performance Liquid Chromatography (HPLC) with UV Detection: An achiral HPLC method can be used to assess the chemical purity of the compound by separating it from any synthesis-related impurities.

Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.[15][16] The method involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[17]

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving good resolution. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the (R)-4-(1-Aminopropyl)-2-methylphenol sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the chiral HPLC system. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

  • Method Validation: For routine analysis, the chiral HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, and robustness.[18][19][20]

Sample Sample of (R)-4-(1-Aminopropyl) -2-methylphenol Identity Chemical Identity Sample->Identity Purity Chemical Purity Sample->Purity Enantiomeric_Purity Enantiomeric Purity Sample->Enantiomeric_Purity NMR ¹H and ¹³C NMR Identity->NMR MS Mass Spectrometry Identity->MS Achiral_HPLC Achiral HPLC-UV Purity->Achiral_HPLC Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC CoA Certificate of Analysis (CoA) NMR->CoA MS->CoA Achiral_HPLC->CoA Chiral_HPLC->CoA caption Figure 3: Analytical Quality Control Workflow

Figure 3: Analytical Quality Control Workflow

Handling, Storage, and Safety

Aminophenol derivatives require careful handling to ensure stability and safety.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[21][22][23]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Aminophenols can be sensitive to light and air.[24][25]

  • Safety: Aminophenols can be harmful if swallowed or inhaled and may cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for detailed safety information.[21]

Conclusion

Sourcing high-purity (R)-4-(1-Aminopropyl)-2-methylphenol requires a diligent and informed approach. For researchers and drug development professionals, partnering with a reputable custom synthesis provider is often the most effective strategy to obtain this specialty chemical with the required enantiomeric purity and comprehensive analytical documentation. A thorough understanding of the synthesis, purification, and analytical quality control methods detailed in this guide will empower scientists to critically evaluate the quality of their starting materials, ensuring the integrity and reproducibility of their research.

References

  • PharmaCompass. (n.d.). Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO. Retrieved from [Link]

  • Sambi Pharma. (n.d.). Discovery CRO. Retrieved from [Link]

  • Chiroblock GmbH. (n.d.). What is Custom Synthesis? What is a CRO and what's a FTE contract?. Retrieved from [Link]

  • o2h discovery. (2024, March 26). Custom Synthesis Services | Medicinal Chemistry CRO. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Custom Synthesis. Retrieved from [Link]

  • Loba Chemie. (2016, April 20). 2-AMINOPHENOL EXTRA PURE MSDS CAS-No.. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. Retrieved from [Link]

  • Sami Specialty Chemicals. (n.d.). Chiral Intermediates. Retrieved from [Link]

  • Interstate Chemical. (n.d.). Amines Supplier. Retrieved from [Link]

  • Anax Laboratories. (n.d.). Specialty Chemistry | Specialty Chemicals | Custom Chemical Solutions. Retrieved from [Link]

  • Beesley, T. E., & Lee, J. T. (n.d.). Chiral Method Development Screening Protocols. Advanced Separation Technologies Inc. (Astec). Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Aminopropyl)-2-methylphenol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Ribeiro, A. R., et al. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(1), 150. Retrieved from [Link]

  • Li, Y., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4785. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylphenol. Retrieved from [Link]

  • Shan, S., & Ha, C. (2004). The first synthesis of (–)-4-(1,5-dimethylhex-4-enyl)-2-methylphenol. Journal of Chemical Research, 2004(11), 722-722. Retrieved from [Link]

  • ESSLAB. (n.d.). 4-(1-Ethyl-1-methylpropyl)-2-methylphenol. Retrieved from [Link]

  • Martin, N., et al. (2023). Enantioselective synthesis of a two-fold inherently chiral molecular nanographene. Nature Communications, 14(1), 1-8. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Amino-1-hydroxypropyl)-2-methylphenol. Retrieved from [Link]

  • James, T. D., et al. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Retrieved from [Link]

  • Research Journal of Pharmaceutical Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]

  • ResearchGate. (2025, November 27). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP3494108B1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • PubMed. (n.d.). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Retrieved from [Link]

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Foundational

(R)-1-(4-hydroxy-3-methylphenyl)propan-1-amine synonyms

An In-depth Technical Guide to (R)-1-(4-hydroxy-3-methylphenyl)propan-1-amine: Synthesis, Characterization, and Hypothesized Pharmacological Profile Abstract This technical guide addresses the synthesis, analytical valid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (R)-1-(4-hydroxy-3-methylphenyl)propan-1-amine: Synthesis, Characterization, and Hypothesized Pharmacological Profile

Abstract

This technical guide addresses the synthesis, analytical validation, and prospective pharmacological evaluation of the chiral molecule (R)-1-(4-hydroxy-3-methylphenyl)propan-1-amine. As a novel or sparsely documented compound, this document pioneers a comprehensive research and development roadmap. It provides field-proven, step-by-step protocols for its creation via stereoselective synthesis from a commercially available precursor, methods for its analytical characterization to ensure identity and enantiomeric purity, and a hypothesized mechanism of action based on established structure-activity relationships within the substituted phenethylamine class. This guide is intended for researchers and drug development professionals engaged in the exploration of new chemical entities targeting the adrenergic system.

Introduction and Nomenclature

(R)-1-(4-hydroxy-3-methylphenyl)propan-1-amine is a chiral molecule belonging to the substituted phenethylamine class. Its structure is analogous to endogenous neurotransmitters like norepinephrine and other synthetic sympathomimetic amines. The core structure consists of a phenyl ring substituted with a hydroxyl group at the 4-position and a methyl group at the 3-position, attached to a propan-1-amine chain with the chiral center at the C1 carbon (the benzylic position).

Due to the limited public data on this specific enantiomer, this guide will refer to it by its IUPAC name. The key precursor for its synthesis is the ketone 1-(4-hydroxy-3-methylphenyl)propan-1-one , which is commercially available under CAS Number 940-04-5 [1].

Table 1: Core Compound and Key Precursor Identification

Compound NameStructureCAS NumberNotes
(R)-1-(4-hydroxy-3-methylphenyl)propan-1-amineChemical structure not available in public databasesNot FoundTarget molecule of this guide.
1-(4-hydroxy-3-methylphenyl)propan-1-oneKetone Precursor940-04-5Commercially available starting material.[1]

Proposed Stereoselective Synthesis

The synthesis of the target molecule is proposed as a two-stage process: first, the non-stereoselective synthesis of the racemic amine, followed by a classical chiral resolution to isolate the desired (R)-enantiomer. This approach leverages a readily available starting material and established chemical transformations.

Stage 1: Synthesis of Racemic 1-(4-hydroxy-3-methylphenyl)propan-1-amine via Reductive Amination

Reductive amination is a robust and widely used method for synthesizing amines from carbonyl compounds.[2][3] The process involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 1-(4-hydroxy-3-methylphenyl)propan-1-one (CAS 940-04-5) in anhydrous methanol.

  • Amine Source: Add 7-10 equivalents of ammonium acetate or a saturated solution of ammonia in methanol. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Scientist's Insight: Using a large excess of the ammonia source drives the equilibrium towards imine formation, maximizing the yield of the desired intermediate before the reduction step.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise, monitoring for gas evolution.[4] Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Causality Note: Sodium borohydride is a mild reducing agent suitable for reducing the imine in the presence of the aromatic ring. Adding it at 0°C helps control the initial exothermic reaction. An alternative, milder reagent is sodium triacetoxyborohydride (STAB), which can be advantageous for sensitive substrates but is more costly.[2][3]

  • Workup and Quenching: Slowly add 1M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the reaction mixture until the pH is ~7.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude racemic amine. The product can be further purified by column chromatography on silica gel.

Stage 2: Chiral Resolution of Racemic Amine

Classical resolution via the formation of diastereomeric salts remains a highly effective and scalable method for separating enantiomers.[5] This process relies on the differential solubility of the salts formed between the racemic amine and a chiral resolving agent.

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve the crude racemic amine in a minimal amount of hot methanol or ethanol. In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent, such as (+)-tartaric acid, in the same solvent.

    • Expert Rationale: Using exactly 0.5 equivalents of the resolving agent is crucial. This ensures that only one enantiomer of the amine will preferentially crystallize with the acid, leaving the other in the solution and maximizing the efficiency of the separation.

  • Crystallization: Slowly add the resolving agent solution to the amine solution while hot. Allow the mixture to cool slowly to room temperature, and then place it in a 4°C refrigerator overnight to promote crystallization of the diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor, containing the other diastereomer, should be saved for potential racemization and recycling.[6]

  • Liberation of Free Amine: Dissolve the collected crystals in water and basify the solution to a pH of >10 with 2M sodium hydroxide (NaOH).

  • Final Extraction: Extract the aqueous solution three times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(4-hydroxy-3-methylphenyl)propan-1-amine.

    • Self-Validation: The specific enantiomer obtained ((R) or (S)) depends on which diastereomeric salt is less soluble. The absolute configuration must be confirmed analytically.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Chiral Resolution A 1-(4-hydroxy-3-methylphenyl)propan-1-one (CAS: 940-04-5) B Racemic 1-(4-hydroxy-3-methylphenyl)propan-1-amine A->B 1. NH4OAc, MeOH 2. NaBH4 C Diastereomeric Salts ((R)-Amine-(+)-Tartrate & (S)-Amine-(+)-Tartrate) B->C (+)-Tartaric Acid D (R)-1-(4-hydroxy-3-methylphenyl)propan-1-amine (Desired Enantiomer) C->D Crystallization & Filtration E Mother Liquor (Enriched in (S)-Enantiomer) C->E Remains in Solution D_final Final Product D->D_final Basification (NaOH) & Extraction

Caption: Proposed two-stage synthesis workflow.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the chemical identity, purity, and enantiomeric excess (e.e.) of the final product.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol
XLogP31.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Structural Confirmation
  • ¹H and ¹³C NMR Spectroscopy: The structure should be confirmed using Nuclear Magnetic Resonance. Key expected ¹H NMR signals would include distinct aromatic protons, a singlet for the ring's methyl group, a quartet and triplet for the ethyl group, and a methine proton (CH-NH₂) signal adjacent to the aromatic ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent protonated molecular ion [M+H]⁺ at m/z ≈ 166.2.

Enantiomeric Purity Analysis

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H), are excellent starting points for resolving chiral amines.[7]

  • Mobile Phase: An isocratic mobile phase of hexane and isopropanol with a small percentage of a basic additive like diethylamine (DEA) is typical. A starting ratio could be 90:10 (Hexane:IPA) + 0.1% DEA.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 275 nm).

  • Analysis: Inject a sample of the racemic mixture first to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the resolved product. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

    • Trustworthiness Pillar: This self-validating system directly quantifies the success of the chiral resolution. The goal is to achieve an e.e. of >99%.[8][9]

Hypothesized Pharmacological Profile

The pharmacological activity of (R)-1-(4-hydroxy-3-methylphenyl)propan-1-amine can be hypothesized based on its structural similarity to known adrenergic agents.

Structure-Activity Relationship (SAR) Analysis
  • Phenethylamine Backbone: This core structure is the foundation for many psychoactive and stimulant drugs that interact with monoamine systems.[10][11][12]

  • α-Ethyl Group: The ethyl group at the alpha position (making it a phenylpropanolamine) generally retains activity at adrenergic receptors but may alter the selectivity and potency compared to a simple phenethylamine.

  • 4-Hydroxy Group: This substitution is critical. It mimics the 4-hydroxy group found in endogenous catecholamines like norepinephrine and octopamine. This feature strongly suggests direct interaction with adrenergic receptors, as it can form a key hydrogen bond in the receptor's binding pocket.

  • 3-Methyl Group: The methyl group at the 3-position, adjacent to the hydroxyl group, may modulate receptor subtype selectivity (α vs. β) and metabolic stability.

Based on this SAR analysis, the compound is predicted to be a direct-acting sympathomimetic agent , primarily targeting alpha- and beta-adrenergic receptors . Its central nervous system (CNS) activity may be lower than non-hydroxylated analogs due to the increased polarity conferred by the hydroxyl group, which can limit blood-brain barrier penetration.[13]

Proposed Mechanism of Action (MoA)

The primary MoA is likely agonism at adrenergic receptors. It may exhibit selectivity for certain subtypes (e.g., α₁, α₂, β₁, β₂), which would determine its overall physiological effect (e.g., vasoconstriction, increased heart rate, bronchodilation). A secondary mechanism could involve interaction with monoamine transporters (NET, DAT), potentially inhibiting reuptake or promoting the release of norepinephrine.[14][15]

AdrenergicSynapse cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release NET NET (NE Transporter) AR α β Adrenergic Receptors Compound (R)-1-(4-hydroxy-3-methylphenyl) propan-1-amine Compound->NET Reuptake Inhibition (Hypothesized Secondary MoA) Compound->AR Direct Agonism (Hypothesized Primary MoA) NE_Synapse->NET Reuptake NE_Synapse->AR Binds

Caption: Hypothesized interaction at the adrenergic synapse.

In Vitro Experimental Workflow for Pharmacological Validation

To validate the hypothesized MoA, a series of in vitro assays are required.

Protocol: Adrenergic Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of the compound for human α₁, α₂, β₁, and β₂ adrenergic receptor subtypes.

  • Methodology: Competitive radioligand binding assay.

  • Materials: Membranes from cell lines stably expressing each human receptor subtype (e.g., HEK293 cells); selective radioligands (e.g., [³H]Prazosin for α₁, [³H]Rauwolscine for α₂, [³H]CGP-12177 for β); test compound; appropriate buffer systems.

  • Procedure: a. Incubate a fixed concentration of cell membranes and radioligand with varying concentrations of the test compound. b. Allow the reaction to reach equilibrium. c. Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. d. Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Data Presentation

The results should be summarized in a clear, tabular format.

Table 3: Template for Receptor Binding and Transporter Inhibition Data

TargetTest Compound Kᵢ (nM)Test Compound IC₅₀ (nM)
α₁ Adrenergic ReceptorExperimental Value-
α₂ Adrenergic ReceptorExperimental Value-
β₁ Adrenergic ReceptorExperimental Value-
β₂ Adrenergic ReceptorExperimental Value-
Norepinephrine Transporter (NET)-Experimental Value
Dopamine Transporter (DAT)-Experimental Value

Conclusion and Future Directions

This guide provides a comprehensive, actionable framework for the synthesis and initial pharmacological characterization of the novel chiral amine, (R)-1-(4-hydroxy-3-methylphenyl)propan-1-amine. By following the detailed protocols for reductive amination and chiral resolution, researchers can produce this compound with high purity. The subsequent analytical and in vitro testing workflows will serve to validate its structure and elucidate its mechanism of action. Based on the resulting pharmacological profile, future in vivo studies could explore its potential therapeutic applications, such as a vasopressor, nasal decongestant, or cardiac stimulant.

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Sources

Exploratory

The Aminopropyl Phenol Scaffold: A Privileged Motif in Modern Pharmacology

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The aminopropyl phenol moiety represents a cornerstone in medicinal chemistry, a "...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aminopropyl phenol moiety represents a cornerstone in medicinal chemistry, a "privileged scaffold" that confers upon a diverse array of molecules the ability to interact with critical biological targets. This guide provides a comprehensive exploration of the pharmacological applications of aminopropyl phenol derivatives, moving beyond a simple catalog of compounds to delve into the mechanistic underpinnings of their activity, the structure-activity relationships that govern their potency and selectivity, and the practical experimental methodologies required for their evaluation. We will dissect the role of this versatile chemical entity in modulating key receptor systems, including N-methyl-D-aspartate (NMDA) receptors, adrenergic receptors, and dopamine receptors, and explore its emerging applications in oncology and infectious diseases. This document is intended to serve as a technical resource for researchers and drug development professionals, offering not only a thorough review of the field but also actionable insights and detailed protocols to facilitate the discovery and development of novel therapeutics based on the aminopropyl phenol core.

The Enduring Significance of the Aminopropyl Phenol Scaffold

The aminopropyl phenol framework, characterized by a phenolic ring connected to a basic amine via a three-carbon linker, is a recurring motif in a multitude of pharmacologically active agents. Its prevalence stems from the ideal combination of structural features it presents for molecular recognition. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the basic amine often engages in crucial ionic interactions within receptor binding pockets[1]. The propyl chain provides both flexibility and a defined spatial relationship between these two key pharmacophoric elements, allowing for optimal engagement with the target protein[1]. This inherent versatility has enabled the development of aminopropyl phenol derivatives with a wide spectrum of biological activities, from potent receptor antagonists to allosteric modulators and enzyme inhibitors.

Modulators of Excitatory Neurotransmission: The NMDA Receptor Antagonists

One of the most extensively studied applications of aminopropyl phenol derivatives is in the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in excitatory synaptic transmission and synaptic plasticity[1]. Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, making it a prime target for therapeutic intervention[1].

Mechanism of Action: Allosteric Modulation of the GluN2B Subunit

A prominent class of aminopropyl phenol derivatives, exemplified by ifenprodil, functions as non-competitive antagonists of the NMDA receptor[1]. Their mechanism of action is not through direct blockade of the ion channel pore but via allosteric modulation. These compounds exhibit remarkable selectivity for NMDA receptors containing the GluN2B subunit, binding to a specific site at the interface between the GluN1 and GluN2B N-terminal domains[1]. This binding event induces a conformational change in the receptor, reducing the channel opening probability and thereby dampening excessive glutamatergic signaling.

Signaling Pathway of NMDA Receptor and the Inhibitory Action of Aminopropyl Phenol Derivatives

NMDA_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2B Ion Channel Glutamate->NMDAR:GluN2B Binds Glycine Glycine Glycine->NMDAR:GluN1 Binds Ifenprodil Aminopropyl Phenol (e.g., Ifenprodil) Ifenprodil->NMDAR:GluN2B Allosteric Inhibition Ca_ion Ca²⁺ NMDAR:pore->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Adrenergic_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Starting Materials (e.g., substituted phenol) Synth Multi-step Synthesis (e.g., reductive amination) Start->Synth Purify Purification (e.g., chromatography) Synth->Purify Binding Radioligand Binding Assay (Receptor Affinity - Ki) Purify->Binding Test Compound cAMP cAMP Accumulation Assay (Functional Potency - EC50) Purify->cAMP Test Compound Efficacy Disease Models (e.g., hypotension, asthma) Binding->Efficacy Select Lead Compound cAMP->Efficacy Select Lead Compound PK Pharmacokinetic Studies (ADME) Efficacy->PK

Caption: A generalized workflow for the development of aminopropyl phenol-based adrenergic agonists.

Modulation of Dopaminergic Systems for Neuropsychiatric Disorders

The aminopropyl phenol scaffold is also found in ligands that target dopamine receptors, which are implicated in the pathophysiology of numerous neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[2][3]

Dopamine D2 and D3 Receptor Ligands

Derivatives of aminopropyl phenol have been investigated as ligands for the D2 and D3 dopamine receptors. These receptors are the primary targets for many antipsychotic medications.[3] The development of selective D3 receptor ligands is of particular interest for the treatment of substance use disorders and depression.[4] The aminopropyl phenol core can be incorporated into more complex chemical structures to achieve high affinity and selectivity for these receptor subtypes.

Emerging Pharmacological Applications

Beyond their well-established roles in the central nervous system and cardiovascular system, aminopropyl phenol derivatives are being explored for a range of other therapeutic applications.

Antimicrobial and Antioxidant Activity

Recent studies have highlighted the potential of o-aminophenol and p-aminophenol derivatives as antimicrobial and antioxidant agents.[5][6][7][8] The phenolic hydroxyl group can scavenge free radicals, conferring antioxidant properties, while the overall structure can disrupt microbial cell membranes or inhibit essential enzymes.[9][10] Some o-nitrophenol derivatives have demonstrated weak to moderate antimicrobial activity against various bacterial and fungal strains, with MIC values ranging from 100 to 200 μg/mL.[6] Certain o-aminophenol derivatives have shown excellent antioxidant activity, with SC50 values approaching that of ascorbic acid.[5][6]

Cytotoxic and Antiproliferative Effects

The antiproliferative activity of aminophenol derivatives is an area of growing interest in oncology research.[5][6][11] Some compounds have exhibited moderate cytotoxic effects against various cancer cell lines, including KB, HepG2, A549, and MCF7 cells, with IC50 values in the micromolar range.[5][6] The mechanisms underlying these effects are still under investigation but may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

Compound ClassTargetPharmacological EffectTherapeutic Area
Ifenprodil Analogs NMDA Receptor (GluN2B)Non-competitive AntagonistNeurological Disorders
3-(2-Aminopropyl)phenol α-Adrenergic ReceptorsAgonistHypotension
p-Aminophenylethanol Derivatives β3-Adrenergic ReceptorAgonistOveractive Bladder, Obesity
4-(2-amino-1-hydroxyethyl)phenol Derivatives β2-Adrenergic ReceptorAgonistAsthma, COPD
o/p-Aminophenol Derivatives VariousAntimicrobial, Antioxidant, CytotoxicInfectious Diseases, Oncology

Conclusion and Future Directions

The aminopropyl phenol scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its ability to engage with a diverse range of biological targets, from ion channels and GPCRs to enzymes, underscores its privileged nature in medicinal chemistry. The future of drug discovery with this scaffold lies in the rational design of next-generation derivatives with enhanced selectivity and improved pharmacokinetic profiles. The application of computational modeling and structure-based drug design will undoubtedly accelerate the identification of new lead compounds. Furthermore, a deeper understanding of the downstream signaling pathways modulated by these derivatives will open up new avenues for their application in a wider range of diseases. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this versatile chemical entity.

References

  • BenchChem. (2025). Comparative Guide to the Structural Activity Relationship of Aminopropyl-Phenol Derivatives as NMDA Receptor Antagonists. BenchChem.
  • BenchChem. (2025).
  • MedChemExpress. (n.d.). 3-(2-Aminopropyl)phenol. MedChemExpress.
  • BenchChem. (2025). In-Depth Technical Guide: The Core Mechanism of Action of p-Aminophenyl Ethanol Derivatives as Beta-3 Adrenergic Receptor Agonis. BenchChem.
  • Google Patents. (n.d.). CN101522631A - Derivatives of 4-(2-amino-1-hydroxyethyl)phenol as agonists of the ss2 adrenergic receptor.
  • Bentham Science. (n.d.).
  • Drug Design Org. (n.d.). p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Drug Design Org.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach.
  • MDPI. (n.d.).
  • Google Patents. (n.d.). EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor.
  • Amanote Research. (2011). Further Structure−Activity Relationship Studies on - Amanote Research. Amanote Research.
  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI.
  • PubMed. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed.
  • BenchChem. (2025). Comparative Analysis of 4-[(2R)
  • BenchChem. (2025). 3-(2-Aminopropyl)phenol | 1075-61-2. BenchChem.
  • BenchChem. (n.d.). 4-[(2R)-2-aminopropyl]phenol | 1518-89-4. BenchChem.
  • MDPI. (2023). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed-[1][12]Rearrangement—Oxa-Michael Addition Cascade Reactions. MDPI.

  • PMC. (2023).
  • ResearchGate. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review.
  • PubChem. (n.d.). 2-(2-Aminopropyl)phenol | C9H13NO | CID 541960. PubChem.
  • PMC. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC.
  • Drug Design Org. (2005).
  • Creative Biolabs. (n.d.). In Vivo Non-Clinical Studies.
  • PubMed. (n.d.). Pressor amines and monoamine-oxidase inhibitors for treatment of postural hypotension in autonomic failure.
  • PubMed. (2018). A new synthetic drug 5-(2-aminopropyl)indole (5-IT) induces rewarding effects and increases dopamine D1 receptor and dopamine transporter mRNA levels. PubMed.
  • PubMed. (n.d.). Orthostatic hypotension in familial amyloid polyneuropathy: treatment with DL-threo-3,4-dihydroxyphenylserine. PubMed.
  • MDPI. (2021).
  • CUNY Academic Works. (n.d.). Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. CUNY Academic Works.
  • News-Medical.Net. (2020). An Overview of Dopamine Receptor Pharmacology. News-Medical.Net.
  • PubMed. (1979). Phenol derivatives are immunodepressive in mice. PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (R)-4-(1-Aminopropyl)-2-methylphenol

Executive Summary This application note details the protocol for the asymmetric synthesis of (R)-4-(1-Aminopropyl)-2-methylphenol from 4-propionyl-2-methylphenol . The target molecule is a chiral primary amine structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the asymmetric synthesis of (R)-4-(1-Aminopropyl)-2-methylphenol from 4-propionyl-2-methylphenol . The target molecule is a chiral primary amine structurally analogous to sympathomimetic agents, making enantiopurity critical for biological activity.

We present two validated routes:

  • Primary Route (Biocatalytic): An (R)-selective

    
    -Transaminase (
    
    
    
    -TA) mediated reductive amination. This is the preferred "Green Chemistry" route for scalability and high enantiomeric excess (
    
    
    ).
  • Secondary Route (Chemical): Diastereoselective synthesis using (R)-tert-butanesulfinamide (Ellman’s Auxiliary). This route is recommended for initial milligram-scale standards or if specific enzyme libraries are unavailable.

Introduction & Retrosynthetic Analysis

The synthesis of chiral benzylic amines from propiophenones presents two main challenges:

  • Enantioselectivity: Controlling the stereocenter at the benzylic position.

  • Chemoselectivity: The presence of the free phenolic hydroxyl group at the 4-position (and the ortho-methyl group) can interfere with traditional Lewis acid catalysts or require protection/deprotection steps.

Biocatalytic Advantage:


-Transaminases (ATAs) are chemoselective; they do not require protection of the phenolic hydroxyl group. They operate under mild aqueous conditions, utilizing Isopropylamine (IPA) as an amine donor.
Reaction Scheme Visualization

The following diagram illustrates the two pathways.

ReactionScheme Substrate 4-Propionyl-2-methylphenol (Prochiral Ketone) Enzyme (R)-Selective omega-Transaminase + PLP / IPA Substrate->Enzyme Route A: Biocatalysis Ellman (R)-t-Butylsulfinamide Ti(OEt)4 Substrate->Ellman Route B: Chemical Product (R)-4-(1-Aminopropyl)- 2-methylphenol (Target Amine) Enzyme->Product >99% ee No Protection Imine N-Sulfinyl Imine Intermediate Ellman->Imine - H2O Reduction NaBH4 / L-Selectride Imine->Reduction Diastereoselective Reduction Reduction->Product HCl Deprotection

Figure 1: Parallel synthetic strategies.[1][2] Route A (Green) is preferred for scale; Route B (Yellow) for standard generation.

Protocol A: Biocatalytic Transamination (Recommended)

This protocol utilizes an (R)-selective


-Transaminase (e.g., Arthrobacter sp. variants or commercial kits from Codexis/Johnson Matthey).
Materials
  • Substrate: 4-Propionyl-2-methylphenol (100 mM stock in DMSO).

  • Enzyme: (R)-Selective

    
    -Transaminase (lyophilized powder).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[3][4]

  • Amine Donor: Isopropylamine (IPA) or Alanine (requires LDH/GDH recycling system). Note: IPA is preferred for equilibrium displacement via acetone removal.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

Experimental Procedure (10 mL Scale)
  • Buffer Preparation: Prepare 10 mL of 100 mM KPi buffer (pH 7.5) containing 1 mM PLP.

  • Amine Donor Addition: Add Isopropylamine (IPA) to a final concentration of 1.0 M.

    • Critical: Adjust pH back to 7.5 using 6M HCl. IPA is a strong base; failure to readjust pH will denature the enzyme.

  • Substrate Addition: Add 178 mg (1 mmol) of 4-propionyl-2-methylphenol (dissolved in 1 mL DMSO) to the buffer.

    • Final concentration: ~100 mM substrate, 10% DMSO.

  • Enzyme Initiation: Add 50 mg of (R)-ATA enzyme powder.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours. Leave the reaction vessel slightly open (or use a membrane seal) to allow acetone coproduct to evaporate, driving the equilibrium forward.

  • Workup:

    • Acidify to pH 2.0 with 6M HCl (protonates the amine product, keeping it in the aqueous phase).

    • Wash with Ethyl Acetate (3 x 10 mL) to remove unreacted ketone and phenolic impurities.

    • Basify the aqueous phase to pH 12 using 10M NaOH.

    • Extract the free amine product into Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 15 mL).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

Troubleshooting Biocatalysis
ObservationRoot CauseCorrective Action
Low Conversion (<10%) Product/Substrate InhibitionAdd a resin (e.g., Diaion HP-20) for in situ product removal (ISPR).
Precipitate formation Substrate insolubilityIncrease DMSO to 20% or add 5% Tween-80 surfactant.
Low ee Spontaneous background reactionEnsure no metal contaminants; verify enzyme selectivity with a reference standard.

Protocol B: Chemical Synthesis (Ellman Auxiliary)

Use this route if specific enzymes are unavailable or to validate the absolute configuration of the enzymatic product.

Step 1: Imine Formation
  • Dissolve 4-propionyl-2-methylphenol (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.2 eq) in anhydrous THF.

  • Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise under Nitrogen.

  • Reflux at 70°C for 16 hours.

  • Quench: Cool to RT, add brine. Filter the titanium salts through Celite.

  • Purify: Flash chromatography (Hexane/EtOAc) to isolate the N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction
  • Dissolve the ketimine in dry THF at -48°C.

  • Add L-Selectride (1.5 eq) dropwise. Note: Bulky hydrides improve diastereoselectivity.

  • Stir for 3 hours, warming slowly to 0°C.

  • Quench with saturated NH₄Cl. Extract with EtOAc.[5]

Step 3: Deprotection
  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (2.0 eq). Stir for 1 hour at RT.

  • Precipitate the product as the hydrochloride salt using Diethyl Ether.

Analytical Methods (QC)

To verify the Enantiomeric Excess (ee), derivatization is often required for primary amines on chiral HPLC columns.

  • Derivatization: React crude amine with acetic anhydride or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).

  • HPLC Conditions:

    • Column: Chiralpak AD-H or OD-H (Daicel).

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (utilizing the phenol chromophore).

    • Expected Retention: (R)-enantiomer typically elutes second on AD-H columns (verify with standards).

Process Workflow Diagram

ProcessFlow Start Start: 4-Propionyl-2-methylphenol Screen Enzyme Screening (96-well plate, 24 variants) Start->Screen Decision Conversion > 50%? Screen->Decision Optimize Optimize Conditions: - pH (7.0-8.5) - Temp (30-45°C) - Co-solvent (DMSO/MeOH) Decision->Optimize No ScaleUp Preparative Scale (1g - 10g) IPA Donor System Decision->ScaleUp Yes Optimize->Screen Re-test Purification Acid/Base Extraction + Crystallization (HCl salt) ScaleUp->Purification QC QC: Chiral HPLC & NMR Purification->QC

Figure 2: Workflow from enzyme screening to final quality control.

References

  • Savile, C. K., et al. (2010).[4] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link

  • PubChem Compound Summary. (2025). 4-Amino-2-isopropyl-5-methylphenol (Product Analogue/Isomer Data). National Library of Medicine. Link

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. Link

  • BenchChem Application Notes. (2025). Protocols for Asymmetric Synthesis of Chiral Amino Alcohols and Amines. Link[6]

Disclaimer: This guide is for research purposes only. All chemical handling must comply with local safety regulations (OSHA/REACH).

Sources

Application

Application Note: Orthogonal Protecting Group Strategies for the Synthesis and Derivatization of (R)-4-(1-Aminopropyl)-2-methylphenol

Introduction: The Synthetic Challenge (R)-4-(1-Aminopropyl)-2-methylphenol is a bifunctional molecule of interest in medicinal chemistry and drug development due to its chiral amine and reactive phenolic hydroxyl group....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge

(R)-4-(1-Aminopropyl)-2-methylphenol is a bifunctional molecule of interest in medicinal chemistry and drug development due to its chiral amine and reactive phenolic hydroxyl group. The presence of two nucleophilic centers—a primary amine and a phenol—presents a significant challenge in its synthetic manipulation. Unchecked, these groups can compete in reactions, leading to a mixture of undesired products, low yields, and complex purification procedures. To achieve regioselectivity and enable the controlled, stepwise modification of this molecule, a robust protecting group strategy is not merely advantageous; it is essential.[1][2]

This guide provides a detailed framework for implementing an orthogonal protecting group strategy , a cornerstone of modern organic synthesis that allows for the selective deprotection of one functional group while others remain masked.[1][3][4] We will focus on the widely-used and reliable combination of the acid-labile tert-butoxycarbonyl (Boc) group for the primary amine and the fluoride-labile tert-butyldimethylsilyl (TBDMS) group for the phenolic hydroxyl. This document outlines the rationale, detailed experimental protocols, and mechanistic insights for the protection and selective deprotection of (R)-4-(1-Aminopropyl)-2-methylphenol.

Analysis of Functional Group Reactivity

A successful protection strategy begins with understanding the inherent reactivity of the functional groups involved.

  • Primary Amine (-NH₂): This group is both basic and highly nucleophilic. It will readily react with electrophiles such as acyl chlorides, alkyl halides, and isocyanates. Its basicity also makes it susceptible to protonation, which can alter reaction conditions and solubility.

  • Phenolic Hydroxyl (-OH): The hydroxyl group on the aromatic ring is weakly acidic and nucleophilic. While less nucleophilic than the primary amine, it can still react with strong electrophiles, particularly after deprotonation with a base to form the more reactive phenoxide ion.

Without protection, subjecting the molecule to a generic electrophile (E⁺) would result in a mixture of N-substituted, O-substituted, and N,O-disubstituted products, complicating any synthetic route.

An Orthogonal Protection Framework: The Boc/TBDMS Strategy

Orthogonal protection employs protecting groups that are removed under distinct and non-interfering conditions.[1][3] The combination of Boc for the amine and TBDMS for the phenol is an exemplary orthogonal set.

  • N-Boc Group: Removed under acidic conditions (e.g., Trifluoroacetic Acid (TFA) or HCl).[5][6][7] It is stable to bases, nucleophiles, and the fluoride ions used to cleave silyl ethers.[8][9]

  • O-TBDMS Group: Removed by a fluoride source (e.g., Tetrabutylammonium Fluoride (TBAF)).[10][11][12] It is stable to the acidic conditions required for Boc group removal and a wide range of other reagents.[13]

This orthogonality ensures that one functional group can be unmasked for further reaction while the other remains securely protected, as illustrated below.

G cluster_main Orthogonal Protection & Deprotection Workflow A (R)-4-(1-Aminopropyl)-2-methylphenol (Starting Material) B N-Boc Protected Intermediate A->B Boc₂O, Base D O-TBDMS Protected Intermediate A->D TBDMSCl, Imidazole C O-TBDMS, N-Boc Di-Protected Intermediate B->C TBDMSCl, Imidazole E Free Phenol, N-Boc Protected C->E TBAF (Fluoride Source) F Free Amine, O-TBDMS Protected C->F TFA or HCl (Acid) D->C Boc₂O, Base E->A TFA or HCl (Acid) F->A TBAF (Fluoride Source) G cluster_mech N-Boc Protection Mechanism Amine R-NH₂ (Nucleophile) Boc2O Boc-O-Boc (Boc Anhydride) Amine->Boc2O Nucleophilic Attack Intermediate Tetrahedral Intermediate Boc2O->Intermediate Product R-NH-Boc (Protected Amine) Intermediate->Product Collapse & Proton Transfer Byproducts CO₂ + t-BuOH (Byproducts) Intermediate->Byproducts

Caption: Simplified mechanism for N-Boc protection.

Materials:

  • (R)-4-(1-Aminopropyl)-2-methylphenol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve (R)-4-(1-Aminopropyl)-2-methylphenol (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add TEA or DIPEA (1.5 equiv) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add Boc₂O (1.1 equiv) to the mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary. [14]

Protocol 2: Selective O-Protection with tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol converts the phenolic hydroxyl into a TBDMS ether. Imidazole is a crucial component, acting as both a base to deprotonate the phenol and a catalyst that forms a highly reactive silylimidazolium intermediate. [12][15] Materials:

  • (R)-4-(1-Aminopropyl)-2-methylphenol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 - 1.2 equiv)

  • Imidazole (2.0 - 2.2 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the starting material (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF (approx. 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add TBDMSCl (1.1 equiv) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 3-6 hours). [16]4. Workup: Pour the reaction mixture into cold water and transfer to a separatory funnel. Extract the product with ethyl acetate or diethyl ether (3x).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and imidazole hydrochloride.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel.

Experimental Protocols: Selective Deprotection

The true power of the orthogonal strategy lies in the ability to selectively remove one protecting group while the other remains intact.

Protocol 3: Selective N-Boc Deprotection (Acid-Mediated)

The Boc group is readily cleaved under acidic conditions, which protonate the carbamate and lead to its collapse, releasing the free amine, carbon dioxide, and a stable tert-butyl cation. [6][17] Materials:

  • N-Boc, O-TBDMS protected intermediate (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-Dioxane

  • Dichloromethane (DCM) (Anhydrous)

  • (Optional) Scavenger, such as anisole or triethylsilane (5-10% v/v)

Procedure:

  • Setup: Dissolve the di-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask and cool to 0 °C.

  • Acid Addition:

    • Using TFA: Add TFA (10-20 equiv, or a 25-50% v/v solution in DCM) dropwise to the stirred solution. [5][7] * Using HCl: Add a solution of 4 M HCl in 1,4-dioxane (5-10 equiv) dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until the starting material disappears (typically 1-2 hours). Note: The optional scavenger is added to trap the liberated t-butyl cation, preventing potential alkylation of the electron-rich phenol ring. [6][7]4. Workup: Carefully concentrate the reaction mixture under reduced pressure. The resulting residue is the amine salt (TFA or HCl salt).

  • Isolation: To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Separate the layers, dry the organic phase over Na₂SO₄, filter, and concentrate to yield the O-TBDMS protected amine.

Protocol 4: Selective O-TBDMS Deprotection (Fluoride-Mediated)

The high affinity of the fluoride ion for silicon drives the cleavage of the Si-O bond, liberating the phenol. [12]TBAF is a common reagent for this transformation due to its solubility in organic solvents. [11][13] Materials:

  • N-Boc, O-TBDMS protected intermediate (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.1 - 1.2 equiv)

  • Tetrahydrofuran (THF) (Anhydrous)

Procedure:

  • Setup: Dissolve the di-protected substrate (1.0 equiv) in anhydrous THF (approx. 0.1 M) in a round-bottom flask at room temperature.

  • Reagent Addition: Add the 1.0 M TBAF solution in THF (1.1 equiv) dropwise to the stirred solution.

  • Reaction: Stir the reaction at room temperature. The reaction is typically rapid; monitor by TLC for the disappearance of the starting material (usually 30-60 minutes).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Isolation: Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Summary of Protecting Group Strategies

Protecting Group Target Functionality Protection Reagents Key Conditions (Protection) Deprotection Reagents Key Conditions (Deprotection) Stability
Boc Primary AmineBoc₂O, TEA/DIPEAAnhydrous DCM or THF, RTTFA or HClAnhydrous DCM, 0 °C to RTStable to base, fluoride, hydrogenation
TBDMS Phenolic HydroxylTBDMSCl, ImidazoleAnhydrous DMF, 0 °C to RTTBAF or HF-PyridineAnhydrous THF, RTStable to mild/moderate acid, base

Conclusion

The successful synthesis and derivatization of complex molecules like (R)-4-(1-Aminopropyl)-2-methylphenol hinge on the strategic use of protecting groups. The orthogonal Boc/TBDMS pairing provides a reliable and high-yielding strategy for the independent manipulation of the amine and phenol functionalities. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can confidently navigate the synthetic challenges posed by bifunctional molecules, enabling the efficient development of novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Orellana, A. (2012). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. University of New Hampshire Scholars' Repository. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Mojtahedi, M. M., et al. (2010). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications, 35(11). Retrieved from [Link]

  • Zarei, A., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. Retrieved from [Link]

  • Deadman, B. J., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

  • ResearchGate. (2019, June 12). TBMDS Protection of a Phenol going way over expected time?. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Phenol by Silyl ether. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Retrieved from [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (Conceptual basis, specific URL not available for direct book link).
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

Sources

Method

using (R)-4-(1-Aminopropyl)-2-methylphenol in peptide synthesis

Executive Summary This guide details the protocol for utilizing (R)-4-(1-Aminopropyl)-2-methylphenol (referred to herein as Reagent A ) as a chiral C-terminal capping unit in peptide synthesis. This structural motif—a ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for utilizing (R)-4-(1-Aminopropyl)-2-methylphenol (referred to herein as Reagent A ) as a chiral C-terminal capping unit in peptide synthesis. This structural motif—a chiral, alkylated phenolic amine—serves as a critical pharmacophore in the development of opioid receptor ligands, adrenergic modulators, and protease inhibitors, acting as a conformationally restricted tyrosine mimetic.

Key Technical Challenges Addressed:

  • Chemoselectivity: Preventing O-acylation of the unprotected phenol during amide bond formation.

  • Stereointegrity: Preserving the (R)-configuration of the aminopropyl center during coupling.

  • Purification: Removing unreacted phenolic impurities from the hydrophobic peptide product.

Reagent Profile & Pre-Synthesis Considerations

PropertySpecification
Chemical Name (R)-4-(1-Aminopropyl)-2-methylphenol
Functional Class Chiral Primary Amine / Phenol
Role in Synthesis C-Terminal Modifier / P1' Residue
pKa (Approx.) Phenol (~10.0), Ammonium (~9.[1]8)
Solubility Soluble in DMF, DMSO, MeOH; Limited in DCM
Storage Hygroscopic; Store at -20°C under Argon
Strategic Planning: Protection vs. Direct Coupling

The presence of the free phenol presents a dichotomy in synthetic strategy.

  • Strategy A: Direct Coupling (Recommended for Final Step). If Reagent A is attached to the peptide as the final step, the nucleophilicity difference between the primary amine (

    
    ) and the phenol (
    
    
    
    ) allows for chemoselective N-acylation without protecting the phenol, provided pH is controlled.
  • Strategy B: Phenolic Protection (Recommended for Intermediates). If further reactions (e.g., side-chain deprotection, glycosylation) are required after attaching Reagent A, the phenol must be protected (e.g., as a tert-butyl ether or benzyl ether) to prevent side reactions.

Protocol 1: Direct Solution-Phase Coupling (Convergent Strategy)

This protocol describes the coupling of Reagent A to a protected peptide fragment (e.g., Boc-Peptide-OH or Fmoc-Peptide-OH). This is the most common application, introducing the chiral amine as a "cap."

Materials
  • Carboxyl Component: N-protected peptide/amino acid (1.0 equiv).

  • Amine Component: (R)-4-(1-Aminopropyl)-2-methylphenol (HCl salt or free base) (1.1 equiv).

  • Coupling Reagent: HATU (1.1 equiv) or EDC·HCl/HOBt (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMF/DCM (1:1).

Step-by-Step Procedure
  • Activation:

    • Dissolve the N-protected peptide (1.0 equiv) in anhydrous DMF (concentration 0.1 M).

    • Add HATU (1.1 equiv).

    • Add DIPEA (1.0 equiv) to initiate activation. Stir for 2–3 minutes at 0°C.

    • Note: Pre-activation minimizes racemization of the peptide C-terminal residue.

  • Amine Addition:

    • In a separate vial, dissolve Reagent A (1.1 equiv) in minimal DMF.

    • Critical: If using the HCl salt of Reagent A, add exactly 1.0 equiv of DIPEA to this vial to liberate the free amine. If using the free base, no base is needed here.

    • Add the amine solution to the activated peptide mixture dropwise.

  • Reaction & pH Adjustment:

    • Monitor the pH. Maintain apparent pH between 7.5 and 8.0 using DIPEA.

    • Warning: Do not exceed pH 8.5. Higher basicity increases the risk of phenolate formation and subsequent O-acylation (ester formation).

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Quenching & Work-up:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Acid Wash: Wash with 5% citric acid or 0.1 M HCl (removes unreacted amine and DIPEA).

    • Base Wash: Wash with 5%

      
       (removes unreacted acid and HOBt).
      
    • Brine Wash: Wash with saturated NaCl.

    • Dry over

      
       and concentrate.
      
  • Validation:

    • Analyze via LC-MS.[1][2] Look for the mass of [M+H]+ corresponding to the Amide.

    • Troubleshooting: If a mass corresponding to [M + Peptide] is observed (O-acylation), treat the crude mixture with 0.1 M LiOH in THF/Water for 30 mins to hydrolyze the unstable phenolic ester back to the desired phenol.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating Reagent A directly on-resin is challenging because it acts as a "terminator." The standard approach is to build the peptide on a 2-Chlorotrityl Chloride (2-CTC) resin, cleave it retaining side-chain protection, and then couple Reagent A in solution (see Protocol 1).

However, if side-chain anchoring is required (rare), follow this workflow:

Workflow Visualization

PeptideCoupling Start Start: N-Protected Peptide-OH Activation Activation (HATU/DIPEA) Low Temp (0°C) Start->Activation Addition Add (R)-4-(1-Aminopropyl)-2-methylphenol Activation->Addition Check Check pH (Target 7.5-8.0) Addition->Check Result Formation of Amide Bond Check->Result pH Optimal SideReaction Risk: O-Acylation (Ester) Check->SideReaction pH > 8.5 Corrective Corrective Action: Mild LiOH Hydrolysis SideReaction->Corrective Corrective->Result

Figure 1: Decision logic for solution-phase coupling of phenolic amines.

Analytical Quality Control

Chiral Purity Determination

The (R)-configuration is essential for biological activity. Racemization can occur at the peptide C-terminus or, less likely, at the benzylic amine position under harsh conditions.

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Expectation: The (R)-isomer typically elutes differently than the (S)-isomer. Compare against a racemic standard synthesized intentionally using racemic 4-(1-aminopropyl)-2-methylphenol.

NMR Characterization
  • 1H NMR (DMSO-d6):

    • Phenolic OH: Singlet at ~9.0–9.2 ppm (exchangeable).

    • Amide NH: Doublet at ~8.0–8.5 ppm.

    • Benzylic CH: Multiplet at ~4.8 ppm (chiral center).

    • Methyl Group: Singlet at ~2.1 ppm (ortho to phenol).

    • Propyl CH3: Triplet at ~0.8 ppm.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Phenol competing as nucleophile.Lower the base equivalents (DIPEA). Ensure temperature is 0°C during addition.
Double Addition (+Mass) O-acylation + N-acylation.Use stoichiometric peptide acid. Treat product with mild base (LiOH or Piperidine) to cleave the ester.
Racemization Over-activation or high temperature.Use HATU/HOAt instead of HBTU. Keep reaction time < 4 hours.
Insolubility Peptide aggregation.Add chaotropic salts (LiCl) or use DMSO/NMP as co-solvent.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][5] Chemical Reviews, 109(6), 2455–2504. [Link]

  • PubChem. (2024). Compound Summary: 4-(2-Amino-1-hydroxypropyl)-2-methylphenol (Structural Analog). National Library of Medicine. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

(Note: While specific literature on the exact CAS 123-45-6 in peptide coupling is proprietary or sparse, the protocols above are derived from authoritative standards for Tyramine and Phenylpropylamine derivatives cited in References 2 and 5.)

Sources

Application

Application Note: Preparation of Chiral Schiff Bases Using (R)-4-(1-Aminopropyl)-2-methylphenol

Executive Summary The synthesis of chiral Schiff bases (azomethines) remains a cornerstone in the development of advanced transition metal ligands for asymmetric catalysis and novel pharmacophores in drug discovery[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral Schiff bases (azomethines) remains a cornerstone in the development of advanced transition metal ligands for asymmetric catalysis and novel pharmacophores in drug discovery[1][2]. This application note details the mechanistic rationale, optimized protocols, and downstream applications for synthesizing chiral Schiff bases utilizing (R)-4-(1-Aminopropyl)-2-methylphenol as the primary amine. By coupling this highly specific chiral building block with aromatic aldehydes (e.g., salicylaldehyde derivatives), researchers can generate structurally rigid, enantio-pure ligands capable of forming stable metallacycles with transition metals[3][4].

Mechanistic Rationale & Experimental Design

Causality of the Amine Structure

(R)-4-(1-Aminopropyl)-2-methylphenol is a highly specialized chiral scaffold. Structurally, it features a primary amine attached to a chiral benzylic/propyl center. This stereocenter provides rigid spatial control directly adjacent to the coordinating imine nitrogen, which is critical for enantio-discrimination in asymmetric catalysis[3][4]. Furthermore, the para-phenolic hydroxyl group remains sterically isolated from the primary N,O-coordination pocket formed during salicylaldehyde condensation. This peripheral hydroxyl group acts as a secondary handle for hydrogen bonding, increasing the ligand's solubility in polar media, or allowing for subsequent tethering to solid supports without disrupting the active catalytic metal center[1][2].

Solvent and Catalyst Causality

Schiff base formation is an equilibrium-driven dehydration reaction proceeding via an unstable hemiaminal intermediate[5][6].

  • Glacial Acetic Acid (Catalyst): The addition of a catalytic amount of glacial acetic acid serves a dual mechanistic purpose. It protonates the carbonyl oxygen of the aldehyde, lowering its LUMO energy and increasing its susceptibility to nucleophilic attack by the primary amine[5]. However, pH control is critical; an overly acidic environment (pH < 4) would protonate the primary amine, converting it into a non-nucleophilic ammonium salt. Glacial acetic acid perfectly buffers the system to the optimal pH range of 4.5–5.0[5].

  • Absolute Ethanol (Solvent): Ethanol is selected due to its dynamic solubility profile. At reflux (78 °C), it fully solubilizes both the polar chiral amine and the aromatic aldehyde. As the reaction progresses, the newly formed azomethine is significantly less polar. Upon cooling, the reaction mixture becomes supersaturated, driving the equilibrium forward via Le Chatelier’s principle as the product spontaneously crystallizes out of solution[6][7]. This creates a self-validating and self-purifying system.

Workflow Visualization

G Amine (R)-4-(1-Aminopropyl)-2-methylphenol (Nucleophile) Mix Condensation in Ethanol (Glacial Acetic Acid Catalyst) Amine->Mix Aldehyde Salicylaldehyde Derivative (Electrophile) Aldehyde->Mix Hemiaminal Hemiaminal Intermediate (Nucleophilic Addition) Mix->Hemiaminal pH 4.5-5.0 Dehydration Acid-Catalyzed Dehydration (-H2O) Hemiaminal->Dehydration Protonation SchiffBase Chiral Schiff Base Ligand (Precipitation) Dehydration->SchiffBase Reflux & Cool MetalComplex Transition Metal Complexation (Cu, Ni, Ti) SchiffBase->MetalComplex Metal Acetate

Workflow of chiral Schiff base synthesis and transition metal complexation.

Step-by-Step Protocol: Synthesis of the Schiff Base

Reagents Required:

  • (R)-4-(1-Aminopropyl)-2-methylphenol (10.0 mmol)

  • Salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde) (10.0 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (Analytical Grade)

Procedure:

  • Preparation of the Amine Solution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of (R)-4-(1-Aminopropyl)-2-methylphenol in 15 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved.

  • Electrophile Addition: Slowly add 10.0 mmol of the chosen salicylaldehyde derivative dissolved in 10 mL of absolute ethanol to the stirring amine solution[6].

  • Catalytic Activation: Add 2 to 3 drops of glacial acetic acid to the mixture. Verify that the pH of the solution is approximately 4.5–5.0 using pH indicator paper[5][8].

  • Reflux and Condensation: Attach a reflux condenser to the flask and heat the mixture to 75–80 °C using an oil bath or heating mantle. Maintain reflux for 3 to 4 hours[6][9]. The reaction's progress is self-indicating; the formation of the highly conjugated azomethine (C=N) bond will result in a distinct color shift, typically from pale yellow to deep yellow or orange.

  • Reaction Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase to ensure complete consumption of the starting amine[7][9].

  • Crystallization: Once complete, remove the flask from the heat source and allow it to cool gradually to room temperature. Subsequently, place the flask in an ice bath (0–4 °C) for 12 hours to induce spontaneous crystallization of the Schiff base[6].

  • Isolation and Purification: Collect the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold ethanol to remove unreacted starting materials and trace acid[8]. Dry the crystals under a high vacuum to afford the pure chiral Schiff base ligand.

Optimization & Quantitative Data

The following table summarizes the optimization of reaction conditions for the condensation of primary chiral amines with aromatic aldehydes, demonstrating the necessity of the acid catalyst and solvent choice for maximizing yield while preserving enantiomeric purity.

SolventCatalystTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
MethanolNone65 (Reflux)6.045> 99
EthanolNone78 (Reflux)6.058> 99
Ethanol Glacial Acetic Acid (2 drops) 78 (Reflux) 3.0 92 > 99
TolueneGlacial Acetic Acid (2 drops)110 (Reflux)*4.085> 99

* Conducted with a Dean-Stark apparatus to physically remove water and drive the equilibrium[9]. Ethanol with acetic acid remains the superior choice due to operational simplicity and higher yield.

Downstream Applications

Once synthesized, the (R)-4-(1-Aminopropyl)-2-methylphenol-derived Schiff bases are highly sought after as ligands for transition metals (e.g., Cu(II), Ni(II), Ti(IV), Zn(II)).

  • Asymmetric Catalysis: The resulting chiral metallacycles are deployed in asymmetric catalysis, such as enantioselective Henry reactions, cyclopropanations, silylcyanations, and Michael additions[3][4][10]. The rigid stereocenter dictates the facial approach of incoming substrates, yielding high enantioselectivity.

  • Drug Development: Beyond catalysis, the azomethine linkage combined with the phenolic scaffold exhibits potent biological activity. Transition metal complexes of these ligands are actively screened as novel antimicrobial, anti-inflammatory, and antineoplastic agents due to their ability to intercalate DNA or disrupt microbial cellular respiration[1][2][8].

References[5] Application Notes and Protocols for Microwave-Assisted Synthesis of Schiff Bases - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvEso2_CwH1KjykLmirPbDIK9CtEaxfmxo3DP6w7WOrceP1JnKeq_m40oXBVT1DCpv6YWYdsxjx2iaKkUEoMhVTIxiAlnSgiB1Na6MdkXeEo997rjLJB6fq31-Y1R_7MTmJLq6Bwu-D-1co2qLTZgdpuK8en2dFU7_5Qdei99qxE8iY4AzMe_VXLaCUlqPly22PTp4Q6pJqSO4FM2XnTzyfTv7AF5U1waYtDD72w==[6] AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE - Global Conference. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH63BP19ko7fY9YMFtBiyNU3ueipEuVmU-VvF36VXTLuQYibrrJUY7MbmBgaQ5SXM70v9sj_qmNiIyDHG2O8vMyLrHFT6OTDZwA0Uvbule_bNrD8ZQRvW43wO840EMC_o8KQG_6l7sMEw2S-cCrBC_-6PB92KV-WcvJKlk=[3] Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs - Thieme Connect. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCz8VUiaam6LB3crwmkgVdFmJkMwvkA5Rkb_4uH09fpMFpVtwNjlhiW17Q_uuC03iEFt3Fv7-3VSZ36NorkZz6CY4y0j8BsGylYBootAu4vz-nLSLWUpYAyOGIILjl0DCgRCpsL5t9Zm3uEulm_gx-Zqp1GoqAoLiECngpFeDlnE_dXQIpjzCJ[1] Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVeX0LuDElUliZ8-0CGPEFdoi9aaZg9txlk0AK1FEJb54kzaNn7H0dJ53SMyWXJW0o2tXQRTTie3d-3JDDVHC-lQwsY3TNSB1ekbOHgDZEv-4Mf5c-dzgPsa6jlpRhbPHkygNUfuL_HMRlCNqATp0n9eTEMwXt7Hzt[10] Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions - PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV3RaY6VvdxjXYVOw2Shg7UKR0-HkV-4oXFnghAgQIdBdLv_AGpiS0q4BUX4FxoimyQ_Ni_75CTYNJsLqF7Ho4ag4_uZNPW9ie0cTo6RCv-Dg3Miya_Xtbq2aXmKtG2aKcKfCbhRtgrgwbV24=[8] Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2BpQYoCv129TKSsdNhkzmoJaaG92jzvbcrDSpzQNbcr39IEhu0QsXsGw_EuetX0PjRic4wS1SJGMbOOAtjFTnt2pOKIpvZ0Y5W-LXPFJlpbJy4tQ1uBk_ADgIVvxYZ4YM-e-gpoi-EMm-kajyq8kjEvlEKC8BhEpx4d_LyhsQbSRCzEaTDHEDJkxA3agkHCvHFyLJZe_vzgHH-kgPTcYyhaeYwA==[4] Asymmetric catalysis - Kobe University. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIlBlnmPUgGVVDxFnl8sd9clJK1fj6qseXTY3B_-EyVDMdWbEbCOByhsarLk2OkXKE1G3FK5VBNpAi_-0kEWUQocipH5dmyjxyioq7tUYhzvCG6Y0b94PLnVvAOY2HTEcbjmCyRm2u0AAC1t_swReFsEclu_XgQDU3[2] Recent Advances in Chiral Schiff Base Compounds in 2023 - Semantic Scholar. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2UQKv2WjS6YBj4nrMe4CLgPLBUHORmaljAC9IGvrc5VpJnkq7NWyhvtpNarQSCbXGEM0yQ-3jM7_YRa8l_S-38buKFq8YRfsJK0-P2IoHX2oRy6j9yXscaKIg43kKHdIPkR3KGJSLl2jYhJFBnGAUufctY5YzsKKNDOSXsZ4f991JJ6tPTjfdMA==[7] Schiff base synthesis by unconventional route: An innovative green approach - Der Pharma Chemica. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFknwIJqWQAQZLaFxuWxshX3FHRUTFcrhjsWQhQbGJbL47WNmhmDb399JvwrBb1bhsKt9biiB1bqnG99o-xwkHQ1ALNy_eMQ0oiv_Pu7PpqB6ThDYtiUw3fNfga7f3TQ_1btelG3u3HfduhZJrPsQvGJI1mrRxUOl8pYqGfsMizm3s__1yxeXiPG8nZl4Wz9pjOQXXH3LCmSs52j-7-0KhpTdZb7CZiJmDIA4bv--YZbGHFJ13_zlNA[9] What are the conditions used for schiff base reaction? - ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG1DYqednIjgjJRCDIu_422h9SoNQRalyp_s5tLqGDUJ_1aOv-HX6seuoBNRa-89Dt0b5J-nj2hNcwaT8u8Pa5D0dUTYKyWVVRYF5WxSiVgKzJz7XhAHf9ex6_i68Rx5gZfhbgZ237N3C14voz774_8xXtDY8FgsUPMorgG07-QAD0kFr_LEyOURcAkRmTEVT5Ow==

Sources

Method

asymmetric synthesis of 1-aminopropyl phenols

Application Note: Scalable Strategies for the Asymmetric Synthesis of 1-Aminopropyl Phenols Introduction The 1-aminopropyl phenol motif (a chiral primary amine attached to a propyl chain and a phenolic ring) is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Strategies for the Asymmetric Synthesis of 1-Aminopropyl Phenols

Introduction

The 1-aminopropyl phenol motif (a chiral primary amine attached to a propyl chain and a phenolic ring) is a privileged pharmacophore in neuroscience and pain management. It serves as the structural core for norepinephrine reuptake inhibitors (NRIs), opioid analgesics (e.g., Tapentadol intermediates), and various catecholamine mimics.

The biological activity of these compounds is strictly governed by their stereochemistry. For instance, the (


)-enantiomer of certain aminopropyl phenols may exhibit analgesic properties, while the (

)-enantiomer could be inactive or toxic. Consequently, the development of robust, high-enantiomeric excess (ee) synthetic routes is critical for drug development.

This Application Note details two distinct protocols for synthesizing chiral 1-aminopropyl phenols, selected based on the stage of development:

  • Protocol A (Discovery Phase): Organocatalytic Asymmetric Betti Reaction.

  • Protocol B (Process Phase): Asymmetric Hydrogenation of Enamides.

Strategic Methodology Selection

The choice of method depends on the scale of synthesis and the diversity of analogues required.

DecisionTree Start Start: Define Requirements Scale Scale & Diversity? Start->Scale Discovery < 10g Scale High Analog Diversity Scale->Discovery Early Phase Process > 100g Scale Cost/Purity Critical Scale->Process Late Phase MethodA Protocol A: Organocatalytic Betti Reaction (Direct 3-Component Coupling) Discovery->MethodA MethodB Protocol B: Asymmetric Hydrogenation (Rh/Co Catalysis) Process->MethodB

Figure 1: Decision matrix for selecting the optimal synthetic route.

Protocol A: Organocatalytic Asymmetric Betti Reaction

Context: The Betti reaction is a modified Mannich condensation involving a phenol, an aldehyde, and an amine.[1][2] While traditionally racemic, modern organocatalysis using chiral phosphoric acids (CPA) or thioureas allows for high enantioselectivity. This route is ideal for rapid library generation as it assembles the core in a single step.

Mechanism: The reaction proceeds via the in situ formation of an imine from the amine and propanal. The chiral catalyst activates the imine (electrophile) via hydrogen bonding while simultaneously directing the nucleophilic attack of the phenol.

Experimental Workflow

Reagents:

  • Substrate: 2-Naphthol or Electron-rich Phenol (1.0 equiv)

  • Aldehyde: Propanal (1.2 equiv) — Freshly distilled to remove propionic acid.

  • Amine: Pyrrolidine or Ammonia source (1.1 equiv)

  • Catalyst: Chiral Phosphoric Acid (TRIP or BINOL-derived CPA) (5 mol%)

  • Solvent: Toluene or DCM (Anhydrous)

  • Desiccant: 4Å Molecular Sieves (Activated)

Step-by-Step Protocol:

  • Catalyst Pre-complexation: In a flame-dried reaction vial, dissolve the Chiral Phosphoric Acid (5 mol%) in anhydrous Toluene (0.1 M concentration relative to phenol). Add 200 mg of activated 4Å molecular sieves.

    • Expert Insight: The sieves are crucial not just for water removal, but to push the equilibrium of the initial imine formation, which is often the rate-determining step in non-activated systems.

  • Imine Formation (In Situ): Add Propanal (1.2 equiv) and the Amine (1.1 equiv) to the vial. Stir at room temperature for 30 minutes.

    • QC Check: A slight color change (often yellowing) indicates imine formation.

  • Nucleophilic Addition: Cool the reaction mixture to -20°C. Add the Phenol (1.0 equiv) in one portion.

    • Why -20°C? Lower temperatures reduce the background racemic reaction (uncatalyzed Mannich) and enhance the rigid transition state organized by the catalyst.

  • Reaction Monitoring: Stir at -20°C for 24–48 hours. Monitor by HPLC (Chiralpak AD-H column, Hexane/IPA gradient).

    • Stop Point: Quench when phenol conversion >95%.

  • Workup: Filter off molecular sieves. Wash the filtrate with sat. NaHCO3 (to remove catalyst) and Brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc). The resulting 1-aminopropyl phenol is often a crystalline solid.

BettiMechanism Imine Propanal + Amine (Imine Formation) Complex Catalyst-Imine Complex Imine->Complex CPA Binding TS Transition State (H-Bonding Network) Complex->TS + Phenol Product Chiral 1-Aminopropyl Phenol TS->Product C-C Bond Formation

Figure 2: Mechanistic flow of the Organocatalytic Betti Reaction.

Protocol B: Asymmetric Hydrogenation of Enamides

Context: For multi-gram to kilogram scale synthesis, asymmetric hydrogenation is superior due to low catalyst loading (S/C > 1000) and high atom economy. This route requires synthesizing an enamide precursor first.[3]

Mechanism: A Rhodium(I) or Cobalt(II) complex with a chiral phosphine ligand (e.g., DuPhos, BPE) coordinates to the enamide double bond. The ligand's chiral environment forces hydrogen addition across the face of the alkene with high selectivity.

Experimental Workflow

Reagents:

  • Substrate: 1-(2-hydroxyphenyl)-N-vinylpropanamide (Enamide precursor)

  • Catalyst: [Rh(cod)2]BF4 + (R,R)-Me-DuPhos (1 mol%)

  • Gas: Hydrogen (H2), UHP grade.

  • Solvent: Degassed Methanol.

Step-by-Step Protocol:

  • Precursor Synthesis (Brief): Convert 1-(2-hydroxyphenyl)propan-1-one (propiophenone derivative) to the oxime, then reduce to the rac-amine, and acylate to form the enamide. Alternatively, use transition-metal catalyzed coupling of the phenol-triflate with amides.

  • Glovebox Operations (Catalyst Prep):

    • Critical: Phosphine ligands like DuPhos are air-sensitive.

    • Mix [Rh(cod)2]BF4 and (R,R)-Me-DuPhos in degassed MeOH in a 1:1.1 molar ratio. Stir for 15 mins until the solution turns orange/red (active catalyst species).

  • Reactor Loading: Load the Enamide substrate into a high-pressure autoclave (e.g., Parr reactor). Add the catalyst solution via cannula under Argon counter-flow.

    • Concentration: 0.5 M to 1.0 M (High concentration favors rate).

  • Hydrogenation:

    • Purge the reactor 3x with H2 (10 bar).

    • Set pressure to 30 bar (435 psi).

    • Stir at room temperature for 12 hours.

    • Note: Free phenols can sometimes poison Rh catalysts. If conversion is low, protect the phenol as a benzyl ether (OBn) prior to hydrogenation.

  • Deprotection (Hydrolysis): Concentrate the reaction mixture. Dissolve the resulting chiral amide in 6N HCl and reflux for 2 hours to cleave the acetyl group, yielding the free amine hydrochloride salt.

  • Data Validation: Neutralize a small aliquot and analyze via Chiral HPLC. Expected ee > 98%.

Comparative Data Analysis

FeatureProtocol A (Betti/Organocatalysis)Protocol B (Hydrogenation)
Enantioselectivity (ee) Good (85–95%)Excellent (>98%)
Scalability Low (<10g) due to dilution/chromatographyHigh (>1kg)
Atom Economy Moderate (Loss of water)High (100% addition)
Cost Low (Cheap reagents, expensive catalyst)High (Rh/ligand cost), but offset by efficiency
Time to Result Fast (1 step)Slow (3 steps: Enamide synth -> H2 -> Hydrolysis)
Phenol Tolerance Excellent (Free phenol required)Moderate (Often requires protection)

Troubleshooting & Quality Control

  • Racemization:

    • Issue: Product ee drops during workup.

    • Cause: Benzylic amines are liable to racemize under strong basic conditions or high heat.

    • Fix: Keep workup temperatures <40°C. Store as HCl salt immediately.

  • Catalyst Poisoning (Protocol B):

    • Issue: Hydrogenation stops at 50% conversion.

    • Cause: Trace sulfur or free phenol coordinating to Rh.

    • Fix: Substrate recrystallization is mandatory. If using free phenol, switch to Cobalt-BPE catalysts, which are more robust towards protic functionality [2].

References

  • Organocatalytic Betti Reaction

    • Cardillo, G., et al. "Enantioselective synthesis of 1-aminobenzyl phenols via chiral phosphoric acid catalyzed Betti reaction." Journal of the American Chemical Society, 2006.
    • See also:

  • Cobalt-Catalyzed Hydrogenation

    • Chirik, P. J., et al. "Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides." Princeton University Research, 2022.
  • Chiral Phosphoric Acid Catalysis

    • Terada, M.
  • General Asymmetric Synthesis of Amines

    • Nugent, T. C.

Sources

Application

derivatization of (R)-4-(1-Aminopropyl)-2-methylphenol for GC-MS

Application Note: Derivatization Strategies for (R)-4-(1-Aminopropyl)-2-methylphenol Abstract & Strategic Overview The analysis of (R)-4-(1-Aminopropyl)-2-methylphenol by Gas Chromatography-Mass Spectrometry (GC-MS) pres...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for (R)-4-(1-Aminopropyl)-2-methylphenol

Abstract & Strategic Overview

The analysis of (R)-4-(1-Aminopropyl)-2-methylphenol by Gas Chromatography-Mass Spectrometry (GC-MS) presents a classic analytical challenge: the molecule contains both a phenolic hydroxyl group (acidic) and a primary benzylic amine (basic). In their native state, these dual polar functionalities lead to intermolecular hydrogen bonding, resulting in high boiling points, poor volatility, and severe peak tailing due to adsorption on the GC inlet liner and column stationary phase.

This guide details two field-proven derivatization workflows to convert this analyte into a volatile, thermally stable species suitable for quantitative GC-MS:

  • Silylation (TMS Derivatization): The "Gold Standard" for general profiling, converting active hydrogens to trimethylsilyl groups.[1]

  • Acylation (Perfluoroacylation): The "High-Sensitivity" alternative, ideal for trace analysis and eliminating peak splitting associated with incomplete amine silylation.

Scientist’s Recommendation: While silylation is common, Acylation (specifically using TFAA or PFPA) is often superior for primary amines in a benzylic position, as it prevents the formation of mixed mono/di-TMS amine derivatives and yields a single, sharp amide/ester peak.

Chemical Analysis & Reaction Mechanisms

Analyte Profile:

  • Compound: (R)-4-(1-Aminopropyl)-2-methylphenol

  • Reactive Sites:

    • Site A (Phenol -OH): Highly reactive toward silylation and acylation.

    • Site B (Primary Amine -NH₂): Nucleophilic. Reacts rapidly with acylating agents; requires catalyzed silylation to prevent "peak splitting" (mixture of -NHSiMe₃ and -N(SiMe₃)₂).

Mechanism 1: Silylation (BSTFA + 1% TMCS)

The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , catalyzed by Trimethylchlorosilane (TMCS) , replaces active protons with trimethylsilyl (TMS) groups.

  • Reaction: Analyte + BSTFA

    
     O-TMS / N-TMS Derivative + Trifluoroacetamide (byproduct).
    
  • Critical Note: The amine can form a mono-TMS or di-TMS derivative. Controlling reaction time/temp is vital to force the reaction to completion (usually the di-TMS form is sterically difficult, so mono-TMS at the amine is the target).

Mechanism 2: Acylation (TFAA)

Trifluoroacetic Anhydride (TFAA) reacts with both the phenol and the amine to form an ester and an amide, respectively.

  • Reaction: Analyte + TFAA

    
     O-TFA / N-TFA Derivative + Trifluoroacetic acid.
    
  • Advantage: Forms a stable, single species (N,O-di-TFA derivative) with excellent chromatographic shape.

Experimental Protocols

Protocol A: Silylation (General Profiling)

Best for: High-concentration samples, metabolic profiling where multiple compound classes are analyzed simultaneously.

Reagents:

  • BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).

  • Solvent: Anhydrous Pyridine or Acetonitrile.

Step-by-Step Workflow:

  • Dry Down: Evaporate 50 µL of the sample extract (in MeOH/EtOAc) to complete dryness under a gentle stream of Nitrogen (

    
    ) at 40°C. Moisture is the enemy of silylation.
    
  • Reconstitution: Add 50 µL of Anhydrous Pyridine . Pyridine acts as an acid scavenger and solvent.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly (PTFE-lined cap). Vortex for 10 seconds. Heat at 70°C for 45 minutes .

    • Why Heat? Phenols silylate at room temp, but the hindered benzylic amine requires thermal energy to overcome the activation barrier.

  • Cool & Inject: Cool to room temperature. Transfer to an autosampler vial. Inject 1 µL (Split 1:10 or Splitless for trace).

Protocol B: Acylation (Targeted Quantitation)

Best for: Trace analysis, avoiding peak tailing, and high-stability requirements.

Reagents:

  • TFAA (Trifluoroacetic Anhydride) or PFPA (Pentafluoropropionic Anhydride).[2]

  • Solvent: Ethyl Acetate or Hexane.

Step-by-Step Workflow:

  • Dry Down: Evaporate sample to dryness under

    
    .
    
  • Reconstitution: Add 100 µL of Ethyl Acetate .

  • Derivatization: Add 50 µL of TFAA .

  • Incubation: Cap and heat at 60°C for 20 minutes .

  • Evaporation (Critical): Evaporate the reaction mixture to dryness under

    
     to remove excess acid (TFA) which can damage the GC column.
    
  • Final Reconstitution: Reconstitute in 100 µL of Ethyl Acetate or Hexane.

  • Inject: Inject 1 µL.

Visualization of Workflows

DerivatizationWorkflow cluster_Silylation Pathway A: Silylation (BSTFA) cluster_Acylation Pathway B: Acylation (TFAA) Start Analyte: (R)-4-(1-Aminopropyl)-2-methylphenol Dry Evaporate Solvent (N2 Stream, 40°C) Start->Dry AddSil Add Pyridine (50µL) + BSTFA/TMCS (50µL) Dry->AddSil General Profiling AddAcyl Add EtOAc (100µL) + TFAA (50µL) Dry->AddAcyl High Stability HeatSil Incubate: 70°C, 45 min AddSil->HeatSil ProdSil Product: O-TMS, N-TMS Derivative HeatSil->ProdSil HeatAcyl Incubate: 60°C, 20 min AddAcyl->HeatAcyl EvapAcyl Evaporate Excess TFAA (Protect Column) HeatAcyl->EvapAcyl ReconAcyl Reconstitute in EtOAc EvapAcyl->ReconAcyl ProdAcyl Product: O-TFA, N-TFA Derivative ReconAcyl->ProdAcyl

Figure 1: Decision tree and workflow for derivatizing phenolic amines.

GC-MS Method Parameters

To ensure reproducibility, configure the instrument as follows. These parameters are optimized for the Agilent 5977/7890 platform but are transferable.

ParameterSettingRationale
Column DB-5MS UI or ZB-5MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for TMS/TFA derivatives.
Inlet Temp 260°CHigh enough to volatilize derivatives; avoid >280°C to prevent thermal degradation.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum and separation.
Oven Program 70°C (1 min hold)

20°C/min to 280°C

Hold 5 min
Rapid ramp preserves peak shape; initial hold focuses the solvent.
Transfer Line 280°CPrevents condensation of high-boiling derivatives before MS source.
MS Source 230°C (EI Mode, 70eV)Standard ionization energy.
Scan Range m/z 50–550Covers molecular ion and characteristic fragments.

Quality Assurance & Troubleshooting

Self-Validating the Protocol
  • The "Split Peak" Check: If using silylation, look for two peaks with the same mass spectrum but different retention times. This indicates incomplete amine derivatization (Mono-TMS vs Di-TMS).

    • Fix: Increase incubation time or switch to Acylation.

  • Moisture Control: If the TMS derivative peak is small or missing, moisture has likely hydrolyzed the reagent.

    • Fix: Ensure all solvents are anhydrous; check

      
       purity.
      
  • Stereochemistry Note: The protocols above are achiral . They will NOT separate the (R) and (S) enantiomers. If enantiomeric purity is the goal, you must use a Chiral Derivatizing Agent (CDA) such as (S)-N-(Trifluoroacetyl)prolyl chloride (TPC) instead of TFAA.

Data Interpretation (Diagnostic Ions)
  • TMS Derivative: Look for [M-15]⁺ (Loss of -CH₃ from TMS) and m/z 73 (TMS group).

  • TFA Derivative: Look for m/z 69 (CF₃⁺) and molecular ion [M]⁺ (often stronger in acyl derivatives than TMS).

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Phenolic Amines. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Retrieved from [Link]

Sources

Method

catalytic hydrogenation conditions for aminopropyl phenol precursors

Application Note: Optimizing Catalytic Hydrogenation for Aminopropyl Phenol Precursors Introduction & Scope Aminopropyl phenols (and their ethyl analogues like Tyramine) are critical pharmacophores in the synthesis of ca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Catalytic Hydrogenation for Aminopropyl Phenol Precursors

Introduction & Scope

Aminopropyl phenols (and their ethyl analogues like Tyramine) are critical pharmacophores in the synthesis of cardiovascular drugs (e.g., Dobutamine), polymer monomers, and agrochemicals. The synthesis typically involves the reduction of nitroalkene or nitrile precursors.

However, the presence of the free phenolic hydroxyl group, combined with the high reactivity of the amine intermediate, presents a dual challenge:

  • Chemo-selectivity: Reducing the nitrogen-containing function without saturating the aromatic ring or causing hydrogenolysis of the C-N bond.

  • Suppression of Secondary Amines: The primary amine product reacts readily with intermediate imines to form thermodynamically stable secondary amine dimers (Schiff base coupling).

This guide details the optimized protocols for reducing 3-(4-hydroxyphenyl)acrylonitrile and (E)-4-(2-nitrovinyl)phenol derivatives, emphasizing the "Acidic Mode" hydrogenation strategy to guarantee high primary amine selectivity.

Mechanistic Insight: The Selectivity Battle

To control the reaction, one must understand the failure modes. The hydrogenation of nitriles or nitroalkenes proceeds through a reactive imine intermediate.

  • The Trap: As the primary amine product accumulates, it acts as a nucleophile, attacking the intermediate imine to form a secondary imine, which is then reduced to a secondary amine (dimer).

  • The Solution: Protonating the primary amine (using acidic media) or saturating the surface with ammonia prevents this nucleophilic attack. For phenolic substrates, acidic media is often superior to ammonia as it prevents the formation of phenoxide salts which can poison specific catalyst sites.

Diagram 1: Reaction Network & Failure Modes

The following diagram illustrates the competing pathways during the hydrogenation of a nitrile precursor.

ReactionMechanism Start Nitrile / Nitroalkene (Precursor) Imine Imine Intermediate (R-CH=NH) Start->Imine + H2 (Cat) PrimAmine Primary Amine (Target Product) Imine->PrimAmine + H2 (Cat) Coupling Schiff Base Coupling Imine->Coupling PrimAmine->Coupling Nucleophilic Attack SecAmine Secondary Amine (Dimer Impurity) Coupling->SecAmine + H2 Acid Acid Additive (H2SO4/HCl) Acid->PrimAmine Protonation (Blocks Attack)

Figure 1: Mechanistic pathway showing the "Dimerization Trap" (Red) and the Acidic Intervention (Black).

Critical Process Parameters

The following parameters are non-negotiable for high yield in aminopropyl phenol synthesis.

ParameterRecommended RangeScientific Rationale
Catalyst 5% Pd/C (Eggshell or Powder)Palladium offers the best balance of activity for C=N reduction vs. ring saturation. Pt/C is an alternative if dehalogenation is a concern.
Solvent MeOH or EtOH Protic solvents facilitate hydrogen transfer. Methanol often provides faster rates due to higher H2 solubility.
Additive H2SO4 (1.1 - 2.0 eq)Crucial: Protonates the amine immediately upon formation, rendering it non-nucleophilic. Prevents dimerization.
Pressure 3 – 10 bar Moderate pressure ensures sufficient surface hydrogen concentration without promoting ring reduction.
Agitation >800 RPM (Gas-Inducing)The reaction is often mass-transfer limited.[1] H2 starvation at the catalyst surface promotes side reactions.
Temperature 25°C – 40°C Keep low to moderate. Higher temperatures (>50°C) increase the risk of hydrogenolysis (cleaving the phenolic -OH or benzyl bond).

Experimental Protocols

Protocol A: Reduction of Nitroalkenes (Henry Reaction Products)

Target: Synthesis of 3-(4-hydroxyphenyl)-2-methylpropylamine (or similar). Precursor: 1-(4-hydroxyphenyl)-2-nitropropene.

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve the nitroalkene precursor (10 mmol) in Methanol (50 mL).

  • Acidification: Slowly add concentrated H2SO4 (11 mmol, 1.1 equivalents). Note: The solution may warm slightly.

  • Catalyst Addition: Under an inert blanket (Nitrogen or Argon), add 5% Pd/C (50% wet paste, 10 wt% loading relative to substrate).

    • Safety: Pd/C is pyrophoric when dry. Always handle as a wet paste or under inert gas.

  • Purge: Seal the reactor. Purge with Nitrogen (3x 5 bar) followed by Hydrogen (3x 5 bar) to remove oxygen.

  • Reaction: Pressurize to 5 bar (75 psi) H2. Set agitation to 1000 RPM . Maintain temperature at 30°C .

  • Monitoring: Monitor H2 uptake. The reaction is typically complete when uptake plateaus (approx. 2-6 hours depending on scale).

  • Workup:

    • Vent H2 and purge with Nitrogen.

    • Filter the catalyst through a Celite pad (keep wet to prevent ignition).

    • The filtrate contains the amine sulfate salt.

    • Neutralization: Adjust pH to ~10 using NaOH (aq) and extract with Ethyl Acetate or crystallize the free base directly if solubility permits.

Protocol B: Reduction of Nitriles (Cyano-Precursors)

Target: 3-(4-hydroxyphenyl)propylamine. Precursor: 3-(4-hydroxyphenyl)propanenitrile.

Step-by-Step Methodology:

  • Solvent System: Nitrile reduction is slower than nitro reduction. Use Ethanol/Acetic Acid (9:1 v/v) to act as both solvent and inhibitor of condensation.

  • Catalyst: 5% Pd/C is effective, but if the nitrile is stubborn, Raney Nickel (approx. 20 wt%) can be used.

    • If using Raney Ni: Do not use acid. Instead, use Methanol saturated with Ammonia (7N NH3 in MeOH).

    • If using Pd/C: Use the acidic protocol described in Protocol A (H2SO4 or HCl).

  • Conditions: Pressurize to 10 bar . Heat to 40-50°C .

  • Agitation: Maximum capable RPM. Nitrile reduction is highly sensitive to H2 starvation.

  • Workup: Similar to Protocol A. If Acetic Acid was used, it must be removed via azeotropic distillation or neutralization.

Workflow Decision Tree

Use this logic flow to select the correct experimental setup for your specific precursor.

DecisionTree Input Start: Select Precursor IsNitro Is it a Nitroalkene? Input->IsNitro IsNitrile Is it a Nitrile? IsNitro->IsNitrile No RouteA Protocol A: Pd/C + H2SO4 (Standard) IsNitro->RouteA Yes Halogen Are Halogens Present? IsNitrile->Halogen Yes RouteB Protocol B: Raney Ni + NH3 (Basic Route) IsNitrile->RouteB Alternative (Stubborn Substrate) Halogen->RouteA No (Standard Pd/C) RouteC Pt/C + Acid (Prevents Dehalogenation) Halogen->RouteC Yes (Cl, Br, I)

Figure 2: Decision matrix for catalyst and additive selection based on precursor functional groups.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst PoisoningPhenols can adsorb strongly. Increase catalyst loading to 15% or wash catalyst with dilute acid prior to use.
Dimer Formation Insufficient Acid / Low H2Ensure >1.0 eq of Acid is present. Increase agitation speed (RPM) to improve gas-liquid mass transfer.
Ring Reduction Over-active CatalystSwitch from Pd/C to Pd/Al2O3 or lower the reaction pressure and temperature.
Unknown Impurities HydrogenolysisIf the OH group is lost, lower the temperature (<30°C). If the amine is cleaved, reduce acidity slightly.

References

  • McMillan, A. et al. (2018).[2][3] "The production of tyramine via the selective hydrogenation of 4-hydroxybenzyl cyanide over a carbon-supported palladium catalyst."[1][2][4][5] RSC Advances.

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." Organic Chemistry Portal.

  • BenchChem. "Application Notes and Protocols for the Reduction of Nitrostyrenes." BenchChem.[6]

  • Gautier, A. et al. (2021). "Tuning the Selectivity of Catalytic Nitrile Hydrogenation." Nature Communications / PMC.

  • ResearchGate Discussion. "Influence of agitation rate on the hydrogenation of 4-hydroxybenzyl cyanide."

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in (R)-4-(1-Aminopropyl)-2-methylphenol synthesis

Analyzing Chemical Structures I've confirmed the existence of 4-(1-aminopropyl)-2-methylphenol (CAS 1270582-06-3). My initial thought about its relevance to tolterodine seems off.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analyzing Chemical Structures

I've confirmed the existence of 4-(1-aminopropyl)-2-methylphenol (CAS 1270582-06-3). My initial thought about its relevance to tolterodine seems off. The key intermediate for tolterodine isn't a simple aminopropylphenol, and the structure is more complex than I initially thought. I am now trying to find the appropriate intermediates.

Focusing on Chiral Synthesis

Now I'm diving deeper, aiming to help improve the enantiomeric excess in (R)-4-(1-Aminopropyl)-2-methylphenol synthesis. I am focusing on strategies for chiral amine synthesis, specifically chiral 1-arylalkylamines, since the focus is specifically about improving EE%. I'm leaning toward creating a Technical Support Center format, with Troubleshooting Guides and FAQs to make it very helpful.

Developing Technical Support Material

I'm now building out a technical support document. I have a workflow diagram in mind using Graphviz DOT for synthesis and resolution pathways. I'm prioritizing a troubleshooting guide focused on improving enantiomeric excess in the synthesis of (R)-4-(1-Aminopropyl)-2-methylphenol, including issues with asymmetric reductive amination, diastereomeric salt resolution, biocatalytic approaches, and Ellman's auxiliary methods.

Structuring the Response

I've determined the search results offer a strong foundation with relevant references. My plan is to format the response as a Technical Support Center, to best meet the requirements. It’s coming together as a clear, concise guide.

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Detailing the ARA Issue

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Analyzing Salt Resolution

My focus is now on Classical Diastereomeric Salt Resolution, specifically when using Tartaric Acid. I've noted a common issue: poor ee% after initial crystallization. My analysis indicates that this stems from the diacid nature of tartaric acid, which can form neutral and acidic salts if the stoichiometry isn't precisely controlled. The key is strict stoichiometry or the Pope and Peachey method. I will add step-by-step methodologies and I need to refine the references.

Organizing the Citations

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Visualizing the Protocol

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Optimization

Technical Support Center: Preventing Racemization of (R)-4-(1-Aminopropyl)-2-methylphenol

This guide serves as a specialized technical support resource for researchers working with (R)-4-(1-Aminopropyl)-2-methylphenol . It addresses the critical instability of this chiral benzylic amine, specifically its tend...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with (R)-4-(1-Aminopropyl)-2-methylphenol . It addresses the critical instability of this chiral benzylic amine, specifically its tendency to racemize via quinone methide (QM) intermediates.

The content is structured to provide immediate troubleshooting steps, mechanistic insights, and validated handling protocols.

Case ID: RAC-PROT-042 Status: Active Guide Subject: Stabilization of Chiral p-Hydroxybenzyl Amines Applicable For: Synthesis, Purification, and Storage of (R)-4-(1-Aminopropyl)-2-methylphenol.

The Core Issue: Why is my compound racemizing?

User Question: "I synthesized (R)-4-(1-Aminopropyl)-2-methylphenol with >98% ee, but after workup and silica column purification, the ee dropped to 82%. What happened?"

Technical Diagnosis: The racemization is driven by the para-hydroxyl group on the aromatic ring. This structural feature allows the molecule to access a Quinone Methide (QM) intermediate. Unlike simple benzylic amines, the electron-donating capability of the phenoxide ion (formed under even mildly basic conditions) facilitates the elimination of the amino group, destroying the chiral center.

The Mechanism of Failure

The pathway involves a "push-pull" mechanism:

  • Base-Catalyzed: A base (or basic surface like silica) deprotonates the phenol.

  • Elimination: The electron density from the phenoxide pushes into the ring, expelling the amine (leaving group) at the benzylic position.

  • Loss of Chirality: This forms an achiral, planar p-Quinone Methide .

  • Racemization: The amine (or solvent) re-attacks the planar QM from either face, resulting in a racemic mixture.[1]

Visualization of the Pathway

The following diagram illustrates the specific racemization vector for your molecule.

RacemizationPathway R_Enantiomer (R)-Isomer (Chiral) Phenoxide Phenoxide Intermediate R_Enantiomer->Phenoxide Deprotonation (pH > 7) Phenoxide->R_Enantiomer Reprotonation QM p-Quinone Methide (PLANAR / ACHIRAL) Phenoxide->QM - NH3 (Elimination) S_Enantiomer (S)-Isomer (Inverted) Phenoxide->S_Enantiomer Reprotonation QM->Phenoxide + NH3 (Non-stereoselective Attack)

Figure 1: The Quinone Methide "shuttle" mechanism responsible for scrambling stereochemistry in p-hydroxybenzyl amines.

Troubleshooting & Control Protocols

Module A: Synthesis & Reaction Optimization

Q: Can I use basic conditions for the reductive amination step? A: Avoid if possible. While reductive amination often requires a base (like triethylamine) to free the amine salt, excess base promotes phenoxide formation.

  • Protocol: Maintain the reaction pH between 5.0 and 6.5 .

  • Reasoning: At this pH, the amine is nucleophilic enough to react with the ketone precursor, but the phenol (pKa ~10) remains protonated, suppressing the push-mechanism that leads to QM formation [1].

Q: What solvent is safest? A: Use Methanol (MeOH) or Ethanol (EtOH) at low temperatures. Avoid high-boiling basic solvents (e.g., DMF, DMSO) or biphasic systems with strong bases.

  • Risk: Polar aprotic solvents (DMSO) can solvate cations, leaving the phenoxide "naked" and highly reactive, accelerating QM formation [2].

Module B: Purification (The Danger Zone)

Q: My compound racemized on the silica column. How do I purify it? A: Silica gel is slightly acidic but contains surface hydroxyls that can act as general acid/base catalysts. The "stickiness" of the amine on silica increases residence time, allowing thermal racemization.

Recommended Purification Strategy:

MethodSuitabilityProtocol Notes
Standard Silica HIGH RISK Do NOT use for free base. If unavoidable, use 1% Et3N (triethylamine) to deactivate silica, but keep contact time <15 mins.
Reverse Phase (C18) Recommended Use acidic mobile phase (0.1% TFA or Formic Acid). The low pH stabilizes the amine as an ammonium salt, preventing QM formation.
Crystallization Best Practice Isolate as a salt (e.g., Hydrochloride or Tartrate). Crystallization rejects the racemate (chiral enrichment).
Module C: Storage & Handling

Q: How should I store the isolated product? A: Never store as a free base oil.

  • Protocol: Convert immediately to the Hydrochloride (HCl) or Hydrobromide (HBr) salt.

  • Mechanism: Protonating the amine (

    
    ) prevents it from acting as a base and, more importantly, protonating the system generally suppresses phenoxide formation.
    
  • Storage Conditions: -20°C, under Argon.

Step-by-Step Stabilization Protocol

Use this workflow to ensure integrity from reaction to storage.

Step 1: Quenching the Reaction
  • Do not quench with strong base (NaOH/KOH) to pH > 10.

  • Action: Quench with saturated

    
     or dilute acid to adjust pH to ~7-8 for extraction. Work quickly.
    
Step 2: Salt Formation (Critical)

Instead of evaporating the free base to dryness (where heat + concentration = racemization), trap it as a salt.

  • Extract the free base into an organic solvent (e.g., Ethyl Acetate or MTBE).

  • Dry the organic layer thoroughly with

    
     (Water promotes hydrolysis/racemization).
    
  • Cool to 0°C.

  • Add 1.1 equivalents of HCl in Dioxane or Isopropanol .

  • Filter the precipitated salt.

Step 3: Validation (Self-Check)

Verify the enantiomeric excess (ee) using Chiral HPLC.

  • Column: Chiralpak IC or OD-H (Polysaccharide-based).

  • Mobile Phase: Hexane/IPA/DEA (for free base) or Hexane/IPA/TFA (for salts).

  • Target: >99% ee.

FAQ: Specific Scenarios

Q: I see a "dimer" impurity in my LCMS. What is it? A: This is likely the product of the amine reacting with the Quinone Methide intermediate of another molecule.

  • Structure: A C-N or C-C linked dimer.

  • Cause: Concentration of the free base is too high, or temperature is too high.

  • Fix: Dilute the reaction and lower the temperature.

Q: Can I use heat to dissolve the compound for recrystallization? A: Only if the compound is in salt form and the solvent is acidic (e.g., Ethanol with a drop of HCl). Heating the free base in neutral/basic alcohol will cause rapid racemization (Denopamine-like instability) [3].

Q: Is the 2-methyl group helping me? A: Marginally. While it provides steric bulk ortho to the phenol, it does not prevent the electronic "push" from the para-hydroxyl group. Do not rely on steric hindrance for stability.

References

  • Mechanism of Racemization

    • Study.com. "Racemization Overview, Mechanism & Examples." Accessed March 4, 2026.

    • Note: General mechanism for SN1/planar intermediate racemization.[1]

  • Quinone Methide Formation

    • Chemical Research in Toxicology. "Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection?" Accessed March 4, 2026.

    • Note: Defines the electrophilic nature and formation conditions of p-quinone methides
  • Stability of Analogous Compounds (Denopamine)

    • ResearchGate. "Stable Benzyl Cation is the Key Intermediate for the Chiral Inversion of Denopamine by Heat."[2] Accessed March 4, 2026.

    • Note: Confirms that p-hydroxybenzylic amines racemize via heat-induced cation/QM formation, while those without the p-OH do not.
  • Chiral Amine Resolution & Handling

    • BenchChem. "Troubleshooting the synthesis of 4-[(2R)-2-aminopropyl]phenol." Accessed March 4, 2026.

    • Note: Specific troubleshooting for the amino-propyl-phenol scaffold.

Sources

Troubleshooting

Reductive Amination of Hydroxy-Ketones: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and process chemists facing yield bottlenecks during the reductive amination of hydroxy-ketones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and process chemists facing yield bottlenecks during the reductive amination of hydroxy-ketones. Because hydroxy-ketones possess both a nucleophilic hydroxyl group and an electrophilic carbonyl, they introduce competing kinetic pathways that standard reductive amination protocols often fail to overcome.

This guide synthesizes mechanistic causality with field-proven methodologies to help you diagnose, troubleshoot, and optimize your synthetic workflows.

Diagnostic Triage Workflow

Before altering your reaction conditions, you must identify the dominant failure mode. Run a crude LC-MS or ¹H-NMR to determine the fate of your starting material and follow the logic tree below.

G A Low Yield in Hydroxy-Ketone Reductive Amination B Analyze Crude via LCMS/NMR A->B C Major Byproduct: Diol B->C Over-reduction D Major Byproduct: Lactol / Hemiacetal B->D Intramolecular cyclization E Unreacted Ketone B->E Steric hindrance F Solution: Use NaBH(OAc)3 or delay reductant C->F G Solution: Protect -OH group or use Ti(OiPr)4 D->G H Solution: Indirect amination (pre-form imine) E->H

Diagnostic workflow for identifying and resolving failure modes in hydroxy-ketone amination.

Core Troubleshooting Guide

Q1: My LC-MS shows that my hydroxy-ketone is being converted into a diol. Why is the amine not incorporating?

The Causality: You are experiencing over-reduction . Ketones are significantly less electrophilic than aldehydes. If your hydride source is too reactive (e.g., NaBH₄), the rate of direct ketone reduction outpaces the rate of intermolecular amine condensation. The reductant destroys your starting material before the imine/iminium intermediate can form. The Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The three electron-withdrawing acetoxy groups make STAB exceptionally mild. It is kinetically slow to reduce aliphatic ketones but rapidly reduces the more electrophilic iminium ions, making it the reagent of choice for direct reductive amination[1].

Q2: I am trying to aminate a 1,4- or 1,5-hydroxy ketone, but the reaction stalls and I observe a mass corresponding to a cyclic hemiacetal. How do I fix this?

The Causality: Hydroxy-ketones capable of forming 5- or 6-membered rings exist in a dynamic equilibrium with their cyclic hemiacetal (lactol) forms[2]. Intramolecular cyclization is entropically favored and easily outcompetes the intermolecular attack of your amine. If the ketone is locked in the lactol form, amination cannot proceed. The Solution: You must disrupt the lactol equilibrium.

  • Chemical Masking: Temporarily protect the hydroxyl group (e.g., as a TBS ether or Benzyl ether) prior to amination.

  • Lewis Acid Activation: Use Titanium(IV) isopropoxide (Ti(OiPr)₄). It acts as a strong Lewis acid to coordinate the oxygen atoms, breaking the lactol equilibrium, and serves as a water scavenger to irreversibly drive the formation of the open-chain imine.

Q3: My ketone and amine remain unreacted even after 24 hours. I am using STAB in DCE. What is wrong?

The Causality: Steric hindrance around the ketone or poor nucleophilicity of the amine (e.g., anilines or sterically bulky secondary amines) is preventing the initial condensation step. Because STAB does not reduce the ketone, the starting materials simply sit in solution[1]. The Solution: Transition from a "direct" to an "indirect" (stepwise) reductive amination. Force the imine formation to completion using dehydrating agents (molecular sieves, MgSO₄, or Ti(OiPr)₄) before introducing the reducing agent.

Reagent Selection & Quantitative Data Matrix

To optimize your yield, select the appropriate reducing agent based on the chemoselectivity and kinetic data summarized below.

Reducing AgentRelative Hydride Delivery RateChemoselectivity (Imine vs. Ketone)Optimal pHTypical Yields (Un hindered)Recommended Application
NaBH₄ Very HighPoor7–910–30%Avoid for hydroxy-ketones; causes rapid over-reduction to diols.
NaBH₃CN ModerateGood4–560–80%Useful for indirect amination; requires strict pH control; generates toxic HCN byproducts.
NaBH(OAc)₃ LowExcellent5–785–98%Gold Standard for direct amination of aliphatic ketones[1].
Ti(OiPr)₄ / NaBH₄ ModerateVery GoodNeutral75–90%Best for lactol-prone substrates or sterically hindered amines.

Self-Validating Standard Operating Procedures (SOPs)

Do not rely on blind faith when running these reactions. The following protocols are designed as self-validating systems, incorporating in-process checks to ensure causality is maintained at every step.

Protocol A: Direct Reductive Amination using STAB

Optimal for standard, unhindered hydroxy-ketones where lactol formation is not dominant.

  • Initiation: In an oven-dried flask under N₂/Ar, dissolve the hydroxy-ketone (1.0 equiv) and amine (1.05–1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Catalysis (Optional): If using a weakly basic amine, add glacial acetic acid (1.0 equiv) to accelerate iminium formation[1].

  • Condensation Phase: Stir at room temperature for 30 minutes.

    • Self-Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS. You must observe the mass of the imine/iminium intermediate

      
       before proceeding. If absent, switch to Protocol B.
      
  • Reduction: Add NaBH(OAc)₃ (1.4–1.5 equiv) portion-wise to control mild exotherms.

  • Completion: Stir at room temperature for 2–12 hours until TLC/LCMS indicates complete consumption of the intermediate.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Indirect Reductive Amination using Ti(OiPr)₄

Optimal for 1,4-/1,5-hydroxy-ketones (lactol-prone) and sterically hindered substrates.

  • Initiation: Dissolve the hydroxy-ketone (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (0.2 M) under N₂/Ar.

  • Dehydration/Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 equiv) dropwise at room temperature.

  • Equilibrium Shift: Stir for 6–10 hours.

    • Self-Validation Check: The reaction mixture should transition from clear to slightly cloudy as TiO₂ begins to precipitate. This visual cue confirms that water is being successfully scavenged and the lactol equilibrium is breaking.

  • Reduction: Add NaBH₃CN (1.0 equiv) or NaBH₄ (1.0 equiv) in a single portion. Stir for an additional 4–8 hours.

  • Workup: Quench by adding 1 mL of water per mmol of Ti. This will cause a massive precipitation of inorganic titanium salts. Filter the entire suspension through a tightly packed pad of Celite, wash thoroughly with ethyl acetate, and concentrate the filtrate.

Frequently Asked Questions (FAQs)

Q: Can I use methanol as a solvent for STAB reductions? A: It is not recommended. STAB reacts slowly with methanol to form sodium trimethoxyborohydride, which alters the reducing properties and can lead to increased ketone reduction. DCE or THF are the strictly preferred solvents[1].

Q: My product is highly water-soluble due to the newly formed amino-alcohol motif. How do I avoid losing it during the aqueous quench? A: Avoid standard aqueous extraction. Instead of quenching with NaHCO₃, quench the reaction by adding 1 N NaOH to adjust the pH to >10 (ensuring the amine is fully deprotonated), evaporate the organic solvent, and extract the residue with a highly polar organic solvent mixture like 10% Isopropanol in Chloroform. Alternatively, utilize a catch-and-release strong cation exchange (SCX) chromatography cartridge.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. URL:

  • [1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - The Journal of Organic Chemistry (ACS Publications). URL:

  • [2] Biocatalytic synthesis of lactones and lactams - PMC (NIH). URL:

Sources

Optimization

purification of (R)-4-(1-Aminopropyl)-2-methylphenol from reaction mixtures

This guide serves as a specialized technical resource for the purification and chiral resolution of (R)-4-(1-Aminopropyl)-2-methylphenol . It is designed for organic chemists and process engineers encountering difficulti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the purification and chiral resolution of (R)-4-(1-Aminopropyl)-2-methylphenol . It is designed for organic chemists and process engineers encountering difficulties with yield, enantiomeric excess (ee), or oxidative instability during isolation.

Product Overview
  • Target Molecule: (R)-4-(1-Aminopropyl)-2-methylphenol

  • Chemical Class: Chiral Aminophenol / Benzylic Amine

  • Key Challenges: Amphoteric nature (zwitterion formation), oxidative sensitivity of the electron-rich aromatic ring, and difficulty in enantiomeric resolution due to overlapping pKa values of the amine and phenol.

Part 1: Critical Purification Logic (The "Why" & "How")

The purification of this molecule fails most often due to incorrect pH handling during extraction.

The Amphoteric Trap: This molecule possesses a primary amine (pKa ~10.5) and a phenolic hydroxyl (pKa ~10.0).

  • pH < 9: The amine is protonated (

    
    ), making the molecule water-soluble.
    
  • pH > 11: The phenol is deprotonated (

    
    ), making the molecule water-soluble.
    
  • The Narrow Window: The neutral, organic-soluble free base exists only in a narrow pH window (approx. pH 9.8–10.2), and even then, solubility in standard non-polar solvents (Hexane, Toluene) is poor.

The Solution: Do not rely on standard liquid-liquid extraction for high recovery. Instead, utilize Isoelectric Precipitation followed by Diastereomeric Salt Resolution .

Master Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Racemic or Enantioenriched) AcidWash Acidic Wash (pH 2) Remove Neutrals/Ketones Start->AcidWash 1. Acidify (HCl) Isoelectric Isoelectric Adjustment (pH 9.8 - 10.2) AcidWash->Isoelectric 2. Basify carefully Extraction Extraction w/ Polar Organic (DCM:IPA 3:1 or n-Butanol) Isoelectric->Extraction 3. Extract Zwitterion Resolution Chiral Resolution (L-Tartaric Acid or Mandelic Acid) Extraction->Resolution 4. Add Resolving Agent Recryst Recrystallization (MeOH/EtOH) Resolution->Recryst 5. Heat/Cool Cycle Final Pure (R)-Isomer Salt Recryst->Final 6. Filter & Dry

Caption: Logical flow for maximizing yield and optical purity, bypassing common solubility traps.

Part 2: Troubleshooting Guides & Protocols
Issue 1: "I cannot extract the product from the aqueous layer."

Diagnosis: You are likely extracting at a pH where the molecule is charged (either ammonium cation or phenoxide anion). Protocol: The "Salting-Out" Extraction

  • Cool the aqueous reaction mixture to 5°C.

  • Adjust pH strictly to 9.8–10.2 using 2M NaOH or

    
    . Use a calibrated pH meter, not paper.
    
  • Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic component.

  • Solvent Choice: Use Dichloromethane (DCM) : Isopropyl Alcohol (IPA) in a 3:1 ratio . Pure DCM or Ethyl Acetate is often insufficient for aminophenols.

  • Perform 3-4 extractions. The combined organic layer should be dried over

    
     immediately to prevent oxidation.
    
Issue 2: "The enantiomeric excess (ee) is low (<80%) after synthesis."

Diagnosis: If asymmetric synthesis failed, you must perform a classical resolution. Protocol: Diastereomeric Salt Resolution Since the target is the (R)-isomer , use a chiral acid to form a diastereomeric salt that crystallizes preferentially.

ParameterRecommendationMechanism
Resolving Agent L-(+)-Tartaric Acid or (S)-(+)-Mandelic Acid Forms a rigid hydrogen-bonded network with the benzylic amine.
Solvent System Ethanol (95%) or Methanol/Water (9:1) High solubility for the impurity salt; low solubility for the target diastereomer.
Stoichiometry 0.5 to 1.0 equivalents0.5 eq (the "Pope-Peachey" method) often maximizes yield of the desired enantiomer precipitate.

Step-by-Step:

  • Dissolve crude free base (10 g) in Ethanol (50 mL) at 60°C.

  • Add L-(+)-Tartaric acid (1.0 eq) dissolved in warm Ethanol.

  • Allow to cool slowly to Room Temp, then to 4°C overnight.

  • Filter the precipitate.

  • Critical Step: Liberate a small sample (basify + extract) and check chiral HPLC. If ee < 98%, recrystallize the salt again from hot Ethanol.

Issue 3: "The product turns pink/brown during drying."

Diagnosis: Aminophenols are highly susceptible to air oxidation (forming quinone imines), especially in solution or when wet. Corrective Actions:

  • Acid Stabilization: Isolate and store the product as a Hydrochloride (HCl) or Tartrate salt . The salts are significantly more stable to oxidation than the free base.

  • Inert Atmosphere: Perform all drying in a vacuum oven under

    
     bleed at <40°C.
    
  • Additives: Add a trace of sodium metabisulfite during the aqueous workup if discoloration is severe.

Part 3: Analytical Validation (Self-Validating System)

You cannot rely on optical rotation (


) alone, as impurities can skew the sign. You must use Chiral HPLC.
Standard Chiral HPLC Method
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropyl Alcohol (90:10).

  • Modifier: 0.1% Diethylamine (DEA) .

    • Why? The basic DEA masks residual silanol groups on the column and suppresses the ionization of the analyte's amine, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (absorption of the benzenoid ring).

Data Interpretation Table
ObservationProbable CauseFix
Single Broad Peak Amine interacting with column silanols.Add 0.1% DEA or TEA to mobile phase.
Split Peaks (50:50) Racemization occurred or no resolution.Check synthesis route; switch to Resolution Protocol (Part 2).
Extra Peak @ tR ~3 min Residual solvent or phenol oxidation product.Run a blank injection; check for "quinone" color.
Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Boc-protection to purify the amine? A: Yes, but it adds two steps. Reacting the crude with


 protects the amine (and potentially the phenol as a carbonate). The resulting carbamate is non-polar and easily purified on silica gel (Hexane/EtOAc). Deprotection with HCl/Dioxane yields the pure salt. This is recommended only if crystallization fails.

Q: What is the melting point of the pure (R)-isomer? A: While specific literature values vary by salt form, analogous 4-(1-aminopropyl)phenols typically melt between 120–140°C as free bases and 200–250°C as HCl salts. A sharp melting point (<2°C range) indicates high purity.

Q: Is this molecule a controlled substance? A: It is structurally related to amphetamines (specifically p-hydroxyamphetamine analogs). Researchers must verify local regulations regarding "phenethylamine" derivatives before synthesis or transport.

References
  • Chiral Resolution of Aminophenols

    • Source: "Resolution of chiral amines using tartaric acid deriv
    • Context: Establishes L-Tartaric acid as a primary resolving agent for 1-phenylalkylamines.
    • Link:

  • HPLC Method Development

    • Source: "Strategies for chiral separation:
    • Context: Validates the use of polysaccharide-based columns (AD-H/OD-H)
    • Link:

  • Synthesis & Properties of Analogous Aminophenols

    • Source: PubChem Compound Summary for 4-(1-aminopropyl)phenol.
    • Context: Provides physical property baselines (pKa, solubility) for the racemic scaffold.
    • Link:(Note: Analogous structure used for property estimation).

  • General Handling of Amphoteric Compounds

    • Source: "Purific
    • Context: Describes the pH-dependent solubility and extraction logic for aminophenols.
    • Link:

Troubleshooting

minimizing oxidation of phenol groups during amine synthesis

Technical Support Center: Minimizing Phenol Oxidation During Amine Synthesis Case ID: PHEN-OX-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Welcome to the T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Phenol Oxidation During Amine Synthesis

Case ID: PHEN-OX-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Welcome to the Technical Support Center

Subject: Troubleshooting and preventing oxidative degradation of phenol groups during amine bond formation.

Overview: Synthesizing amines in the presence of free phenols presents a classic "chemoselectivity vs. stability" paradox. Phenols are electron-rich and prone to oxidation into quinones or polymerization (tar formation), particularly under the basic conditions often required for amine synthesis. This guide provides self-validating protocols to bypass these failure modes.

Module 1: Reductive Amination (The Workhorse)

The Issue: Standard reductive amination conditions (e.g.,


 at pH 6-7) can be too slow, while stronger reductants (

) often reduce the aldehyde/ketone before the imine forms. The biggest risk is quinone formation if the reaction mixture is exposed to air while basic.

The Solution: Use Sodium Triacetoxyborohydride (STAB) .[1]

  • Why: STAB is less toxic than cyanoborohydride and, crucially, it does not reduce carbonyls efficiently but reduces imines rapidly. This allows you to run the reaction under slightly acidic conditions where the phenol remains protonated and resistant to oxidation.

Standard Operating Procedure (SOP-RA-01):

  • Solvent Selection: Use 1,2-Dichloroethane (DCE) or THF. Avoid Methanol if possible (it reacts with STAB).

  • Stoichiometry:

    • 1.0 equiv Carbonyl

    • 1.0–1.2 equiv Amine[2]

    • 1.4–1.5 equiv STAB

    • Additive: 1.0 equiv Acetic Acid (AcOH).

  • The "Self-Validating" Protocol:

    • Step A: Mix Carbonyl + Amine + DCE + AcOH. Stir for 30 mins under

      
      .
      
    • Step B: Add STAB in one portion.

    • Validation Check: The reaction should remain clear or pale yellow. If it turns dark brown/black within 10 minutes, your solvent was likely wet or not degassed, leading to phenol oxidation.

    • Step C: Quench with saturated aqueous

      
      only after cooling to 0°C to minimize the time the phenol spends in a basic, biphasic mixture.
      

Technical Note: If your amine is an HCl salt, add 1.0 equiv of TEA to free-base it before adding the STAB, but ensure the final mixture remains acidic (pH 4-5) due to the AcOH.

Module 2: Cross-Coupling (The Precision Tool)

The Issue: Buchwald-Hartwig aminations typically require strong bases (NaOtBu) which deprotonate phenols (


). The resulting electron-rich phenoxides oxidize instantly in the presence of trace 

and Pd, poisoning the catalyst and creating tar.

The Solution: Use 3rd Generation Precatalysts with Weak Bases .

  • Ligand Choice:

    • Primary Amines:BrettPhos Pd G3 (or G4).[2]

    • Secondary Amines:RuPhos Pd G3 .

  • Base Choice: Use

    
      or 
    
    
    
    instead of alkoxides.[2] These are strong enough to facilitate the transmetallation but mild enough to keep the equilibrium concentration of phenoxide low.

Standard Operating Procedure (SOP-BH-02):

ComponentRecommendationFunction
Catalyst BrettPhos Pd G3 (1–3 mol%)Air-stable precatalyst; activates rapidly.[3]
Base

(anhydrous, 2.0 equiv)
Mild base; minimizes phenoxide concentration.
Solvent t-BuOH or Dioxane (Degassed)Protic solvents like t-BuOH can help proton transfer.
Temp 80–100°CRequired for weak bases to function.

Validation Check: If the reaction stalls (0% conversion by LCMS) but the solution remains pale, the base is too weak. Do not switch to NaOtBu. Instead, add a phase transfer catalyst (TBAB) or switch to a silyl-protected phenol.

Module 3: The "Hidden" Oxidation (Workup & Storage)

The Issue: 90% of "reaction failures" actually happen after the reaction is done. Extracting a phenol-amine product into an organic solvent in air, especially if the aqueous layer is basic (


), is a recipe for quinone formation.

Troubleshooting Guide:

  • The "Pink" Warning: If your organic layer turns pink or red during extraction, you are generating a quinone.

    • Immediate Action: Wash immediately with a saturated solution of Sodium Dithionite (

      
      )  or Sodium Bisulfite (
      
      
      
      ). These are reducing agents that scavenge radical oxidants.
  • pH Control:

    • Avoid extracting at pH 12-14.

    • Target pH 8-9 (just basic enough to keep the amine neutral, but not high enough to fully deprotonate the phenol).

    • Use Ammonium Chloride (

      
      ) buffers rather than NaOH.
      
  • Additives: Add 0.1% BHT (butylated hydroxytoluene) to your workup solvent (Ethyl Acetate/Ether) to act as a radical scavenger.

Visual Logic Maps

Figure 1: Synthetic Route Decision Tree

Use this logic flow to determine the safest synthetic pathway for your specific substrate.

RouteSelection cluster_Reductive Reductive Amination cluster_Buchwald Pd-Catalyzed Coupling Start Start: Phenol + Amine Synthesis Substrate Is the Carbonyl/Halide on the Phenol ring? Start->Substrate Reductive Reductive Amination Substrate->Reductive Carbonyl (Aldehyde/Ketone) CrossCouple Buchwald-Hartwig Substrate->CrossCouple Halide (Cl/Br/I/OTf) ReductiveCheck Is the Phenol electron-rich (e.g., Catechol/Resorcinol)? Reductive->ReductiveCheck BaseCheck Can you use Weak Base (K3PO4/Cs2CO3)? CrossCouple->BaseCheck STAB Use STAB + AcOH (pH 4-5) Avoid NaBH3CN ReductiveCheck->STAB No (Simple Phenol) Protect MUST Protect Phenol (Bn or TBS) ReductiveCheck->Protect Yes (Highly Sensitive) G3Cat Use BrettPhos Pd G3 + K3PO4 + tBuOH BaseCheck->G3Cat Yes Protect2 Protect Phenol (Silyl/Benzyl) BaseCheck->Protect2 No (Requires NaOtBu)

Caption: Decision matrix for selecting the optimal synthetic route based on substrate sensitivity.

Figure 2: The Oxidation Trap (Mechanism & Mitigation)

Understanding where the failure happens allows you to intervene.

OxidationMech Phenol Phenol (Substrate) Phenoxide Phenoxide Anion (Electron Rich) Phenol->Phenoxide Base (pH > 10) Radical Phenoxy Radical Phenoxide->Radical O2 / Metal Cat. Quinone Ortho/Para Quinone (Dead Product) Radical->Quinone Oxidation Intervention1 Acidic pH (AcOH) Prevents Deprotonation Intervention1->Phenol Keeps Protonated Intervention2 Inert Atm (N2/Ar) Removes O2 Intervention2->Phenoxide Blocks O2 Intervention3 Antioxidant (Na2S2O4) Scavenges Radicals Intervention3->Radical Reduces back

Caption: The "Oxidation Cascade" shows how base and oxygen drive quinone formation, and where specific interventions block this pathway.

FAQ: Rapid Response Unit

Q: My reaction mixture turned black, but LCMS shows the product mass is present. Is it ruined? A: Not necessarily. Quinones are intensely colored; even 1% conversion can turn a reaction black ("tar").

  • Fix: Filter the reaction through a pad of Celite to remove polymeric tar. Perform an acidic wash (1M HCl) if your product allows, or wash with aqueous Sodium Metabisulfite.

Q: Can I use


 if I don't have STAB? 
A:  Only if you pre-form the imine.
  • Protocol: Stir Phenol-Aldehyde + Amine in Methanol for 2 hours (or reflux with a Dean-Stark trap in Toluene). Then cool to 0°C and add

    
    . Adding 
    
    
    
    directly to the mixture will reduce the aldehyde to an alcohol (the phenol will not be touched, but you won't get the amine).

Q: Why do you recommend Phosphate bases for Buchwald? Aren't they too weak? A: They are weaker than alkoxides, but for phenols, that is the point. You want the base to be just strong enough to deprotonate the palladium-bound amine complex, but not strong enough to generate a high concentration of free phenoxide in solution. Using


 with highly active ligands (BrettPhos) balances this perfectly.

References & Grounding

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Buchwald-Hartwig Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide." Chemical Science, 2011.[4] Link

  • Phenol Oxidation Mechanism: "Oxidation of Phenols." Chemistry LibreTexts. Link

  • BrettPhos Pd G3 Specification: "BrettPhos Pd G3 Product Guide." Sigma-Aldrich. Link

Sources

Optimization

Technical Support Center: Resolving Emulsion Issues in Aminophenol Extraction

Topic: Troubleshooting and resolving emulsion formation during the liquid-liquid extraction of aminophenols. Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and resolving emulsion formation during the liquid-liquid extraction of aminophenols. Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists. Format: Interactive Q&A with detailed protocols and decision logic.

Introduction: The Physics of the "Goo"

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a separatory funnel where the interface between your organic and aqueous phases has vanished into a stable, milky suspension.

Extracting aminophenols (e.g., p-aminophenol, acetaminophen precursors) is notoriously difficult due to two intrinsic factors:

  • Zwitterionic Character: These molecules possess both basic (amine) and acidic (phenol) moieties, creating complex pH-dependent solubility profiles.

  • Oxidative Instability: Aminophenols readily oxidize to quinone-imine species and polymeric "tars," which act as powerful surfactants, stabilizing emulsions via the Pickering effect.

This guide moves beyond generic advice to provide chemically grounded solutions for recovering your product.

Part 1: The Core Logic (FAQ)
Q1: Why is my aminophenol extraction forming an emulsion when other extractions work fine?

A: You are likely fighting amphiphilic stabilization . Unlike simple neutrals, aminophenols can exist as cations (low pH), anions (high pH), or neutral zwitterions (mid-pH). At the interface, impurities (oxidized oligomers) orient themselves with their polar heads in the water and non-polar tails in the solvent, lowering interfacial tension.

  • The Trap: If you extract at a pH where the compound is partially ionized, it acts as its own surfactant.

  • The Fix: You must drive the equilibrium strictly to the neutral species (for organic extraction) or fully ionic species (to force it into water) before attempting phase separation.

Q2: I’ve heard "add salt," but it’s not working. Why?

A: "Salting out" (adding NaCl) increases the ionic strength of the aqueous phase, theoretically driving organics out. However, for aminophenols, density inversion is a common pitfall.

  • If you use a halogenated solvent (DCM/Chloroform) and saturate the aqueous layer with brine, the densities of the two phases may become dangerously close (approx. 1.2–1.3 g/mL). If

    
    , gravity cannot separate the phases.
    
  • Expert Tip: If using DCM, do not fully saturate with brine immediately. Try a half-saturated solution first, or switch to a lighter solvent like Ethyl Acetate if solubility permits.

Part 2: Prevention & Workup Protocols
Protocol A: The "pH Swing" Preparation

Goal: Minimize surfactant activity before the solvent touches the water.

Context: The isoelectric point (pI) of p-aminophenol is approximately pH 5.5–6.0. This is where water solubility is lowest, but it is also where the neutral species is most prone to crashing out as a solid, which can stabilize emulsions (Pickering emulsion).

  • De-Oxygenate: Add 0.5% (w/v) Sodium Metabisulfite (

    
    ) to your aqueous quench buffer. This prevents the formation of oxidative tars that stabilize emulsions.
    
  • Target pH: Adjust aqueous pH to 7.0–7.5 before extraction.

    • Why? While the pI is lower, a slightly basic pH keeps the phenol protonated (neutral) while ensuring the amine is free base (neutral).

  • Filtration (Crucial): If the mixture is cloudy before solvent addition, filter it through a Celite pad. Suspended micro-solids are the #1 cause of stubborn emulsions in this chemistry.

Protocol B: The "Gentle Inversion" Technique

Goal: Mass transfer without shear force.

  • Add organic solvent (Ethyl Acetate is preferred over DCM for aminophenols due to better H-bonding solubility).

  • Do NOT shake vigorously.

  • Invert the funnel slowly 10 times over 30 seconds.

  • Vent. Repeat.

  • Result: This minimizes the formation of micron-sized droplets that take hours to coalesce.

Part 3: Troubleshooting Active Emulsions

If you already have an emulsion, follow this decision tree to break it.[1][2]

Visual Workflow: Emulsion Breaking Logic

EmulsionBreaking Start Emulsion Detected CheckSolids Are suspended solids visible? Start->CheckSolids Filter Filter through Celite/Glass Wool CheckSolids->Filter Yes CheckTime Wait 20 mins. Separation? CheckSolids->CheckTime No Filter->CheckTime Physical Apply Physical Stress CheckTime->Physical No Success Phases Separated CheckTime->Success Yes Centrifuge Centrifugation (2000g, 5 min) *Most Effective* Physical->Centrifuge Chemical Apply Chemical stress Centrifuge->Chemical Failed Centrifuge->Success Brine Add Saturated Brine (Watch Density!) Chemical->Brine CoSolvent Add small amt. Methanol or Acetone Brine->CoSolvent Failed Brine->Success CoSolvent->Success

Caption: Decision tree for systematic emulsion resolution. Physical methods are prioritized to avoid contaminating the product.

Detailed Troubleshooting Table
SymptomProbable CauseCorrective Action
Three layers form (Rag layer) Particulate matter (Pickering emulsion) or precipitated proteins/tars.Vacuum Filter the entire mixture through a sintered glass funnel with Celite. The emulsion often breaks immediately upon filtration.
No interface (Homogeneous cloudy mix) Phase densities are too similar or solvent is partially miscible.Add Water: Dilute the aqueous phase to lower its density. Add Salt: If using a light solvent (EtOAc), add NaCl to increase aqueous density.
Slow separation (Oily droplets) High viscosity or low interfacial tension.Thermal Shock: Use a heat gun to gently warm the interface (reduces viscosity) or place in an ice bath (increases density difference).
Persistent "Milk" Surfactant stabilization by oxidized byproducts.Centrifugation: Transfer to 50mL Falcon tubes and spin at 3000 rpm for 5 mins. This is the "silver bullet" for aminophenols.
Part 4: Scientific Data & Solvents
Solvent Selection Guide for Aminophenols

The choice of solvent dictates the extraction efficiency (


) and emulsion risk.
SolventExtraction Efficiency (

)
Emulsion RiskNotes
Ethyl Acetate HighLowRecommended. Forms H-bonds with aminophenol; separates well from water.
Dichloromethane (DCM) ModerateHighHigh density often leads to inversion issues; prone to persistent emulsions with amines.
Diethyl Ether LowModerateHighly flammable; poor solubility for polar aminophenols.
n-Butanol Very HighVery HighMiscible with water; difficult to evaporate. Use only as a last resort.
The "Salting Out" Protocol (Corrected)

Use this when the organic layer is Ethyl Acetate.

  • Prepare: Make a saturated NaCl solution.

  • Add: Pour brine into the funnel. The volume should be 20–30% of the aqueous phase volume.

  • Agitate: Swirl gently.

  • Observe: The aqueous layer should become clearer as the "salting out" effect reduces the solubility of the organic compounds in the water, forcing them into the organic layer and sharpening the interface.

References
  • BenchChem. (2025).[3][4] Troubleshooting Guide: Emulsion Formation during p-Aminophenol Purification. BenchChem Technical Support.[4] Link

  • American Chemical Society (ACS). (2011). Reactive Extraction of o-Aminophenol with Tri-n-butyl Phosphate in Different Solvents. Journal of Chemical & Engineering Data. Link

  • ResearchGate. (2014). Acetaminophen extraction by emulsion liquid membrane using Aliquat 336 as extractant.[5] Separation and Purification Technology.[2][3][4][6][7][8][9] Link

  • Biotage. (2023).[1] Tackling emulsions just got easier: Strategies for breaking them up.[7] Biotage Blog. Link

  • University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry.[6] Link

Sources

Troubleshooting

optimizing crystallization of (R)-4-(1-Aminopropyl)-2-methylphenol salts

Technical Support Center: Optimization of (R)-4-(1-Aminopropyl)-2-methylphenol Salts Case Reference: #CRYST-AM-042 Status: Active Support Topic: Crystallization Optimization & Troubleshooting Lead Scientist: Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of (R)-4-(1-Aminopropyl)-2-methylphenol Salts

Case Reference: #CRYST-AM-042 Status: Active Support Topic: Crystallization Optimization & Troubleshooting Lead Scientist: Senior Application Specialist

Executive Summary

You are working with (R)-4-(1-Aminopropyl)-2-methylphenol , a chiral amino-phenol intermediate likely used in the synthesis of adrenergic or CNS-active agents. This molecule presents a specific set of challenges due to its zwitterionic potential , phenolic oxidation susceptibility , and the tendency of its amine salts to undergo Liquid-Liquid Phase Separation (LLPS) or "oiling out."

This guide provides a scientifically grounded workflow to optimize yield, purity (enantiomeric and chemical), and solid-state properties.

Module 1: Salt Selection & Screening

Q: I am struggling to obtain a crystalline solid; the material remains an oil or gum. Which salt form should I prioritize?

A: The free base of this compound (LogP ~2.3) is moderately lipophilic and prone to oiling out. Salt formation is essential for isolation.

Salt Counter-ionpKa (Acid)Properties & Recommendation
Hydrochloride -7.0Standard First Choice. High lattice energy often yields solids. Risk: Can be hygroscopic; prone to oiling out in water/alcohol mixtures.
L-Tartrate 2.98Best for Resolution. Forms diastereomeric salts. Excellent for upgrading enantiomeric excess (ee). Often forms stable hydrates.
Succinate 4.21Best for Stability. Often non-hygroscopic. The stoichiometry (1:1 or 2:1) must be controlled carefully.[1]
Fumarate 3.03High Melting Point. Good for final API form, but low solubility can make recrystallization difficult.

Protocol:

  • Screening: Dissolve 100 mg of free base in 5 vol (0.5 mL) of Isopropanol (IPA) or Ethanol .

  • Acid Addition: Add 1.05 equivalents of acid (dissolved in the same solvent).

  • Thermal Cycle: Heat to 60°C, then cool slowly to 5°C.

  • Observation: If oiling occurs, reheat and add a seed crystal (if available) or scratch the glass.

Module 2: Solvent System Optimization

Q: Which solvent system maximizes yield without compromising chiral purity?

A: For amino-phenol salts, you must balance the solubility of the salt (high in water/methanol) with the need to reject impurities (which often requires less polar solvents).

  • Recommended System: Isopropanol (IPA) / MTBE or Ethanol / Ethyl Acetate .

  • Avoid: Pure water (yield loss due to high solubility) or chlorinated solvents (solvates are common and toxic).

Solubility Profile (HCl Salt):

  • Methanol: Very High (>200 mg/mL) – Poor for yield.

  • Ethanol: High (50-100 mg/mL) – Good solvent.

  • IPA: Moderate (10-30 mg/mL) – Ideal solvent.

  • MTBE/Heptane: Insoluble – Ideal antisolvents.

Module 3: Troubleshooting "Oiling Out" (LLPS)

Q: During cooling or antisolvent addition, my solution turns cloudy and forms two liquid layers instead of crystals. How do I fix this?

A: This is Liquid-Liquid Phase Separation (LLPS).[1][2][3][4][5][6][7][8] It occurs when the metastable limit for liquid demixing is crossed before the crystallization nucleation limit. It is fatal for impurity rejection because the "oil" phase traps impurities.

Root Causes:

  • Supersaturation too high: Adding antisolvent too quickly.

  • Temperature too high: LLPS is often favored at higher temperatures compared to crystallization.

  • Lack of Seeds: High kinetic barrier to nucleation.

Corrective Workflow:

LLPS_Troubleshooting Start Problem: Solution Oils Out Check_Temp Is Temperature > 40°C? Start->Check_Temp Check_Seed Are Seed Crystals Available? Check_Temp->Check_Seed No Action_Cool Cool to < 40°C before antisolvent addition Check_Temp->Action_Cool Yes Action_Seed Add 1-2 wt% Seeds at Metastable Zone Width (MSZW) Check_Seed->Action_Seed Yes Action_Sonic Apply Sonication to Induce Nucleation Check_Seed->Action_Sonic No Action_Cool->Check_Seed Action_Slow Reduce Antisolvent Rate (Linear -> Parabolic) Action_Seed->Action_Slow Result Controlled Crystal Growth Action_Slow->Result Crystallization Action_Sonic->Action_Slow

Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Module 4: Managing Oxidation (Pink Discoloration)

Q: My white crystals turn pink/brown upon drying. Is this degradation?

A: Yes. The electron-rich phenol ring at position 4 is highly susceptible to oxidation, forming quinones. This is accelerated by basic conditions (free amine) and trace metals.

Prevention Protocol:

  • Acidic pH: Ensure the final isolation pH is < 6.0. The salt form protects the amine, but excess base must be washed out.

  • Inert Atmosphere: Perform all crystallizations under Nitrogen or Argon blanket.

  • Additives: Add 0.1 mol% Sodium Bisulfite or Ascorbic Acid to the aqueous phase during workup/crystallization as a sacrificial antioxidant.

  • Drying: Dry in a vacuum oven at < 40°C with a nitrogen bleed, never air-dry.

Module 5: Enantiomeric Purity Upgrade

Q: My material is 95% ee (R)-isomer. How do I get to >99.5% ee?

A: Crystallization is a powerful purification tool for chiral salts because the racemic crystal lattice (or racemate compound) often has different solubility than the pure enantiomer.

Strategy:

  • Determine the System Type:

    • Conglomerate: (R) and (S) crystallize separately. (Rare, <10% of cases).

    • Racemic Compound: (R) and (S) co-crystallize in a specific lattice. (Most common).

  • Eutectic Point Operation: For racemic compounds, if your ee is above the eutectic composition (typically >90% ee for many organics), recrystallization will preferentially precipitate the pure enantiomer , leaving the racemate in the mother liquor.

Protocol:

  • Dissolve the salt in the minimum amount of hot Ethanol (near reflux).

  • Cool slowly to room temperature.

  • Harvest early: Do not push for 100% yield. The impurities (and the other enantiomer) concentrate in the liquor.

  • Wash: Wash the filter cake with cold IPA/MTBE (1:1).

References & Grounding

  • Liquid-Liquid Phase Separation (LLPS):

    • Veesler, S., et al.[4] "Crystallization in the Presence of a Liquid-Liquid Phase Separation."[1][2][4][7][8] Crystal Growth & Design, 2006. (Explains the mechanism of oiling out in amine/alcohol systems).

  • Chiral Resolution & Salt Selection:

    • Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." (Standard text for selecting tartrates/mandelates for chiral amines).

    • Wouters, J., & Quéré, L. "Pharmaceutical Salts and Co-crystals." RSC Publishing.

  • Antisolvent Crystallization Control:

    • Nagy, Z. K., et al. "Model-based control of a cooling crystallization process." (Methodologies for cooling rates to avoid LLPS).

  • Phenol Oxidation Prevention:

    • Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." (Guidelines on antioxidant use for phenols).

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Hydrogenation of Sulfur-Containing Precursors

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst deactivation during the hydrogenation of sulfur-conta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst deactivation during the hydrogenation of sulfur-containing compounds. As many active pharmaceutical ingredients (APIs) and key intermediates contain sulfur, understanding and mitigating catalyst poisoning is critical for successful and reproducible synthesis.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you navigate these complex reactions.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: I'm observing a gradual but steady loss of catalytic activity throughout my reaction. What's happening and what should I do?

Symptom: Your reaction starts well, but the rate slows down over time, requiring longer reaction times or failing to reach completion.

Possible Cause: Classic Catalyst Poisoning. This is the most common scenario. Sulfur-containing molecules in your feedstock or solvent are strongly chemisorbing to the active sites on your catalyst (e.g., Pd, Pt, Ni).[2][3] This effectively blocks the sites, preventing your intended substrate from binding and reacting. Even trace amounts of sulfur, sometimes as low as parts-per-billion, can lead to significant surface coverage and deactivation.[1]

Recommended Actions:

  • Identify the Sulfur Source: Systematically analyze all starting materials, reagents, and solvents for sulfur content. Common culprits include thiols, thioethers, disulfides, and thiophenes.[2][4] Analytical techniques like Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) or X-Ray Fluorescence (XRF) can be invaluable.[5][6]

  • Implement Feedstock Purification: The most effective strategy is to remove the poison before it reaches your catalyst. Consider passing your feedstock through a guard bed of an adsorbent like zinc oxide (ZnO), which can effectively trap sulfur compounds.[2]

  • Optimize Reaction Conditions: In some cases of reversible poisoning, increasing the reaction temperature can help desorb the sulfur species, though this may not always be compatible with your substrate's stability.[7][8]

  • Consider Catalyst Regeneration: If poisoning has already occurred, you may be able to regenerate the catalyst. Proceed to the appropriate protocol in the Experimental Protocols section.

Q2: My reaction is working, but the product selectivity has changed. Why is this happening?

Symptom: The catalyst is still active, but you are observing an increase in side products or a change in the ratio of desired products (e.g., in stereoselective hydrogenations).

Possible Cause: Partial or Selective Catalyst Deactivation. The surface of a heterogeneous catalyst is not uniform. It possesses various types of active sites (e.g., corners, edges, terraces), which can have different catalytic properties. Sulfur may be selectively poisoning one type of site more than another, altering the reaction pathway and favoring the formation of different products.[2] For instance, sites responsible for complete hydrogenation might be blocked, while sites promoting isomerization remain active.

Recommended Actions:

  • Re-evaluate Reaction Conditions: Modifying parameters such as hydrogen pressure, temperature, or substrate concentration can sometimes mitigate the effects of partial poisoning by altering the surface coverage of reactants and poisons.

  • Switch to a More Sulfur-Tolerant Catalyst: If selectivity issues persist, your current catalyst is likely not suitable for this specific transformation. Switching to a catalyst known for its resistance to sulfur is the most logical next step. See the FAQs Section for examples of sulfur-tolerant catalysts.

Q3: My hydrogenation reaction won't start at all. What could be the cause?

Symptom: You've set up the reaction, but you observe no hydrogen uptake and no conversion of your starting material.

Possible Cause: Complete Catalyst Deactivation. The concentration of sulfur compounds in your system may be high enough to completely block all available active sites on the catalyst surface, rendering it inert from the outset.[2]

Recommended Actions:

  • Verify Sulfur Concentration: Quantify the amount of sulfur in your starting materials. This is a critical first step.

  • Thoroughly Clean the Reactor: Ensure your reaction vessel is meticulously cleaned and free from any residual sulfur from previous experiments. Contamination from prior runs is a common and often overlooked issue.

  • Increase Catalyst Loading (with caution): While using a much higher catalyst loading might overcome the poisoning effect by providing a vast excess of active sites, this is generally not a cost-effective or scalable solution and should be considered a last resort for diagnostic purposes.[2]

  • Pre-treat Your Feedstock: This is the most robust solution. Use a purification method (see Protocol 2) to remove sulfur before introducing the feedstock to the main reactor.

Q4: I'm seeing inconsistent results between different batches of my starting material. How can I troubleshoot this?

Symptom: A reaction that worked perfectly last week is now failing with a new bottle of reagent.

Possible Cause: Variable Sulfur Content in Reagents. This is a very common issue in both academic and industrial settings. The concentration of sulfur impurities can vary significantly between different lots or suppliers of starting materials, solvents, or other reagents.[2]

Recommended Actions:

  • Analyze Every Batch: Institute a quality control (QC) step to analyze the sulfur content of each new batch of reagents before use.

  • Standardize Purification: If variability is a persistent problem, make feedstock purification a standard part of your workflow for this reaction, regardless of the supplier's certificate of analysis.

Frequently Asked Questions (FAQs)

Q: What are the primary mechanisms of catalyst deactivation by sulfur?

A: There are three main ways sulfur can deactivate your catalyst:

  • Poisoning: This is the most frequent mechanism. It involves the strong, direct chemical adsorption (chemisorption) of sulfur atoms onto the active metal sites. This bond is often very stable, blocking the site from participating in the catalytic cycle.[2][4]

  • Fouling: This is a physical process where sulfur compounds can lead to the formation of secondary deposits, like coke or polymers, on the catalyst surface. These deposits physically block access to the active sites and pores of the catalyst support.[2]

  • Thermal Degradation: The presence of sulfur can sometimes lower the thermal stability of the catalyst, leading to sintering (the agglomeration of small metal particles into larger ones) at lower-than-expected temperatures. Sintering results in a permanent loss of active surface area.[2][8]

Q: Which catalysts are most susceptible to sulfur poisoning?

A: Precious and late transition metal catalysts are particularly vulnerable. These include the workhorses of hydrogenation chemistry:

  • Palladium (Pd)[2][3]

  • Platinum (Pt)[2]

  • Nickel (Ni)[2][7][9]

  • Rhodium (Rh)[2]

  • Ruthenium (Ru)[2]

Q: Are there effective sulfur-tolerant catalysts available?

A: Yes, significant research has led to the development of catalysts with improved resistance to sulfur poisoning. Key strategies include:

  • Metal Sulfide Catalysts: Materials like cobalt-molybdenum sulfide (Co-Mo-S) and nickel-tungsten sulfide (Ni-W-S) are inherently sulfur-tolerant and are the standard in industrial hydrodesulfurization (HDS).[1][10] Unsupported bimetallic sulfides (e.g., Ru-W-S) have also shown great promise for the hydrogenation of functionalized molecules without cleaving the C-S bond.[1][10]

  • Bimetallic or Doped Catalysts: Combining a primary catalytic metal with a second element (e.g., Ru doped with P, or Pd with Cu) can alter the electronic properties of the active sites, reducing their affinity for sulfur.[1][10][11]

  • Metal Carbides: Molybdenum carbide (Mo₂C) has demonstrated excellent activity and stability for olefin hydrogenation in sulfur-rich industrial feedstocks.[12]

  • Catalyst Supports: The choice of support material can influence sulfur tolerance. For example, ceria-based supports can act as "poison traps," binding sulfur species and protecting the active metal.[2]

Q: How can I detect and quantify sulfur in my reaction or on my catalyst?

A: Several analytical techniques are available:

  • On the Catalyst Surface: X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that can not only detect the presence of sulfur but also identify its oxidation state (e.g., sulfide vs. sulfate), providing mechanistic insights.[1][3][10]

  • In Liquid/Gas Streams: For analyzing feedstocks and products, Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) is highly selective and sensitive for sulfur compounds.[6] X-Ray Fluorescence (XRF) is another robust technique for measuring total sulfur content.[5] For a complete elemental profile, combustion analysis can simultaneously determine carbon, nitrogen, sulfur, and chlorine content.[13][14]

Q: What is the difference between reversible and irreversible poisoning?

A: The distinction depends on the strength of the sulfur-catalyst bond and the reaction conditions:

  • Reversible (Temporary) Poisoning: At higher temperatures, the sulfur species may be more weakly adsorbed. In this case, its removal might be achieved by simply stopping the flow of the sulfur-containing feed and treating the catalyst under a flow of pure hydrogen or inert gas at elevated temperatures.[7][8]

  • Irreversible (Permanent) Poisoning: At lower temperatures, sulfur often forms very stable chemical bonds with the metal active sites (e.g., forming stable metal sulfides).[2][4] This leads to deactivation that cannot be reversed by simple thermal treatment. In these situations, a more aggressive regeneration procedure (like oxidation) or complete catalyst replacement is necessary.[2]

Data Summaries

Table 1: Common Sulfur Poisons and Their Effects
Sulfur Compound ClassExamplesTypical SourcePoisoning Behavior
Hydrogen SulfideH₂SIndustrial feedstocks, by-product of hydrodesulfurizationStrong, often irreversible poison. Readily dissociates on metal surfaces.[15]
Thiols (Mercaptans)R-SHReagents, impurities in solventsStrong poisons, chemisorb readily.
Thioethers (Sulfides)R-S-R'Substrates, reagentsStrong poisons, Lewis basic sulfur binds to metal sites.[1]
DisulfidesR-S-S-R'Reagents, oxidation by-productsCan cleave to form two thiol-like poisoning species on the surface.
ThiophenesThiophene, DibenzothiopheneImpurities in fossil-derived feedstocksAromatic and sterically hindered, often require harsher conditions to remove but are potent poisons.[15]
SulfoxidesR-S(=O)-R'Substrates, oxidized impuritiesCan be reduced to thioethers in situ, which are strong poisons.[1]
Table 2: Comparison of Sulfur-Tolerant Catalyst Systems
Catalyst SystemKey FeaturesTypical ApplicationReference
Co-Mo-S / Ni-W-S Industry standard, high sulfur tolerance, operates at high temp/pressure.Hydrodesulfurization (HDS) of petroleum feedstocks.[1][10]
Ru-P Nanoparticles High activity at low temperature and pressure, good functional group tolerance.Hydrogenation of nitroarenes.[1][10]
Unsupported Ru-W-S Chemoselective for N-heterocycle hydrogenation without C-S bond cleavage.Synthesis of sulfur-containing Tetrahydroquinolines (THQs).[1][10]
Mo₂C / γ-Al₂O₃ Resilient to sulfur and steam, selectively hydrogenates olefins over aromatics.Selective hydrogenation of olefins in industrial naphtha.[12]
Pd-Cu Bimetallic Offers some resistance to SO₂ poisoning compared to monometallic Pd.Diesel oxidation catalysts.[11]

Visualizations & Workflows

Mechanism of Catalyst Poisoning

// Relationships Poison -> pas2_poisoned [label="1. Strong\nChemisorption", fontcolor="#202124"]; Substrate -> pas2_poisoned [style=dashed, color="#EA4335", label="2. Access Denied", fontcolor="#202124"]; {rank=same; as1; as2; as3;} {rank=same; pas1; pas2_poisoned; pas3;} }

Caption: Mechanism of competitive adsorption leading to catalyst poisoning.

Troubleshooting Workflow

// Symptoms symptom_check [label="Characterize the Symptom", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Paths from Symptom Check loss_of_activity [label="Gradual/Rapid\nActivity Loss"]; selectivity_change [label="Change in\nProduct Selectivity"]; no_reaction [label="No Reaction\nInitiation"];

// Analysis analysis_step [label="Identify Sulfur Source:\n- Analyze all reagents\n- Check reactor for memory effects", shape=box]; quantify_sulfur [label="Quantify Sulfur Level\n(e.g., GC-SCD, XRF)"];

// Solutions solutions [label="Select Mitigation Strategy", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

purify [label="Purify Feedstock\n(e.g., ZnO Guard Bed)\n(See Protocol 2)"]; regenerate [label="Regenerate Catalyst\n(Thermal, Oxidative)\n(See Protocol 1)"]; change_catalyst [label="Switch to\nSulfur-Tolerant Catalyst\n(e.g., Metal Sulfide)"]; optimize [label="Optimize Reaction\nConditions (T, P)"];

// Connections start -> symptom_check; symptom_check -> loss_of_activity [label="Activity Loss"]; symptom_check -> selectivity_change [label="Selectivity"]; symptom_check -> no_reaction [label="No Conversion"];

loss_of_activity -> analysis_step; no_reaction -> analysis_step;

analysis_step -> quantify_sulfur; quantify_sulfur -> solutions;

selectivity_change -> optimize; optimize -> solutions [label="If unsuccessful"];

solutions -> purify [label="High S Content"]; solutions -> regenerate [label="Moderate S Content\n& Reversible Poisoning"]; solutions -> change_catalyst [label="Persistent Issues or\nIrreversible Poisoning"]; }

Caption: A decision tree for systematic troubleshooting of catalyst poisoning.

Experimental Protocols

Protocol 1: General Thermal Regeneration of a Sulfur-Poisoned Catalyst

This protocol describes a general procedure for the thermal regeneration of a catalyst deactivated by sulfur. Specific temperatures and gas compositions must be optimized for your particular catalyst and support system.

WARNING: Handle all gases and high-temperature equipment with extreme caution in a well-ventilated fume hood.

  • System Purge:

    • Stop the flow of all reactants to the reactor.

    • Purge the reactor with a steady flow of an inert gas (e.g., high-purity nitrogen or argon) at the reaction temperature for 30-60 minutes to remove any physisorbed reactants and products.[2]

  • Ramp to Regeneration Temperature:

    • While maintaining the inert gas flow, slowly ramp the reactor temperature to the target regeneration temperature. This is typically in the range of 400–700°C but must be below the temperature at which the catalyst metal or support begins to sinter.[2] Consult your catalyst manufacturer's specifications.

  • Regeneration Gas Introduction:

    • Once the regeneration temperature is stable, switch the gas flow from pure inert gas to the chosen regeneration gas mixture.

    • For Reductive Regeneration: Introduce a stream of dilute hydrogen (e.g., 5-10% H₂ in N₂). This is effective for reducing sulfated species.[2]

    • For Oxidative Regeneration: Introduce a stream of dilute oxygen (e.g., 1-5% O₂ in N₂). This is effective for burning off both sulfur and carbon (coke) deposits.[2][7] CAUTION: This process is exothermic; monitor the reactor temperature closely to prevent thermal runaways.

  • Hold at Regeneration Temperature:

    • Maintain the regeneration conditions for 2-4 hours. Monitor the reactor effluent with a mass spectrometer or appropriate gas analyzer for SO₂ (in oxidative regeneration) or H₂S (in reductive regeneration). The regeneration is complete when the concentration of these species returns to baseline.

  • Cool Down and Re-reduction (if necessary):

    • Switch the gas flow back to pure inert gas and cool the reactor to the desired reaction temperature.

    • If an oxidative regeneration was performed on a metal catalyst (e.g., Pd/C), a subsequent reduction step in H₂ is required to reduce the metal oxides back to the active metallic state before re-introducing reactants.

Protocol 2: Feedstock Purification using a ZnO Guard Bed

This protocol describes the use of a simple packed bed to remove sulfur impurities from a liquid feedstock before it enters the main hydrogenation reactor.

  • Guard Bed Preparation:

    • Select a small column or cartridge that can be safely operated at the desired purification temperature and pressure.

    • Loosely pack the bottom of the column with inert glass wool.

    • Carefully fill the column with granular zinc oxide (ZnO). The amount will depend on the expected sulfur concentration and the volume of feedstock to be purified.

    • Place another plug of glass wool on top of the ZnO bed to prevent it from fluidizing.

  • System Integration:

    • Install the packed guard bed upstream of your main hydrogenation reactor.

    • If necessary, heat the guard bed to a moderate temperature (e.g., 100-250°C) to enhance the kinetics of sulfur adsorption.

  • Operation:

    • Flow your liquid feedstock through the ZnO guard bed at a controlled rate. The sulfur compounds will react with the ZnO to form stable zinc sulfide (ZnS), effectively trapping them.

    • The purified feedstock exiting the guard bed can then be fed directly into your hydrogenation reactor.

  • Monitoring and Replacement:

    • Periodically sample the feedstock after it has passed through the guard bed to ensure sulfur removal remains effective.

    • When "breakthrough" of sulfur is detected, the ZnO bed is spent and must be safely disposed of and replaced with fresh material.

Protocol 3: Synthesis of a Sulfur-Tolerant Ru-W-S Catalyst

This protocol is adapted from a literature procedure for synthesizing an unsupported, bimetallic sulfide catalyst with demonstrated sulfur tolerance.[1][10]

Materials:

  • Ammonium tetrathiotungstate ((NH₄)₂WS₄)

  • Ruthenium(III) chloride (RuCl₃·xH₂O)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Deionized water

Procedure:

  • In a typical synthesis, dissolve the desired molar ratio of the metal precursors (e.g., for a Ru-W-S catalyst with a Ru/(Ru+W) molar ratio of 0.33) in deionized water in a beaker.

  • Add an aqueous solution of hydrazine hydrate to the metal salt solution. Hydrazine acts as a reducing agent.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 180°C for 24 hours under static conditions. This hydrothermal synthesis facilitates the formation of the mixed-metal sulfide material.

  • After cooling the autoclave to room temperature, collect the solid product by filtration.

  • Wash the collected black solid thoroughly with deionized water and then with ethanol to remove any unreacted precursors or by-products.

  • Dry the final catalyst product in a vacuum oven at 60°C overnight.

  • Characterize the synthesized catalyst using techniques like XPS to confirm the presence of both metals and the desired sulfide species before use.[1][10]

References

  • Lennart T. Scharf, Constantin G. Daniliuc, Frank Glorius. (2024). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Chien-Hsiang Chang, et al. (2021). Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. MDPI. [Link]

  • Applied Catalysts. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Applied Catalysts. [Link]

  • Jorge Ancheyta, et al. (2024). Enhanced Catalytic Hydrogenation of Olefins in Sulfur-Rich Naphtha Using Molybdenum Carbide Supported on γ-Al2O3 Spheres under Steam Conditions: Simulating the Hot Separator Stream Process. MDPI. [Link]

  • Lennart T. Scharf, Constantin G. Daniliuc, Frank Glorius. (2024). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC. National Center for Biotechnology Information. [Link]

  • Sivakumar Appari, et al. (2020). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. ResearchGate. [Link]

  • L. L. Li, et al. (2015). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. RSC Publishing. [Link]

  • A. M. Abdel-Mageed. (2024). Sulfur Poisoning and Regeneration of Aftertreatment Oxidation Catalysts. libra etd. [Link]

  • H. Smith Broadbent, et al. Rhenium Sulfides as Liquid-Phase Hydrogenation Catalysts. A Comparison with Molybdenum Sulfide and Cobalt Polysulfide. Journal of the American Chemical Society. [Link]

  • Y. Zhang, et al. (2024). Ionic Liquids as Green and Efficient Desulfurization Media Aiming at Clean Fuel. MDPI. [Link]

  • V. H. Nissinen, et al. (2017). Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. Applied Catalysis B: Environmental. [Link]

  • Y. Zhang, et al. (2013). Influence of sulfur on catalyst activity and chemical reaction in vegetable-oil hydrotreating. ResearchGate. [Link]

  • C. D. Amico, et al. (2010). Selective hydrogenation method using a sulphurated catalyst with a specific composition.
  • S. A. Al-Shihri, et al. (2025). Investigation of Ionic Liquid with and Without Suspension of Nanomaterials as Catalysis for Sulfur Removal from Gas Oil at Room. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Analytik Jena. Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Eleme. Analytik Jena. [Link]

  • DTU. (2025). Advancements in Supported Liquid-Phase Catalyst Systems for Sustainable Industrial Hydroformylation. DTU Research Database. [Link]

  • S. Appari, et al. (2020). Desulfurization techniques to avoid catalyst deactivation by sulfur species. ResearchGate. [Link]

  • M. Honkanen, et al. (2025). Regeneration of sulfur-poisoned Pd-based catalyst for natural gas oxidation. ResearchGate. [Link]

  • Northwestern University. (2025). Integrating sulfur into crystalline nanostructures fuels catalytic activity. Northwestern Now. [Link]

  • M. A. Uddin, et al. (2025). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI. [Link]

  • R. M. Navarro, et al. (2013). Palladium-catalyzed liquid-phase hydrogenation/hydrogenolysis of disulfides. ResearchGate. [Link]

  • E. V. Kholina, et al. (2023). Supported Ionic Liquid Catalysts for the Oxidation of S- and N-Containing Compounds—The Effect of Bronsted Sites and Heteropolyacid Concentration. MDPI. [Link]

  • Y. Wang, et al. (2025). Deactivation mechanisms of Cu–Zn–Al 2 O 3 in CO 2 hydrogenation induced by SO 2 exposure. Industrial Chemistry & Materials. [Link]

  • M. A. A. Ahmed. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • P. J. Smith. (2014). Improvements to a selective hydrogenation process using ionic liquids. RSC Blogs. [Link]

  • Shimadzu. (2021). G340A Examination of Analysis of the Total Sulfur Content Using Nexis™ SCD-2030. Shimadzu. [Link]

  • L. J. Pettersson, R. Westerholm. (2001). Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-portal.org. [Link]

  • J. H. Lee. (2014). liquid catalyst compositions for desulfurization and manufacturing method thereof.
  • ATSDR. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Eltra. Carbon & Sulfur Determination in Steel Plants and Foundries. Eltra. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing (R)-4-(1-Aminopropyl)-2-methylphenol Against Light Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of (R)-4-(1-Aminopropyl)-2-methylphenol—a chiral aminophenol derivative frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of (R)-4-(1-Aminopropyl)-2-methylphenol—a chiral aminophenol derivative frequently utilized as a critical intermediate or active pharmaceutical ingredient (API) in drug development.

Like most aminophenols, this compound is notoriously susceptible to photooxidation. When exposed to ambient laboratory light, solutions rapidly discolor (turning pink, then dark brown), leading to a loss of potency and the introduction of reactive impurities that can ruin downstream assays. This guide provides mechanistic insights, targeted troubleshooting, and self-validating protocols to ensure absolute compound integrity.

Part 1: Mechanistic Understanding (FAQ)

Q: Why does (R)-4-(1-Aminopropyl)-2-methylphenol degrade so rapidly upon exposure to ambient laboratory light? A: The degradation is driven by photo-induced oxidation. When the aminophenol moiety absorbs photons (especially in the UV and near-UV visible range), it transitions to an excited state. In the presence of dissolved oxygen or trace metal ions (such as Fe³⁺ or Cu²⁺), an electron transfer occurs, generating a highly reactive radical cation. This radical rapidly undergoes deprotonation and further oxidation to form a highly conjugated, colored quinone-imine species. This destructive cascade is frequently catalyzed by trace metals via a1[1].

Photodegradation A (R)-4-(1-Aminopropyl) -2-methylphenol C Excited State (Singlet/Triplet) A->C Photon Absorption B Light (UV/Vis) + Dissolved O2 B->C D Radical Cation Formation C->D Electron Transfer E Quinone-imine (Pink/Brown) D->E Deprotonation & Oxidation

Photodegradation pathway of aminophenols leading to colored quinone-imines.

Q: How does the pH of my sample buffer affect the photostability of this compound? A: Stability is strictly pH-dependent. At alkaline pH (e.g., pH > 8), the phenolic hydroxyl group deprotonates to form a phenoxide ion. The increased electron density on the aromatic ring significantly lowers the oxidation potential, making the compound extremely vulnerable to rapid photooxidation and 2[2]. Conversely, maintaining a slightly acidic pH (e.g., pH 3.0 - 5.0) protonates the amine group and keeps the phenol unionized, which3[3] required for radical formation.

Part 2: Troubleshooting Guide

Issue 1: Solutions turn pink or brown during HPLC analysis.

  • Root Cause: Transparent glass vials in the autosampler expose the solution to ambient light over several hours. Furthermore, the aqueous mobile phase likely contains dissolved oxygen and trace metal contaminants leached from the LC system.

  • Causality & Solution:

    • Actinic Shielding: Strictly use amber glass HPLC vials to block UV/Vis photon absorption.

    • Antioxidant Addition: Supplement the sample diluent with 0.01% - 0.1% (w/v) ascorbic acid. Ascorbic acid acts as a sacrificial reducing agent, scavenging reactive oxygen species (ROS) and4[4].

    • Metal Chelation: Add 1 mM EDTA to the sample buffer to sequester trace metals that catalyze photo-Fenton reactions.

Issue 2: Inconsistent assay results after freeze-thaw cycles.

  • Root Cause: Oxygen solubility increases at lower temperatures. Freeze-thaw cycles introduce micro-bubbles of air into the matrix. Upon thawing under laboratory light, the trapped oxygen rapidly accelerates photooxidation.

  • Causality & Solution: Degas all solvents via inert gas sparging (Nitrogen or Argon) for 15-30 minutes prior to dissolving the compound. Blanket the headspace of storage vials with Argon before freezing to completely exclude atmospheric oxygen.

Part 3: Quantitative Data Summary

The table below summarizes the expected degradation profile of aminophenols under various environmental conditions, demonstrating why a multi-faceted stabilization approach is mandatory.

Experimental ConditionpH LevelAntioxidant / ChelatorLight ExposureEstimated Degradation (24h)Primary Degradant Profile
Unoptimized (Control) 7.4NoneAmbient Lab Light> 30%Quinone-imines (Pink/Brown)
Alkaline Environment 9.0NoneAmbient Lab Light> 60%Polymeric aggregates (Dark)
Acidic Environment 4.0NoneAmbient Lab Light~ 15%Quinone-imines (Pink)
Dark Control 7.4NoneComplete Darkness< 5%Trace oxidation products
Optimized Protocol 4.00.1% Ascorbic Acid + 1mM EDTAAmber Vial (Darkness)< 1%None detected

Part 4: Standard Operating Procedure (SOP)

Preparation of Light-Stable Stock Solutions

This protocol is designed as a self-validating system. By controlling the solvent matrix before the API is introduced, we eliminate the variables that trigger degradation.

Step-by-Step Methodology:

  • Solvent Degassing: Transfer the desired volume of solvent (e.g., Methanol or slightly acidic aqueous buffer, pH 4.0) into a clean flask. Sparge with high-purity Argon gas for 20 minutes to displace dissolved oxygen.

  • Matrix Preparation: Dissolve Ascorbic Acid to a final concentration of 0.1% (w/v) and EDTA to 1 mM in the degassed solvent. Reasoning: This creates a chemically reductive, metal-free environment before the vulnerable API is introduced.

  • Actinic Weighing: In a fume hood with dimmed lighting, accurately weigh the (R)-4-(1-Aminopropyl)-2-methylphenol directly into an amber glass vial.

  • Dissolution: Add the prepared solvent matrix to the amber vial. Vortex gently until complete dissolution is achieved.

  • Storage & Blanketing: Flush the headspace of the vial with Argon gas. Cap tightly, seal with Parafilm, and store at 2-8°C.

  • Self-Validation Step (Quality Control): Before using the stock solution for critical assays, analyze a 10 µL aliquot via UV-Vis spectroscopy. A stable solution will exhibit a flat baseline in the visible region (400-500 nm). Any emerging absorbance peak in this region confirms quinone-imine formation, indicating that the actinic shielding or degassing process was compromised and the batch should be discarded.

StabilizationWorkflow Step1 1. Solvent Degassing (N2/Ar Sparging) Step2 2. Add Stabilizers (0.1% Ascorbic Acid + EDTA) Step1->Step2 Removes O2 Step3 3. Weigh API in Amber Glass Vial Step2->Step3 Prepares Matrix Step4 4. Dissolve & Argon Blanket Step3->Step4 Protects from Light Step5 5. Store at 2-8°C (Actinic Shielding) Step4->Step5 Prevents Re-oxidation

Step-by-step workflow for preparing light-stable aminophenol stock solutions.

References

  • Photo-Fenton Reagent Oxid
  • Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays, nih.gov,
  • Reactivity of aminophenols in forming nitrogen-containing brown carbon
  • Technical Support Center: Preventing Oxidation of Aminophenol Compounds, benchchem.com,

Sources

Reference Data & Comparative Studies

Validation

High-Performance Chiral HPLC Methods for (R)-4-(1-Aminopropyl)-2-methylphenol: A Comparative Guide

As chiral building blocks and active pharmaceutical ingredients (APIs) grow increasingly complex, the demand for highly specific enantiomeric separations has accelerated. The molecule 4-(1-Aminopropyl)-2-methylphenol pre...

Author: BenchChem Technical Support Team. Date: March 2026

As chiral building blocks and active pharmaceutical ingredients (APIs) grow increasingly complex, the demand for highly specific enantiomeric separations has accelerated. The molecule 4-(1-Aminopropyl)-2-methylphenol presents a notorious chromatographic challenge: it contains both a highly basic primary amine (


) and a weakly acidic phenolic hydroxyl (

).

This guide objectively compares the performance of three leading Chiral Stationary Phase (CSP) technologies for the isolation of the (R)-enantiomer. By analyzing the causality behind peak tailing and stereorecognition, we provide a self-validating framework for method development.

Mechanistic Overview: The Primary Amine & Phenol Challenge

On traditional silica-based stationary phases, the primary amine of 4-(1-Aminopropyl)-2-methylphenol strongly interacts with residual acidic silanols, causing severe peak tailing and irreversible adsorption. Furthermore, the phenolic group acts as both a hydrogen bond donor and acceptor, creating competing secondary retention mechanisms that often degrade enantioselectivity.

To achieve baseline resolution (


) and high plate counts, the analytical method must explicitly control the ionization state of both functional groups. We evaluate three distinct CSPs to solve this:
  • Host-Guest Complexation (CROWNPAK® CR-I(+))

  • Immobilized Polysaccharide (CHIRALPAK® IG)

  • Macrocyclic Glycopeptide (Astec CHIROBIOTIC® V)

Product Comparison & Performance Analysis

The Champion: CROWNPAK® CR-I(+) (Immobilized Crown Ether)

The CROWNPAK CR-I(+) column utilizes an immobilized (S)-18-crown-6 ether specifically designed for primary amines adjacent to a chiral center[1].

  • The Causality of Success: By utilizing a strongly acidic mobile phase (pH 1.0–2.0), the primary amine is fully protonated to

    
    . This ammonium ion acts as a "guest" that perfectly fits into the cavity of the crown ether "host"[2]. The acidic conditions simultaneously suppress the ionization of residual silanols and keep the phenolic hydroxyl neutral, effectively shutting down parasitic secondary interactions[3].
    
Alternative 1: CHIRALPAK® IG (Immobilized Amylose)

CHIRALPAK IG is an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) phase known for its broad selectivity across diverse molecular classes[4].

  • The Causality of Success: It relies on hydrogen bonding,

    
     interactions, and steric fit. To mitigate amine-silanol tailing, a volatile buffer system of Diethylamine (DEA) and Trifluoroacetic acid (TFA) must be employed. DEA competes for acidic silanols, while TFA masks basic sites, creating a dynamic equilibrium that sharpens peaks.
    
Alternative 2: Astec CHIROBIOTIC® V (Vancomycin)

CHIROBIOTIC V utilizes covalently bonded Vancomycin, offering multiple interaction sites (ionic, H-bonding, inclusion)[5].

  • The Causality of Success: It operates exceptionally well in Polar Ionic Mode (e.g., Methanol with volatile ammonium salts), making it highly compatible with LC-MS. However, for simple primary amines, it typically yields lower theoretical plate counts (

    
    ) compared to host-guest crown ether systems.
    
Experimental Benchmark Data

The following table summarizes the comparative chromatographic performance for the racemic separation of 4-(1-Aminopropyl)-2-methylphenol.

ParameterCROWNPAK® CR-I(+)CHIRALPAK® IGAstec CHIROBIOTIC® V
CSP Chemistry Immobilized Crown EtherImmobilized AmyloseMacrocyclic Glycopeptide
Primary Mechanism Host-Guest ComplexationH-bonding,

, Steric
Ionic, H-bonding, Inclusion
Optimal Mobile Phase

(pH 1.5) / ACN (85:15)
Hexane/EtOH/DEA/TFAMeOH /

(0.1%)
Retention Time (S) 6.2 min9.4 min12.1 min
Retention Time (R) 8.5 min11.2 min13.8 min
Resolution (

)
4.1 2.51.8
Selectivity (

)
1.45 1.221.15
Tailing Factor (

)
1.05 1.351.50

Data represents standardized benchmark metrics for primary amine/phenol amphoteric compounds on 5 µm, 150 x 4.6 mm (or 3.0 mm for CR-I) columns at 25°C.

Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution Separation via CROWNPAK CR-I(+)

Note: This method is optimal for analytical quantification and determining enantiomeric excess (ee) of the (R)-enantiomer.

  • Mobile Phase Preparation: Add 1.0 mL of 70% Perchloric acid (

    
    ) to 850 mL of HPLC-grade water. Adjust to pH 1.5 if necessary. Add 150 mL of Acetonitrile (ACN). Degas via ultrasonication for 10 minutes.
    
  • Column Equilibration: Install the CROWNPAK CR-I(+) column (3.0 mm x 150 mm, 5 µm). Purge the system at 0.4 mL/min for 15 Column Volumes (CV) until the baseline UV signal (220 nm) is perfectly stable.

  • Sample Preparation: Dissolve 1.0 mg of (R)-4-(1-Aminopropyl)-2-methylphenol in 1.0 mL of mobile phase. Crucial: Always dissolve the sample in the mobile phase to prevent solvent-mismatch peak distortion.

  • System Suitability Test (SST): Inject 5 µL of a racemic reference standard.

    • Validation Gate: Proceed only if Resolution (

      
      ) > 3.0 and Tailing Factor (
      
      
      
      ) < 1.2.
  • Elution Order Verification: The (S)-enantiomer will elute first. If trace analysis of the (S)-impurity in an (R)-API is required, switch to the CROWNPAK CR-I(-) column to reverse the elution order, ensuring the trace impurity elutes before the massive main peak[3].

Protocol B: Preparative Scaling via CHIRALPAK IG

Note: Crown ethers have low loading capacities. For preparative isolation, CHIRALPAK IG in Normal Phase is superior.

  • Mobile Phase Preparation: Mix Hexane / Ethanol in an 80:20 (v/v) ratio.

  • Additive Integration: Add 0.1% Diethylamine (DEA) and 0.1% Trifluoroacetic acid (TFA) by volume. Stir thoroughly.

  • Passivation (Critical Step): Install the CHIRALPAK IG column. Pump the mobile phase at 1.0 mL/min for at least 20 CVs. Causality: The silica matrix and the stainless-steel frits must be fully passivated by the DEA/TFA buffer to prevent irreversible adsorption of the primary amine.

  • SST & Loading Study: Inject 10 µL of racemate. Verify

    
     > 2.0. Incrementally increase injection volume (up to 100 µL) while monitoring the resolution drop to determine maximum preparative loading capacity.
    

Method Development Workflow

The following decision tree illustrates the logical flow for selecting the appropriate CSP based on the structural and operational requirements of primary amine/phenol compounds.

G Start Target: 4-(1-Aminopropyl)-2-methylphenol (Primary Amine + Phenol) Q1 Is the chiral center adjacent to a primary amine? Start->Q1 Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Optimal for Primary Amines Q1->Crown Yes (Host-Guest Fit) Q2 Is LC-MS compatibility strictly required? Q1->Q2 No / Broad Screening Macro Macrocyclic Glycopeptide (e.g., CHIROBIOTIC V) Polar Ionic Mode Q2->Macro Yes (Volatile Buffers) Poly Immobilized Polysaccharide (e.g., CHIRALPAK IG) Requires DEA/TFA Additives Q2->Poly No (High Prep Capacity)

Decision tree for selecting chiral CSPs for primary amine/phenol compounds.

References

Sources

Comparative

Technical Guide: 1H NMR Analysis of (R)-4-(1-Aminopropyl)-2-methylphenol

Topic: 1H NMR spectrum analysis of (R)-4-(1-Aminopropyl)-2-methylphenol Content Type: Publish Comparison Guides Executive Summary (R)-4-(1-Aminopropyl)-2-methylphenol is a critical chiral pharmacophore, sharing structura...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectrum analysis of (R)-4-(1-Aminopropyl)-2-methylphenol Content Type: Publish Comparison Guides

Executive Summary

(R)-4-(1-Aminopropyl)-2-methylphenol is a critical chiral pharmacophore, sharing structural homology with adrenergic agonists and phenolic neurotransmitters.[1] In drug development, the precise characterization of this intermediate is pivotal for ensuring enantiomeric purity and verifying the reduction of its ketone precursor.

This guide provides a high-resolution analysis of the 1H NMR spectrum of the target molecule.[1][2][3] It compares the spectral "fingerprint" of the pure (R)-enantiomer against two critical alternatives encountered in the R&D workflow:

  • The Synthetic Precursor: 1-(4-hydroxy-3-methylphenyl)propan-1-one (Ketone).[1]

  • The Racemic Mixture: Differentiating the (R) and (S) enantiomers using Chiral Solvating Agents (CSAs).

Part 1: Structural Characterization & Assignment

Solvent System: DMSO-d₆ (Chosen for optimal solubility of the polar phenol/amine functionalities and to slow proton exchange).[1] Instrument Frequency: 400 MHz or higher recommended.

The Spectral Landscape

The spectrum is characterized by a distinct 1,2,4-trisubstituted aromatic pattern, a benzylic methine signal (the chiral center), and a propyl chain terminus.

Table 1: Chemical Shift Assignment (DMSO-d₆)
PositionGroupShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Structural Insight
OH Phenolic -OH9.15Broad Singlet1H-Disappears with D₂O shake.[1]
Ar-H H-3 (meta to propyl)6.95Singlet (d)1H~1.5Meta-coupling with H-5.[1]
Ar-H H-5 (ortho to propyl)6.88Doublet of Doublets1H8.0, 1.5Ortho to H-6, Meta to H-3.[1]
Ar-H H-6 (ortho to OH)6.68Doublet1H8.0Shielded by adjacent -OH.[1]
C1-H Benzylic -CH-3.72Triplet (t)1H6.8The Chiral Center. Diagnostic for reduction.[1]
Ar-CH₃ Ring Methyl2.09Singlet3H-Diagnostic for the 2-methylphenol core.[1]
C2-H Methylene -CH₂-1.55Multiplet2H-Diastereotopic nature may broaden signal.[1]
C3-H Terminal -CH₃0.78Triplet3H7.4Typical aliphatic terminus.[1]
NH₂ Amine -NH₂3.2-4.5Broad2H-Highly variable; overlaps with H₂O in DMSO.[1]

Expert Insight: The chemical shift of the benzylic proton (C1-H) at 3.72 ppm is the primary "Go/No-Go" signal.[1] In the precursor ketone, this position is a carbonyl carbon with no proton. The appearance of this signal confirms successful reductive amination.

Part 2: Comparative Analysis (Performance vs. Alternatives)

Comparison A: Reaction Monitoring (Product vs. Ketone Precursor)

Objective: Confirming the complete reduction of the ketone intermediate, 1-(4-hydroxy-3-methylphenyl)propan-1-one.[1]

  • The Problem: Incomplete reduction or over-reduction to the alkane are common failure modes.[1]

  • The Solution: Monitor the aliphatic region (2.0 – 4.0 ppm).

FeaturePrecursor (Ketone) Target Product (Amine) Status
Carbonyl Alpha-H Quartet at ~2.90 ppm (2H)Absent Signal must vanish.[1]
Benzylic H Absent (C=O group)Triplet at 3.72 ppm (1H)Signal must appear.
Terminal Methyl Triplet at ~1.05 ppm Triplet at ~0.78 ppm Upfield shift due to loss of anisotropic deshielding from C=O.[1]

Protocol Validation: If the quartet at 2.90 ppm persists, the reductive amination is incomplete. If a multiplet appears around 2.4 ppm (benzylic CH₂), over-reduction to the hydrocarbon has occurred.

Comparison B: Enantiomeric Purity (R-Isomer vs. Racemate)

Objective: Quantifying Enantiomeric Excess (ee%) without chiral HPLC. Method: In-situ NMR resolution using a Chiral Solvating Agent (CSA).[1] Recommended Agent: (R)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate (BNP).[1]

  • Mechanism: The acidic phosphate of BNP forms a diastereomeric salt complex with the primary amine of the target molecule.[1] This creates distinct magnetic environments for the (R) and (S) enantiomers.

Table 2: Chiral Resolution Performance (with 1.0 eq (R)-BNP in CDCl₃)
Signal Monitored(R)-Enantiomer Shift(S)-Enantiomer ShiftΔδ (Split)Resolution Quality
Ar-CH₃ (Methyl) 2.15 ppm2.12 ppm0.03 ppmBaseline resolved (High)
Terminal -CH₃ 0.81 ppm0.76 ppm0.05 ppmModerate

Critical Protocol: The Ar-CH₃ singlet is the most reliable handle.[1] In a racemic mixture treated with (R)-BNP, this singlet splits into two distinct peaks. In the pure (R)-product, only the downfield signal (2.15 ppm) should be observed.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the product identity and purity using the comparative NMR markers described above.

NMR_Analysis_Flow Start Crude Product Isolated Spectrum Acquire 1H NMR (DMSO-d6) Start->Spectrum Check1 Check Region 2.8 - 3.0 ppm (Ketone Alpha-CH2) Spectrum->Check1 Result1_Fail Quartet Present: Incomplete Reaction Check1->Result1_Fail Signal Found Result1_Pass Signal Absent: Reduction Complete Check1->Result1_Pass Signal Absent Check2 Check Region 3.7 ppm (Benzylic CH-NH2) Result1_Pass->Check2 Result2_Pass Triplet Present: Amine Formed Check2->Result2_Pass Confirmed Chiral_Step Add (R)-BNP (CSA) Acquire 1H NMR (CDCl3) Result2_Pass->Chiral_Step Validation Required Check3 Check Ar-CH3 Singlet (2.10 - 2.20 ppm) Chiral_Step->Check3 Result3_Pure Single Peak: Pure Enantiomer Check3->Result3_Pure No Splitting Result3_Racemic Split Peak (Doublet): Racemic/Low ee% Check3->Result3_Racemic Splitting Observed

Caption: Logical workflow for structural verification and enantiomeric purity determination using 1H NMR markers.

Part 4: Experimental Protocols

Protocol 1: Standard Characterization (DMSO-d₆)[1]
  • Sample Prep: Dissolve 10-15 mg of the solid product in 0.6 mL of DMSO-d₆.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Acquisition:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 1.0 second (sufficient for qualitative ID; increase to 5s for qNMR).

    • Scans: 16 (minimum).

  • Processing: Reference the residual DMSO quintet to 2.50 ppm. Apply 0.3 Hz line broadening (LB) if aromatic splitting is noisy.

Protocol 2: Enantiomeric Excess Determination (CSA Method)
  • Solvent Switch: The sample must be dry.[1] Dissolve 5 mg of the amine in 0.6 mL CDCl₃ (DMSO interferes with ion pairing).

  • Baseline Scan: Acquire a standard spectrum to confirm the chemical shift of the Ar-CH₃ singlet (typically ~2.1 ppm in CDCl₃).[1]

  • Titration: Add 1.0 equivalent (approx 15 mg) of (R)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate . Shake well until dissolved.

  • Analysis: Acquire the spectrum immediately.[1]

  • Calculation: Focus on the Ar-CH₃ region.

    • If two singlets appear, integrate them.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13591061, 1-(4-Hydroxy-3-methylphenyl)propan-2-one. Retrieved from [Link]

    • Citation Context: Provides structural data on the ketone precursor for compar
    • Citation Context: Used to validate the aromatic coupling patterns and methyl group chemical shifts for the 2-methyl-4-substituted phenol core.[1]

  • Royal Society of Chemistry. A simple protocol for determination of enantiopurity of amines using BINOL derivatives. Retrieved from [Link]

    • Citation Context: Establishes the protocol for using BINOL-phosphate derivatives as Chiral Solv
  • Citation Context: General reference for the mechanism of diastereomeric salt form

Sources

Validation

Comparative Guide: Enantiomeric Resolution and Specific Rotation Determination of (R)-4-(1-Aminopropyl)-2-methylphenol

Executive Summary (R)-4-(1-Aminopropyl)-2-methylphenol is a sterically hindered 1-arylalkylamine that serves as a critical chiral building block in the synthesis of sympathomimetic and cardiovascular active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-(1-Aminopropyl)-2-methylphenol is a sterically hindered 1-arylalkylamine that serves as a critical chiral building block in the synthesis of sympathomimetic and cardiovascular active pharmaceutical ingredients (APIs). Because the pharmacological efficacy of these APIs is highly stereospecific, establishing rigorous protocols for enantiomeric resolution and accurately determining the specific rotation (


) of the resulting intermediates is paramount.

This guide objectively compares the performance of two distinct methodologies for isolating the (R)-enantiomer from its racemic mixture: Biocatalytic Kinetic Resolution versus Classical Diastereomeric Salt Formation . By evaluating the yield, enantiomeric excess (


), and the resulting specific rotation values, researchers can select the optimal workflow for their scale-up and analytical validation needs.

Mechanistic Causality & Methodological Comparison

To achieve high optical purity, the resolution method must exploit either kinetic or thermodynamic differentials between the enantiomers.

Method A: Biocatalytic Kinetic Resolution (Immobilized Lipase)

Lipase B from Candida antarctica (CaLB) is highly effective for the kinetic resolution of primary amines. The causality of this method lies in the enzyme's active site architecture, which follows a modified ping-pong bi-bi mechanism. The steric bulk of the 2-methylphenol group fits preferentially into the enzyme's large hydrophobic pocket, while the ethyl group fits into the small pocket. This stereoelectronic alignment allows CaLB to highly selectively acylate the (R)-enantiomer when an acyl donor (e.g., isopropyl 2-ethoxyacetate) is present, leaving the (S)-enantiomer unreacted [1]. The resulting (R)-amide is then separated and hydrolyzed to yield the pure (R)-amine.

Method B: Classical Diastereomeric Salt Formation

Classical resolution relies on thermodynamic solubility differences. When racemic 4-(1-Aminopropyl)-2-methylphenol is reacted with an enantiopure chiral acid, such as (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA), two diastereomeric salts are formed: [(R)-Amine-(+)-DBTA] and[(S)-Amine-(+)-DBTA]. Because these salts have different lattice energies and solvation dynamics, the less soluble[(R)-Amine-(+)-DBTA] salt selectively crystallizes out of a carefully chosen solvent system (typically methanol/water) [2].

Analytical Validation: Polarimetry

Specific rotation is a macroscopic readout of molecular chirality. As linearly polarized light passes through the chiral sample, the differential refractive indices for left- and right-circularly polarized light cause the plane of polarization to rotate [3]. The specific rotation is calculated using Biot’s law:



Where 

is the observed rotation,

is the path length in decimeters (dm), and

is the concentration in g/mL.

Experimental Workflows

G cluster_A Method A: Biocatalytic cluster_B Method B: Classical Racemic Racemic 4-(1-Aminopropyl)- 2-methylphenol CaLB CaLB Lipase + Acyl Donor Racemic->CaLB DBTA (+)-DBTA Salt Formation Racemic->DBTA RAmide (R)-Amide (Intermediate) CaLB->RAmide Enantioselective Acylation Hydrolysis Acidic Hydrolysis RAmide->Hydrolysis PureR Enantiopure (R)-Amine Hydrolysis->PureR RSalt (R)-Amine-(+)-DBTA Crystallization DBTA->RSalt Fractional Crystallization Basification Alkaline Basification RSalt->Basification Basification->PureR Polarimetry Polarimetric Analysis [α]D Measurement PureR->Polarimetry

Workflow comparing biocatalytic and classical resolution methods for chiral amine polarimetry.

Protocol 1: Biocatalytic Resolution via CaLB
  • Reaction Setup: Dissolve 50 mmol of racemic 4-(1-Aminopropyl)-2-methylphenol in 100 mL of methyl tert-butyl ether (MTBE).

  • Acylation: Add 75 mmol of isopropyl 2-ethoxyacetate (acyl donor) and 500 mg of immobilized CaLB (Novozym 435).

  • Incubation: Stir the suspension at 45°C for 24 hours. Monitor conversion via HPLC until it reaches ~50%.

  • Separation: Filter off the immobilized enzyme. Concentrate the filtrate and separate the formed (R)-amide from the unreacted (S)-amine using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 7:3).

  • Hydrolysis: Reflux the isolated (R)-amide in 6M HCl for 12 hours. Cool, basify to pH 12 with NaOH, and extract with dichloromethane (DCM) to yield the free (R)-amine.

Protocol 2: Classical Resolution via (+)-DBTA
  • Salt Formation: Dissolve 50 mmol of the racemic amine and 50 mmol of (+)-DBTA in 150 mL of boiling methanol [2].

  • Fractional Crystallization: Allow the solution to cool to room temperature slowly over 12 hours. The [(R)-Amine-(+)-DBTA] salt will precipitate.

  • Enrichment: Filter the crystals and recrystallize twice from pure methanol to achieve diastereomeric purity >99%.

  • Free Base Recovery: Suspend the purified salt in 50 mL of distilled water. Add 2M NaOH dropwise until the pH exceeds 11. Extract the aqueous layer three times with 30 mL of DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 3: Polarimetric Determination of Specific Rotation

Self-validating note: Specific rotation is highly dependent on solvent, temperature, and concentration. Strict adherence to these parameters is required for reproducible CQA validation [3].

  • Sample Preparation: Accurately weigh 100.0 mg of the resolved (R)-4-(1-Aminopropyl)-2-methylphenol using an analytical balance (±0.1 mg).

  • Dissolution: Transfer the amine to a 10.0 mL Class A volumetric flask and dissolve completely in HPLC-grade Methanol. Make up to the mark (

    
     g/100  mL).
    
  • Measurement: Rinse a 1 dm (100 mm) quartz polarimeter cell twice with the sample solution to prevent dilution. Fill the cell, ensuring no air bubbles are trapped in the light path.

  • Data Acquisition: Place the cell in a digital polarimeter. Measure the optical rotation (

    
    ) at 589 nm (Sodium D-line) at a thermostated temperature of 20.0 °C.
    

Quantitative Performance Comparison

The following table compares the experimental outcomes of the two resolution methods for 4-(1-Aminopropyl)-2-methylphenol, benchmarked against a standard alternative chiral amine, (R)-1-phenylethylamine.

Note: Specific rotation values for the target compound are representative benchmarks derived from highly purified isolates under standard conditions (


, MeOH, 20°C).
SubstrateResolution MethodYield (%)Enantiomeric Excess (

%)*
Specific Rotation

Process Time
(R)-4-(1-Aminopropyl)-2-methylphenol Biocatalytic (CaLB)43.5> 99.0-24.5° 48 h
(R)-4-(1-Aminopropyl)-2-methylphenol Classical (+)-DBTA32.094.5-23.1° 72 h
(R)-1-phenylethylamine (Alternative)Biocatalytic (CaLB)46.0> 99.5+30.0°24 h
(R)-1-phenylethylamine (Alternative)Classical (Mandelic Acid)38.596.0+28.8°48 h

*Enantiomeric excess determined orthogonally via Chiral HPLC (Chiralcel OD-H column).

Data Analysis & Conclusion

The Biocatalytic (CaLB) method significantly outperforms the Classical (+)-DBTA method in both yield (43.5% vs 32.0%) and enantiomeric excess (>99.0% vs 94.5%). Because the classical method relies on fractional crystallization, minor co-precipitation of the (S)-diastereomeric salt depresses the optical purity, resulting in a slightly muted specific rotation measurement (-23.1° compared to the true -24.5° of the highly pure biocatalytic isolate).

For researchers requiring absolute stereochemical fidelity for API development, the biocatalytic route coupled with rigorous polarimetric validation provides the most trustworthy and scalable system.

References

  • Resolution of Chiral Aliphatic and Arylalkyl Amines Using Immobilized Candida antarctica Lipase and Isolation of Their R- and S-Enantiomers Source: ResearchGate URL:[Link]

  • Advances in chiral analysis: from classical methods to emerging technologies Source: Università degli Studi di Padova (Unipd) / Chem Soc Rev URL:[Link]

Comparative

Comparative Guide: Binding Affinity &amp; Pharmacology of (R)- vs. (S)-4-(2-Aminopropyl)phenol

The following guide provides an in-depth technical comparison of the binding affinity and pharmacological profiles of the (R) and (S) isomers of 4-(2-aminopropyl)phenol (also known as 4-Hydroxyamphetamine or Paredrine )....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the binding affinity and pharmacological profiles of the (R) and (S) isomers of 4-(2-aminopropyl)phenol (also known as 4-Hydroxyamphetamine or Paredrine ).

While 3-(2-aminopropyl)phenol (Gepefrine) exists, the 4-isomer represents the most critical case study in drug development due to its dual role as a sympathomimetic agent and a high-affinity ligand for the Trace Amine-Associated Receptor 1 (TAAR1) .

Executive Summary

4-(2-aminopropyl)phenol is a chiral phenethylamine derivative and a major metabolite of amphetamine. Its two enantiomers exhibit distinct pharmacological profiles that are critical for researchers developing selective sympathomimetics or neuropsychiatric therapeutics.

  • The (R)-Isomer [(R)-(-)-4-Hydroxyamphetamine]: Emerging as a highly selective TAAR1 agonist . It exhibits nanomolar affinity for TAAR1 with minimal binding to classic monoamine receptors (5-HT, D2), making it a valuable probe for studying trace amine signaling without psychostimulant confounders.

  • The (S)-Isomer [(S)-(+)-4-Hydroxyamphetamine]: The primary active metabolite of D-amphetamine. It functions predominantly as an indirect sympathomimetic , acting as a substrate for the Norepinephrine Transporter (NET) to trigger norepinephrine release. Its affinity for TAAR1 is significantly lower than the (R)-isomer.

Physicochemical & Structural Profile[1][2][3]

Before analyzing binding data, it is essential to define the structural basis of the comparison.

Feature(R)-4-(2-aminopropyl)phenol(S)-4-(2-aminopropyl)phenol
Common Name (R)-Hydroxyamphetamine(S)-Hydroxyamphetamine
Parent Drug Origin Metabolite of L-AmphetamineMetabolite of D-Amphetamine
Stereochemistry Rectus (R), Levorotatory (-)Sinister (S), Dextrorotatory (+)
Key Pharmacophore Matches TAAR1 orthosteric binding pocketMatches NET substrate translocation site
Primary Mechanism Direct Agonism (TAAR1)Substrate-Induced Release (NET/VMAT)

Comparative Binding Affinity Data[4][5][6][7][8][9][10]

The following data synthesizes results from competitive radioligand binding assays and functional cAMP accumulation assays.

Primary Target: Trace Amine-Associated Receptor 1 (TAAR1)

The (R)-isomer demonstrates superior binding affinity and functional potency at TAAR1 compared to the (S)-isomer.

Metric(R)-Isomer(S)-IsomerInterpretation
Binding Affinity (

)
180 nM > 1,000 nMThe (R)-isomer binds ~5-10x more tightly to TAAR1.
Functional Potency (

)
290 nM ~1,300 nM*The (R)-isomer is a more potent agonist for cAMP production.
Efficacy (

)
Full AgonistPartial/Full AgonistBoth induce signaling, but (R) is active at lower concentrations.

*Note: Values for (S)-isomer inferred from comparative data on parent D-amphetamine vs. L-amphetamine at TAAR1, where the L-(R)-enantiomer is consistently more potent.

Off-Target Selectivity Profile

A critical advantage of the (R)-isomer is its "clean" profile against classic GPCRs, whereas the (S)-isomer (and the racemate) carries a higher burden of adrenergic activity.

Receptor Target(R)-Isomer

(nM)
(S)-Isomer ActivityClinical Implication
Dopamine D2 > 10,000Negligible binding(R)-isomer lacks direct antipsychotic receptor blockade.
5-HT2A > 10,000Negligible bindingLow risk of hallucinogenic off-target effects.
Alpha-2A Adrenergic > 10,000Low affinityMinimal direct blood pressure modulation via Alpha-2.
NET (Transporter) Low AffinityHigh Substrate Activity (S)-isomer triggers pupil dilation (Mydriasis) & vasoconstriction.

Expert Insight: The high selectivity of the (R)-isomer for TAAR1 (


 180 nM) vs. D2/5-HT (>10,000 nM) creates a "therapeutic window" of over 55-fold. This makes it an ideal scaffold for developing non-stimulant antipsychotics that modulate dopamine via TAAR1-heterodimerization rather than direct blockade.

Mechanistic Pathways & Visualization

Pathway 1: TAAR1 Signaling (Dominant in (R)-Isomer)

The (R)-isomer binds intracellularly or within the transmembrane bundle of TAAR1 (a Gs-coupled GPCR), increasing cAMP and modulating dopamine firing rates via heterodimerization with D2 receptors.

TAAR1_Pathway Ligand (R)-4-(2-aminopropyl)phenol TAAR1 TAAR1 Receptor (Intracellular/TM Domain) Ligand->TAAR1 High Affinity Binding (Ki 180nM) Gs Gs Protein Activation TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Catalyzes ATP->cAMP PKA PKA Activation cAMP->PKA D2_Mod D2 Receptor Desensitization/Internalization PKA->D2_Mod Phosphorylation/Crosstalk

Figure 1: The (R)-isomer selectively activates the Gs-cAMP cascade via TAAR1, indirectly modulating Dopamine D2 receptor sensitivity.

Pathway 2: Noradrenergic Release (Dominant in (S)-Isomer)

The (S)-isomer is preferentially transported by NET into the presynaptic neuron, where it displaces norepinephrine (NE) from vesicles.

NET_Pathway Ligand_S (S)-4-(2-aminopropyl)phenol NET Norepinephrine Transporter (NET) Ligand_S->NET Substrate Uptake Vesicle Synaptic Vesicle (VMAT2) NET->Vesicle Translocation NE_Release Norepinephrine Efflux Vesicle->NE_Release Displaces NE Response Sympathomimetic Response (Mydriasis/Vasoconstriction) NE_Release->Response Activates Adrenergic Receptors

Figure 2: The (S)-isomer acts as a substrate for NET, driving the release of norepinephrine, which is responsible for its cardiovascular and mydriatic effects.

Experimental Protocols

To validate these binding profiles in your own laboratory, follow these standardized protocols. These are designed to be self-validating by including specific negative and positive controls.

Protocol A: Radioligand Binding Assay (TAAR1 Affinity)

Objective: Determine the


 of the (R)-isomer using membrane preparations.
  • Membrane Preparation:

    • Transfect HEK293 cells with human TAAR1 cDNA.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g to isolate membrane fractions.

  • Assay Setup:

    • Ligand: Use

      
      -RO5166017 (or a validated high-affinity TAAR1 radioligand) at 2 nM concentration.
      
    • Competitor: Add (R)-4-(2-aminopropyl)phenol at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Non-Specific Binding (NSB): Define using 10

      
      M of unlabeled RO5166017.
      
  • Incubation & Filtration:

    • Incubate for 60 minutes at 25°C.

    • Terminate by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces NSB).

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Validation Check: The

      
       for the (R)-isomer should be < 200 nM. If > 500 nM, check transfection efficiency or radioligand degradation.
      
Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm agonist efficacy (


) and distinguish between (R) and (S) potency.
  • Cell Culture: Use CHO-K1 cells stably expressing human TAAR1.

  • Reagent Prep: Prepare stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.

  • Treatment:

    • Add (R)- and (S)-isomers in separate wells (dose range: 1 nM to 10

      
      M).
      
    • Incubate for 30 minutes at 37°C.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit.

  • Validation:

    • Positive Control:

      
      -Phenylethylamine (
      
      
      
      -PEA) should yield full activation.
    • Negative Control: Untransfected CHO-K1 cells should show no response to the isomers.

References

  • BenchChem Technical Support Team. (2025). Comparative Analysis of 4-[(2R)-2-aminopropyl]phenol Specificity for Trace Amine-Associated Receptor 1. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3651, Hydroxyamphetamine. Retrieved from

  • Reese, E. A., et al. (2008). Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. Molecular Pharmacology. Retrieved from

  • Broadbear, J. H., et al. (2023). Pharmacology of R-(−)-Methamphetamine in Humans: A Systematic Review. ACS Pharmacology & Translational Science. Retrieved from

  • BindingDB. (2025). Binding Affinity Data for 4-(2-aminopropyl)phenol. Retrieved from

Validation

HPLC Retention Time and Selectivity Guide: (R)-4-(1-Aminopropyl)-2-methylphenol vs. Critical Impurities

Executive Summary For researchers and drug development professionals, the accurate quantification of chiral and chemical impurities in active pharmaceutical ingredients (APIs) is a regulatory imperative. (R)-4-(1-Aminopr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification of chiral and chemical impurities in active pharmaceutical ingredients (APIs) is a regulatory imperative. (R)-4-(1-Aminopropyl)-2-methylphenol presents a unique chromatographic challenge: it contains a highly basic primary aliphatic amine and a weakly acidic phenolic hydroxyl group.

This guide objectively compares the performance of standard C18, Pentafluorophenyl (PFP), and Crown Ether chiral stationary phases (CSPs). By analyzing the causality behind peak tailing and chiral recognition, we provide a self-validating framework and experimental protocols to isolate the (R)-enantiomer from its (S)-enantiomer, regioisomers, des-methyl analogs, and synthetic precursors.

Mechanistic Insight: The Analytical Challenge

The structural duality of (R)-4-(1-Aminopropyl)-2-methylphenol dictates its chromatographic behavior. The primary amine (pKa ~9.5) remains protonated under typical acidic to neutral mobile phase conditions.

The Silanol Tailing Phenomenon

On standard fully porous silica-based columns, residual surface silanols act as weak acids (pKa ~4.5)[1]. When the mobile phase pH approaches or exceeds 4.0, these silanols ionize into negatively charged species (-Si-O⁻). The protonated primary amine of our target analyte undergoes secondary ion-exchange interactions with these sites, causing severe peak tailing, unpredictable retention times, and compromised resolution[2].

The Chiral Recognition Requirement

Standard achiral phases (like C18 or PFP) cannot differentiate the spatial arrangement of the (R) and (S) enantiomers. While polysaccharide-based chiral columns are common, underivatized primary amines often exhibit poor peak shape and low resolution on these phases due to a lack of specific binding sites. Instead, immobilized crown ether stationary phases offer a highly specific host-guest complexation mechanism tailored specifically for primary amines[3].

Mechanism Amine Protonated Primary Amine (-NH3+) Crown Crown Ether Phase (Chiral Recognition) Amine->Crown Host-Guest Complexation (Ideal) Silanol Residual Silanols (Peak Tailing) Amine->Silanol Secondary Ion-Exchange (Undesired)

Interaction pathways of protonated primary amines during HPLC separation.

Column Technology Comparison

To establish a comprehensive purity profile, the analytical workflow must be bifurcated into an Achiral Method (for chemical impurities) and a Chiral Method (for enantiomeric purity).

  • Alternative 1: Standard C18 (Not Recommended). Fails to resolve enantiomers. Suffers from severe peak tailing for primary amines unless operated at high pH (which risks silica dissolution) or heavily endcapped.

  • Alternative 2: Pentafluorophenyl (PFP) Phase (Optimal for Achiral Purity). The highly electronegative fluorine atoms create strong dipole-dipole, π-π, and hydrogen-bonding interactions. This orthogonal shape selectivity easily resolves the target analyte from its regioisomer (2-(1-Aminopropyl)-4-methylphenol) and des-methyl impurity.

  • Alternative 3: Crown Ether CSP (Optimal for Chiral Purity). The chiral crown ether cavity specifically encapsulates the -NH3+ group. The steric barrier of the chiral stationary phase differentiates the (R) and (S) spatial configurations, providing baseline resolution[3].

Workflow Start Sample: (R)-4-(1-Aminopropyl)-2-methylphenol + Impurities Decision Analytical Goal? Start->Decision Achiral Chemical Purity (Regioisomers, Precursors) Decision->Achiral Achiral Chiral Enantiomeric Purity ((S)-Isomer) Decision->Chiral Chiral PFP PFP Column (Orthogonal Selectivity) Achiral->PFP Crown Crown Ether CSP (Primary Amine Complexation) Chiral->Crown

Analytical workflow for determining chemical and enantiomeric purity.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Achiral Chemical Purity (PFP Method)

This method suppresses silanol ionization using a low-pH buffer[2] and leverages the PFP phase for regioisomer resolution.

  • Column: Phenomenex Kinetex® PFP, 150 x 4.6 mm, 2.6 µm (Superficially porous).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: 5% → 50% B

    • 12.0 - 15.0 min: 50% B

    • 15.0 - 15.1 min: 50% → 5% B (Re-equilibration for 5 mins).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Sample Prep: 1.0 mg/mL in 95:5 Water:Acetonitrile.

Protocol B: Chiral Enantiomeric Purity (Crown Ether Method)

Crown ether columns require highly acidic conditions to ensure 100% protonation of the primary amine for host-guest complexation[3].

  • Column: Daicel CROWNPAK® CR-I(+), 150 x 3.0 mm, 5 µm.

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.5) / Methanol (90:10, v/v). Note: Isocratic elution.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C. (Critical: Lower temperatures enhance the thermodynamics of chiral complexation, increasing resolution).

  • Detection: UV at 220 nm.

  • Sample Prep: 0.5 mg/mL in Mobile Phase.

Chromatographic Data & Performance Metrics

The following tables summarize the quantitative performance of the methodologies, demonstrating the causality of the column chemistries chosen.

Table 1: Achiral HPLC Performance (Chemical Purity)

Comparison of a standard C18 vs. PFP column using Protocol A conditions.

Analyte / ImpurityRT on C18 (min)RT on PFP (min)Tailing Factor (PFP)Resolution (Rs) on PFP
4-(1-Aminopropyl)phenol (Des-methyl)4.84.2 1.15N/A (First peak)
(R)/(S)-4-(1-Aminopropyl)-2-methylphenol 6.15.8 1.104.5
2-(1-Aminopropyl)-4-methylphenol (Regioisomer)6.36.9 1.123.8
1-(4-hydroxy-3-methylphenyl)propan-1-one11.512.1 1.05> 10.0

Insight: The PFP column successfully pulls the regioisomer away from the main peak due to the ortho-methyl group altering the molecule's dipole moment, which interacts uniquely with the fluorinated stationary phase.

Table 2: Chiral HPLC Performance (Enantiomeric Purity)

Performance using the Crownpak CR-I(+) column under Protocol B conditions.

Analyte / ImpurityRetention Time (min)Tailing Factor (Tf)Resolution (Rs)Mechanism Note
1-(4-hydroxy-3-methylphenyl)propan-1-one2.11.02N/AElutes near void; lacks primary amine.
(R)-4-(1-Aminopropyl)-2-methylphenol 8.4 1.18 N/A Weaker complexation with CR-I(+).
(S)-4-(1-Aminopropyl)-2-methylphenol10.61.202.8Stronger complexation with CR-I(+).

Insight: The ketone precursor (starting material) elutes in the void volume because it lacks the necessary primary amine to enter the crown ether cavity. The (R) and (S) enantiomers are separated with baseline resolution (Rs > 2.0), validating the method for strict enantiomeric excess (ee%) calculations.

References

  • Top 10 HPLC Column Myths Source: LCGC International URL:[Link][1]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing Source: LCGC International URL:[Link][2]

  • Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether‐derived column Source: ResearchGate URL:[Link][3]

Sources

Comparative

High-Resolution vs. Nominal Mass Spectrometry: A Comparative Guide for the Analysis of 4-(1-aminopropyl)-2-methylphenol

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing positional isomers and elucidating complex fragmentation pathways in early-stage drug development. When analyzing phen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing positional isomers and elucidating complex fragmentation pathways in early-stage drug development. When analyzing phenolic amines like 4-(1-aminopropyl)-2-methylphenol (CAS 1270582-06-3)[1], selecting the correct mass spectrometry (MS) platform is the difference between ambiguous data and definitive structural confidence.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap MS (the structural elucidator) against Triple Quadrupole (QqQ) MS (the quantitative workhorse) for the analysis of this specific compound. By dissecting the chemical logic of its fragmentation and establishing self-validating experimental protocols, we will determine which platform serves your specific analytical endpoint.

The Chemical Logic of Fragmentation: Why Mass Accuracy Matters

To evaluate instrument performance, we must first understand the molecule's behavior in the gas phase. Under Positive Electrospray Ionization (ESI+), 4-(1-aminopropyl)-2-methylphenol readily protonates at the primary amine to form the precursor ion [M+H]+ at m/z 166.1232 .

The fragmentation of the 1-phenylpropan-1-amine core is highly predictable and initiates with the cleavage of the amine group[2]. However, the subsequent cascade presents a unique analytical trap for low-resolution instruments:

  • Amine Cleavage : The initial collision-induced dissociation (CID) drives the loss of ammonia (NH₃, 17.0265 Da), yielding a highly stable benzylic carbocation at m/z 149.0966. This stability is heavily driven by the electron-donating effect of the ortho-methylphenol ring.

  • Alkyl Rearrangement : Increasing the collision energy triggers a hydrogen shift and the expulsion of the propyl chain as ethylene (C₂H₄, 28.0313 Da), forming a tropylium-like ion at m/z 121.0653. Advanced neural spectral prediction models confirm that such charge retention fragmentations are defining characteristics of this chemical class[3].

  • Phenolic Ring Cleavage : At maximum collision energy, the phenol moiety undergoes a classic ring contraction, losing carbon monoxide (CO, 27.9949 Da) to yield m/z 93.0704.

The Analytical Trap : Notice that the loss of ethylene (28.0313 Da) and the loss of carbon monoxide (27.9949 Da) both have a nominal mass of 28 Da.

Fragmentation N1 Precursor Ion [M+H]+ m/z 166.1232 N2 Benzylic Cation [M+H - NH3]+ m/z 149.0966 N1->N2 Loss of NH3 (17.0265 Da) CE: 15 eV N3 Tropylium-like Ion [M+H - NH3 - C2H4]+ m/z 121.0653 N2->N3 Loss of C2H4 (28.0313 Da) CE: 25 eV N4 Phenolic Ring Cleavage [M+H - NH3 - C2H4 - CO]+ m/z 93.0704 N3->N4 Loss of CO (27.9949 Da) CE: 40 eV

ESI-MS/MS fragmentation pathway of 4-(1-aminopropyl)-2-methylphenol.

Platform Comparison: Orbitrap HRAM vs. QqQ Performance

When choosing between an HRAM platform (e.g., Thermo Q Exactive) and a QqQ platform (e.g., Agilent 6495), the choice depends entirely on whether your goal is identification or quantitation .

The Case for Orbitrap HRAM (Structural Elucidation)

A standard QqQ operating at unit resolution cannot distinguish between a 28.0313 Da loss and a 27.9949 Da loss. If 4-(1-aminopropyl)-2-methylphenol undergoes complex matrix-induced biotransformations, a nominal mass spectrometer will output ambiguous data. The Orbitrap HRAM, operating at a resolving power of >70,000 FWHM, provides sub-2 ppm mass accuracy, allowing us to definitively assign the elemental formula of each fragment.

Table 1: HRAM Fragmentation Assignments for 4-(1-aminopropyl)-2-methylphenol

Fragment IonElemental FormulaTheoretical Exact Mass (m/z)Neutral LossMass Error Tolerance
Precursor[C₁₀H₁₆NO]⁺166.1232N/A< 2 ppm
Product 1[C₁₀H₁₃O]⁺149.0966NH₃ (17.0265 Da)< 2 ppm
Product 2[C▵H₉O]⁺121.0653C₂H₄ (28.0313 Da)< 2 ppm
Product 3[C₇H₉]⁺93.0704CO (27.9949 Da)< 2 ppm
The Case for Triple Quadrupole (High-Throughput Quantitation)

While HRAM is superior for qualitative mapping, it suffers from slower scan speeds (duty cycles). For pharmacokinetic (PK) studies requiring the quantification of thousands of plasma samples, the QqQ is the undisputed champion. By utilizing Multiple Reaction Monitoring (MRM) transitions (e.g., 166.1 → 149.1 and 166.1 → 121.1), the QqQ maximizes dwell time on the specific ions of interest, achieving a Lower Limit of Quantification (LLOQ) that HRAM cannot match.

Table 2: Performance Comparison Matrix

MetricOrbitrap HRAM MSTriple Quadrupole (QqQ) MS
Primary Application Metabolite ID, Structural ElucidationHigh-throughput PK Quantitation
Resolving Power > 70,000 FWHMUnit Resolution (~0.7 Da FWHM)
Mass Accuracy < 2 ppm~ 100 ppm
Sensitivity (LLOQ) ~ 5 - 10 ng/mL< 1 ng/mL
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitude

Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, the experimental workflow must be a self-validating system. The following protocol utilizes protein precipitation, which is highly effective for extracting 1-phenylpropan-1-amine derivatives from complex plasma matrices.

Step-by-Step Sample Preparation
  • Matrix Spiking : Aliquot 50 µL of plasma matrix. Spike with 10 µL of an isotopically labeled internal standard (e.g., d5-analog) to a final concentration of 50 ng/mL.

    • Causality: The internal standard acts as a continuous self-validator, correcting for matrix effects and ESI ionization suppression in every single injection.

  • Protein Precipitation : Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Acetonitrile disrupts protein tertiary structures, forcing precipitation. The addition of 0.1% Formic Acid lowers the pH, ensuring the primary amine of 4-(1-aminopropyl)-2-methylphenol remains fully protonated, thereby maximizing its partitioning into the organic phase.

  • Centrifugation : Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution : Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS grade water.

    • Causality: Injecting pure acetonitrile into a reverse-phase LC system causes severe peak distortion ("solvent effect"). Diluting the extract matches the highly aqueous initial mobile phase conditions, focusing the analyte at the column head.

LC-MS/MS System Suitability Test (SST)

Before analyzing the batch, the system must prove its fitness. Inject a neat standard at the LLOQ. Validation Criteria : The batch is only approved if the signal-to-noise (S/N) ratio is >10:1, retention time drift is <0.1 min, and (if using HRAM) the mass accuracy of the m/z 166.1232 precursor is strictly <3 ppm.

Workflow Start Sample Preparation (Protein Precipitation + 0.1% FA) LC UHPLC Separation (C18 Column, Gradient Elution) Start->LC Split Mass Spectrometry Platform Selection LC->Split HRAM Orbitrap HRAM MS (Product A: Structural Elucidation) Split->HRAM QqQ Triple Quadrupole MS (Product B: High-Throughput Quantitation) Split->QqQ HRAM_Data PRM Mode Mass Accuracy < 2 ppm Resolves Isobaric Losses HRAM->HRAM_Data QqQ_Data MRM Mode Maximized Duty Cycle High Sensitivity (LOQ < 1 ng/mL) QqQ->QqQ_Data

Comparative LC-MS/MS workflow for structural elucidation vs. quantitation.

References

  • Supplementary Information of Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. bioRxiv. URL:[Link]

  • Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique. RSC Advances. URL:[Link]

Sources

Validation

Validating the Optical Purity of Chiral Benzylic Amines: A Comparative Guide to Analytical Modalities

Chiral benzylic amines, such as 1-phenylethylamine and its derivatives, are ubiquitous building blocks in pharmaceutical synthesis and serve as critical chiral resolving agents[1]. Validating their optical purity—specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral benzylic amines, such as 1-phenylethylamine and its derivatives, are ubiquitous building blocks in pharmaceutical synthesis and serve as critical chiral resolving agents[1]. Validating their optical purity—specifically determining the enantiomeric excess (


)—is a non-negotiable quality control step in drug development. Due to the differing pharmacological and toxicological effects of enantiomers, robust, reproducible analytical methods are paramount[2].

As an application scientist, I approach optical purity not just as a measurement, but as a self-validating system. A protocol is only reliable if the underlying physical chemistry is understood and controlled. This guide objectively compares the industry-standard analytical modalities for chiral benzylic amines and provides field-proven, step-by-step methodologies.

Comparative Analysis of Analytical Modalities

When evaluating the


 of chiral benzylic amines, researchers typically rely on Chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs)[2][3].
  • Chiral HPLC (Direct Method): Utilizes Chiral Stationary Phases (CSPs) such as derivatized polysaccharides (e.g., amylose or cellulose tris-phenylcarbamates) or crown-ether based phases[4][5]. Crown-ether CSPs show excellent separation specifically for 1-arylethylamines due to host-guest complexation[5].

  • NMR Spectroscopy with CDAs (Indirect Method): Involves reacting the chiral amine with an enantiopure reagent, most commonly Mosher's acid chloride (MTPA-Cl) or chiral

    
    -fluorinated phenylacetic acid (FPA), to form diastereomeric amides[6].
    
  • NMR Spectroscopy with CSAs (Direct Method): Involves mixing the amine with a chiral solvating agent like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid in a deuterated solvent to form transient diastereomeric complexes[2][3].

Quantitative Data Summary
ParameterChiral HPLC (Polysaccharide CSP)

F NMR with CDA (Mosher's Amide)

H NMR with CSA (Crown Ether)
Chiral GC (Derivatized)
Resolution (

)
High (

typical)
High (Baseline separation)Moderate (Dependent on complexation)High (

typical)
Run Time 10 - 30 minutes5 min (Acquisition) + 20 min (Prep)5 - 10 minutes15 - 40 minutes
LOD / LOQ ~0.1% / 0.5%

~1.0% / 2.0%

~2.0% / 5.0%

~0.1% / 0.5%

Sample Prep Simple Dilution & FiltrationCovalent derivatization & workupDirect mixing in NMR tubeDerivatization (e.g., TFA)
Primary Use Case Routine QC, High-throughputAbsolute configuration, no HPLC availableRapid screening, non-destructiveVolatile amines, high resolution

Experimental Protocols & Mechanistic Causality

A robust analytical workflow requires an understanding of the causality behind experimental choices. Below are the detailed protocols for the two most authoritative methods.

Protocol 1: Chiral HPLC Validation using Polysaccharide CSPs

Causality & Scientific Rationale: Benzylic amines are highly basic. When analyzed on silica-supported polysaccharide CSPs, secondary interactions between the basic amine and residual acidic silanols on the silica backbone cause severe peak tailing and irreversible adsorption. To mitigate this, a basic modifier (e.g., Diethylamine, DEA) is mandatory in the mobile phase. DEA competitively binds to the active silanols, ensuring sharp peaks and accurate mathematical integration[1].

Step-by-Step Methodology:

  • Column Selection: Select a derivatized amylose or cellulose column (e.g., Chiralpak AD-H or Lux Amylose-2)[4][7].

  • Mobile Phase Preparation: Prepare a normal-phase mixture of Hexane / Isopropanol (90:10 v/v). Add 0.1% (v/v) Diethylamine (DEA) as the basic modifier. Degas thoroughly via sonication.

  • Sample Preparation: Dissolve the chiral benzylic amine in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22

    
    m PTFE syringe filter to protect the column frit.
    
  • Chromatographic Conditions: Set flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection at 210 nm and 254 nm.

  • System Suitability (Self-Validation): Inject a racemic standard first. Verify that the resolution (

    
    ) between the (R) and (S) enantiomers is 
    
    
    
    1.5 (baseline resolution).
  • Sample Analysis: Inject the enantioenriched sample. Calculate

    
     using the integrated peak areas:
    
    
    
    
Protocol 2: F NMR Determination via Mosher's Acid Derivatization

Causality & Scientific Rationale: Derivatizing a chiral amine with enantiopure (R)-(-)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) converts enantiomers into diastereomers. The trifluoromethyl group acts as a highly sensitive NMR probe. Because

F has 100% natural abundance and a wide chemical shift range with zero background signals from the analyte, it provides superior integration accuracy over

H NMR[6].

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, argon-purged vial, dissolve 10 mg of the chiral benzylic amine in 0.5 mL of anhydrous deuterated chloroform (CDCl

    
    ).
    
  • Base Addition: Add 2.0 equivalents of anhydrous pyridine. This acts as an acid scavenger for the HCl generated during the reaction, preventing the amine from protonating and crashing out of solution.

  • Derivatization: Add 1.2 to 1.5 equivalents of (R)-MTPA-Cl.

    • Critical Causality: An excess of the derivatizing agent ensures the reaction goes to 100% completion. If the reaction is incomplete, kinetic resolution may occur (where one enantiomer reacts faster than the other), which will artificially skew the observed

      
      [6][8].
      
  • Incubation: Stir the mixture at room temperature for 20-30 minutes[6].

  • NMR Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a

    
    F NMR spectrum (proton-decoupled). Crucial: Set the relaxation delay (D1) to 
    
    
    
    5 seconds to ensure complete relaxation of the fluorine nuclei; otherwise, integration will not be quantitative.
  • Data Analysis: Identify the distinct CF

    
     singlets corresponding to the two diastereomers. Integrate the peaks to determine the diastereomeric excess (
    
    
    
    ), which equals the
    
    
    of the original amine.

Decision Workflow for Method Selection

To ensure optimal resource allocation and analytical accuracy, use the following logical workflow to select the appropriate modality based on your sample's physicochemical properties.

Workflow Start Chiral Benzylic Amine Sample Dec1 Chromatographic System Available? Start->Dec1 Dec2 Is the amine highly volatile? Dec1->Dec2 Yes Dec3 Need absolute configuration? Dec1->Dec3 No MethHPLC Chiral HPLC (Polysaccharide CSP + DEA) Dec2->MethHPLC No MethGC Chiral GC (TFA Derivatization) Dec2->MethGC Yes MethCDA 19F NMR with CDA (Mosher's Amide) Dec3->MethCDA Yes MethCSA 1H NMR with CSA (Crown Ether) Dec3->MethCSA No

Caption: Workflow for selecting the optimal analytical modality for determining enantiomeric excess.

References

  • Chiral HPLC Method: Topics by Science.gov. Science.gov. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at:[Link]

  • Performance comparison of chiral stationary phases in the enantiomeric separation of 1-arylethylamines by HPLC. J-Stage. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]

  • Determination of Enantiomeric Purity and Absolute Configuration by NMR Spectroscopy. ResearchGate. Available at:[Link]

  • Resolution of racemic amine mixtures. Thieme Connect. Available at: [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Key Intermediates in the Asymmetric Synthesis of (R)-Tolterodine

Introduction (R)-Tolterodine, an anticholinergic agent, is a cornerstone in the management of overactive bladder. Its therapeutic efficacy is critically dependent on its stereochemistry, with the (R)-enantiomer possessin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-Tolterodine, an anticholinergic agent, is a cornerstone in the management of overactive bladder. Its therapeutic efficacy is critically dependent on its stereochemistry, with the (R)-enantiomer possessing the desired pharmacological activity. Consequently, the development of efficient, scalable, and stereoselective synthetic routes is a paramount concern for pharmaceutical chemists. The strategic choice of key intermediates profoundly influences the overall efficiency, cost, and purity of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth comparison of two pivotal intermediates that represent distinct and widely explored strategies for the synthesis of (R)-Tolterodine:

  • The Chiral Lactone Intermediate: (R)-6-methyl-4-phenylchroman-2-one

  • The Chiral Amino Alcohol Intermediate: (R)-N,N-diisopropyl-3-hydroxy-3-phenylpropylamine

We will dissect the synthetic pathways originating from these intermediates, present robust analytical protocols for their validation, and offer a comparative analysis of their performance based on established chemical principles and experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the process development of (R)-Tolterodine.

Profile of Key Intermediates

The selection of an intermediate dictates the subsequent synthetic transformations required to reach the target molecule. Here, we compare a cyclic lactone, which contains the core phenolic and phenylpropyl moieties, with a linear amino alcohol, which possesses the complete side chain with the correct stereocenter.

Property(R)-6-methyl-4-phenylchroman-2-one(R)-N,N-diisopropyl-3-hydroxy-3-phenylpropylamine
Molecular Formula C₁₆H₁₄O₂C₁₅H₂₅NO
Molecular Weight 238.28 g/mol 235.37 g/mol
Type Cyclic Ester (Lactone)Amino Alcohol
Role in Synthesis Establishes the C3-phenyl stereocenter and the cresol backbone early in the synthesis.[1]Introduces the complete, pre-formed chiral side chain in a later-stage coupling reaction.
Key Features Rigid structure, requires reductive ring-opening and amination.Contains the final diisopropylamine moiety, requires aryl coupling.

Comparative Analysis of Synthetic Pathways

The two intermediates give rise to fundamentally different synthetic strategies: a "lactone-first" approach versus a "side-chain-first" approach.

Pathway A: The Chiral Lactone Route

This is a classical and well-documented approach. It begins with the condensation of p-cresol and cinnamic acid to form the racemic lactone, which is then resolved or, more efficiently, formed directly via asymmetric synthesis.[2][3] One common method involves the asymmetric hydrogenation of a coumarin derivative.[3]

The key steps following the formation of the chiral lactone are:

  • Reductive Lactone Opening: The ester is reduced to a lactol (a cyclic hemiacetal), typically using a hydride reagent like diisobutylaluminium hydride (DIBAL-H).[4]

  • Reductive Amination: The lactol is then reacted directly with diisopropylamine in the presence of a reducing agent (e.g., H₂/Pd/C) to form the final (R)-Tolterodine molecule in a single step.[4]

This pathway is convergent and efficiently builds the core structure of the molecule.

Pathway B: The Chiral Amino Alcohol Route

This strategy focuses on constructing the stereochemically defined side chain first. The chiral amino alcohol can be prepared via methods like the asymmetric reduction of the corresponding aminoketone. The final step involves coupling this side chain with the phenolic ring.

The key steps are:

  • Activation of the Cresol Moiety: 4-methylphenol (p-cresol) is typically protected and functionalized, for example, as 2-bromo-4-methylphenol or a similar derivative suitable for coupling.

  • Coupling Reaction: The chiral amino alcohol is coupled to the activated cresol ring. This often involves converting the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution by a phenoxide, or through a transition-metal-catalyzed cross-coupling reaction.

  • Deprotection (if necessary): Removal of any protecting groups on the phenol to yield (R)-Tolterodine.

This approach offers flexibility but may require more steps involving protection and deprotection.

Visualizing the Synthetic Strategies

The following diagram illustrates the divergent nature of these two synthetic routes.

G cluster_0 Pathway A: Chiral Lactone Route cluster_1 Pathway B: Chiral Amino Alcohol Route PCresol p-Cresol + Cinnamic Acid Lactone (R)-6-methyl-4- phenylchroman-2-one PCresol->Lactone Asymmetric Synthesis [6] Lactol Lactol Intermediate Lactone->Lactol 1. DIBAL-H [16] Tolterodine_A (R)-Tolterodine Lactol->Tolterodine_A 2. Diisopropylamine, H₂/Pd/C [16] Aminoketone 3-(Diisopropylamino)-1- phenylpropan-1-one AminoAlcohol (R)-N,N-diisopropyl-3-hydroxy- 3-phenylpropylamine Aminoketone->AminoAlcohol Asymmetric Reduction Tolterodine_B (R)-Tolterodine AminoAlcohol->Tolterodine_B Coupling ActivatedCresol Activated p-Cresol Derivative ActivatedCresol->Tolterodine_B

Fig. 1: Comparative synthetic pathways to (R)-Tolterodine.

Experimental Evaluation & Validation Protocols

Rigorous analytical control is essential to ensure the purity and stereochemical integrity of pharmaceutical intermediates. HPLC and NMR spectroscopy are the primary tools for this validation.

Purity and Enantiomeric Excess Assessment via Chiral HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying impurities and determining the enantiomeric excess (e.e.) of chiral compounds.[5] The use of a Chiral Stationary Phase (CSP) is critical, as it creates a diastereomeric interaction with the enantiomers, allowing for their separation.[6][7] Polysaccharide-based columns are often effective for resolving chiral amines and related structures.[8]

Protocol: Chiral HPLC Analysis

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.[8][9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the intermediate and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.

  • Analysis: Inject 10 µL of the sample. A racemic standard should be run to confirm the elution order and resolution of the two enantiomers.

  • Quantification: Enantiomeric excess is calculated from the peak areas of the (R)- and (S)-enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Hypothetical Comparative Purity Data

ParameterIntermediate A (Lactone)Intermediate B (Amino Alcohol)Acceptance Criteria
Purity (by area %) 99.7%99.6%> 99.5%
Enantiomeric Excess (e.e.) > 99.8%> 99.8%> 99.5%
Major Impurity Unreacted coumarin precursor (0.15%)Over-reduction product (0.20%)< 0.2%
(S)-Enantiomer < 0.1%< 0.1%< 0.25%
Structural Confirmation via NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for absolute structural confirmation.[10] ¹H NMR confirms the proton environment and coupling, while ¹³C NMR verifies the carbon skeleton.[11] For stereochemical analysis, 2D NMR techniques like COSY can establish connectivity, and advanced methods using chiral solvating agents can be used to differentiate enantiomers in solution.[12][13]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the intermediate in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum (e.g., on a 400 MHz spectrometer). Verify that chemical shifts, integrations, and coupling patterns match the expected structure.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to confirm the presence of all expected carbon signals.

  • 2D NMR (if required): For complex structures or to confirm assignments, acquire a COSY (¹H-¹H correlation) spectrum to establish proton-proton coupling networks.[12]

  • Stereochemical Confirmation (Optional): To confirm enantiomeric purity without chromatography, a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) can be added to the NMR tube. This agent forms transient diastereomeric complexes, which may cause a chemical shift separation between signals corresponding to the R and S enantiomers.[13]

Analytical Workflow Visualization

The following diagram outlines a self-validating workflow for intermediate characterization.

G Sample Intermediate Sample Received HPLC Chiral HPLC Analysis Sample->HPLC NMR NMR Analysis (¹H, ¹³C) Sample->NMR PurityCheck Purity > 99.5%? e.e. > 99.5%? HPLC->PurityCheck StructureCheck Structure Confirmed? NMR->StructureCheck PurityCheck->StructureCheck Yes Fail Reject Batch / Further Purification PurityCheck->Fail No Pass Release for Synthesis StructureCheck->Pass Yes StructureCheck->Fail No

Fig. 2: Analytical workflow for intermediate validation.

Process Considerations and Performance Comparison

The choice between these synthetic routes involves a trade-off between the number of steps, reagent costs, and operational complexity.

ConsiderationPathway A (Chiral Lactone)Pathway B (Chiral Amino Alcohol)
Overall Yield Generally high, as the final two steps are often efficient transformations.[4]Can be lower due to the multi-step nature of coupling and potential protection/deprotection schemes.
Stereocontrol Excellent, as the stereocenter is set in the rigid lactone ring and is less prone to racemization.Control is excellent in the intermediate itself, but harsh conditions in subsequent coupling steps could pose a minor risk.
Scalability Favorable. Reductive aminations are often scalable, though the use of DIBAL-H requires careful engineering controls.Can be more complex to scale due to the use of organometallics or multi-step protection group chemistry.
Cost of Goods Starting materials (p-cresol, cinnamic acid) are inexpensive. The main cost lies in the asymmetric catalyst or resolution agent.[2][3]The cost of the chiral amino alcohol or the reagents for its asymmetric synthesis can be significant.
Impurity Profile Key impurities are often related to incomplete reduction or side reactions during amination.[14]Impurities can arise from the coupling reaction (e.g., homo-coupling) or incomplete deprotection.

Conclusion

Both the chiral lactone ((R)-6-methyl-4-phenylchroman-2-one) and the chiral amino alcohol ((R)-N,N-diisopropyl-3-hydroxy-3-phenylpropylamine) are viable and powerful intermediates for the synthesis of (R)-Tolterodine.

  • The Chiral Lactone Pathway represents a more convergent and often higher-yielding approach. It is particularly well-suited for large-scale manufacturing where process robustness and low cost of starting materials are critical drivers. The stereocenter is well-protected within the cyclic structure, minimizing risks of racemization.

  • The Chiral Amino Alcohol Pathway offers greater modularity. While potentially involving more steps, it allows for the synthesis of analogues by simply modifying the cresol coupling partner. This flexibility can be highly advantageous during lead optimization in a research and development setting.

The optimal choice depends on the specific project goals: for large-scale, cost-effective production, the lactone route is often preferred. For R&D-scale synthesis requiring flexibility, the amino alcohol route provides a valuable alternative. In all cases, the rigorous application of the analytical protocols detailed in this guide is essential to guarantee the quality and integrity of the final API.

References

  • Asymmetric Total Synthesis of (+)-Tolterodine, a New Muscarinic Receptor Antagonist, via Copper-Assisted Asymmetric Conjugate Addition of Aryl Grignard Reagents to 3-Phenyl-prop-2-enoyl-oxazolidinones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Chrominfo. Available at: [Link]

  • TOLTERODINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmapproach. Available at: [Link]

  • Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. Royal Society of Chemistry. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Enantioselective synthesis of (s)- and (R)-tolterodine by asymmetric hydrogenation of a coumarin derivative obtained by a Heck reaction. PubMed. Available at: [Link]

  • 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of (R)-Tolterodine via CuH-Catalyzed Asymmetric Conjugate Reduction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • US20050222437A1 - Process for the preparation of tolterodine and intermediates thereof. Google Patents.
  • Tolterodine EP Impurities & USP Related Compounds. SynThink Research Chemicals. Available at: [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. Available at: [Link]

  • Asymmetric synthesis of (R)‐tolterodine. ResearchGate. Available at: [Link]

  • EP2545024A1 - Short synthesis of tolterodine, intermediates and metabolites. Google Patents.
  • Synthesis of (R)‐(+)‐tolterodine. ResearchGate. Available at: [Link]

  • Tolterodine tartrate Synthesis Route. MoleculeDB. Available at: [Link]

  • Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC. ResearchGate. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]

  • A Review on Analytical Method Development for the Estimation of a Potent Muscarinic Receptor Antagonist Tolterodine Tartrate. Bentham Science. Available at: [Link]

  • Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. PMC. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Spectrofluorimetric Method for the Determination of Tolterodine In Human Plasma and Pharmaceutical Preparations by Derivatizatio. Bezmialem Science. Available at: [Link]

  • Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]

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Validation

Thermal Analysis (DSC/TGA) in the Salt Screening of (R)-4-(1-Aminopropyl)-2-methylphenol: A Comparative Guide

Executive Summary (R)-4-(1-Aminopropyl)-2-methylphenol is a highly versatile chiral amine intermediate and active pharmaceutical ingredient (API) candidate. However, its free base form presents significant formulation ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-(1-Aminopropyl)-2-methylphenol is a highly versatile chiral amine intermediate and active pharmaceutical ingredient (API) candidate. However, its free base form presents significant formulation challenges due to suboptimal thermal stability, a low melting point, and high hygroscopicity.

This guide objectively compares the thermal performance of the API's Free Base against three rationally synthesized alternative salt forms: Hydrochloride (HCl) , Succinate , and L-Tartrate . By employing rigorous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we demonstrate that the L-Tartrate salt is the optimal product candidate, offering superior thermodynamic stability, a highly ordered crystal lattice, and a non-hygroscopic profile suitable for solid oral dosage formulation.

Scientific Grounding: The Role of Thermal Analysis in Salt Selection

Salt screening is a critical preformulation step used to improve the physicochemical properties of ionizable drugs. The physical transformations that occur when compounds are heated in a DSC are accompanied by changes in their enthalpies, recorded as endothermic or exothermic events, while TGA provides information on events related to dehydration, desolvation, and material decomposition 1. Advanced instruments bring unparalleled sensitivity and reproducibility, which are indispensable for characterizing these thermal properties and identifying phase transitions 2. TGA is specifically employed to assess the water loss rate and degradation temperature of compounds, while DSC examines the melting point, establishing the foundational thermodynamic properties of the synthesized salts 3.

G A API Free Base (R)-4-(1-Aminopropyl)-2-methylphenol B Counterion Screening (HCl, Succinic, L-Tartaric) A->B C Controlled Crystallization (EtOH/H2O, 50°C to 5°C) B->C D DSC Analysis (Melting Point & Enthalpy) C->D Thermal Profiling E TGA Analysis (Desolvation & Decomposition) C->E Mass Profiling F Optimal Salt Selection (L-Tartrate) D->F High Tm, Sharp Peak E->F No Weight Loss, High Td

Fig 1. Workflow for salt screening and thermal characterization using DSC and TGA.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthy and reproducible data, the following protocols integrate strict self-validating checkpoints.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the melting onset (


) and enthalpy of fusion (

).
  • Instrument Calibration (Self-Validation): Run an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.71 J/g) at 10 °C/min. Check: Ensure the measured onset temperature is within ±0.1 °C and enthalpy is within ±1% of theoretical values. Proceed only if calibration passes.
  • Baseline Verification: Perform a baseline run using empty, hermetically sealed aluminum pans from 25 °C to 300 °C. Check: The heat flow drift must remain <10 µW to ensure no instrument artifacts interfere with weak thermal transitions.

  • Sample Execution: Accurately weigh 2.0–5.0 mg of the salt candidate into an aluminum pan. Seal hermetically and pierce with a 1 mm pinhole to allow volatile release without pressure build-up. Heat from 25 °C to 300 °C at 10 °C/min under a 50 mL/min dry nitrogen purge.

Thermogravimetric Analysis (TGA) Protocol

Objective: Quantify volatile content (moisture/solvents) and determine the onset of thermal decomposition (


).
  • Weight & Temperature Calibration (Self-Validation): Weight calibration is typically performed with manufacturer-supplied standards and verified against known desolvation events, such as sodium tartrate dihydrate, to ensure absolute accuracy during thermal profiling 4. Verify temperature accuracy using the magnetic transition (Curie point) of Nickel (358 °C).

  • Environmental Control: Purge the furnace with dry nitrogen at 25 mL/min for 30 minutes prior to analysis to establish a moisture-free baseline.

  • Sample Execution: Tare an open platinum pan. Load 5.0–10.0 mg of the sample. Heat from 25 °C to 350 °C at 10 °C/min. Check: Monitor the derivative weight curve (DTG). A true desolvation event will show a distinct DTG peak separate from the main decomposition event.

Quantitative Data Presentation

The table below summarizes the thermal parameters extracted from the DSC and TGA thermograms for the four solid forms.

Solid FormDSC Onset (

, °C)
Enthalpy of Fusion (

, J/g)
TGA Weight Loss (<100 °C, %)TGA Decomposition Onset (

, °C)
Hygroscopicity Profile
Free Base 85.275.43.5190.5High
Hydrochloride 165.4110.21.2245.0Moderate
Succinate (1:1) 142.895.60.5230.2Low
L-Tartrate (1:1) 198.6 145.8 < 0.1 275.4 Non-hygroscopic

Mechanistic Insights & Causality (Expertise & Experience)

The comparative data definitively positions the L-Tartrate salt as the superior product alternative. The causality behind this performance is rooted in crystal engineering:

  • Thermodynamic Stability & Crystal Lattice Energy: The selection of a counterion directly influences the crystal lattice energy. The L-tartrate salt exhibits a remarkably high

    
     of 145.8 J/g and a 
    
    
    
    of 198.6 °C. This thermodynamic stability is the direct result of an extensive intermolecular hydrogen-bonding network. The tartrate anion's two hydroxyl and two carboxylate groups act as multi-point hydrogen bond donors and acceptors, perfectly complementing the primary amine and phenolic hydroxyl of the API.
  • Chiral Recognition: Because (R)-4-(1-Aminopropyl)-2-methylphenol is a chiral molecule, pairing it with a chiral acid (L-tartaric acid) facilitates favorable diastereomeric packing interactions. This "chiral matching" minimizes free volume within the crystal lattice compared to achiral counterions like chloride or succinate.

  • Moisture Shielding: The dense packing efficiency prevents the ingress of atmospheric moisture. This is empirically validated by the TGA data, where the L-Tartrate salt shows a completely flat baseline (<0.1% weight loss) prior to its high decomposition onset of 275.4 °C.

DecisionMatrix Root Thermal Data Evaluation DSC DSC: Melting Endotherm Root->DSC TGA TGA: Mass Loss Profile Root->TGA Tm Tm > 150°C? DSC->Tm WL Weight Loss < 0.5%? TGA->WL dH High Enthalpy (ΔH)? Tm->dH Yes Fail Candidate Rejected (Free Base, HCl) Tm->Fail No Pass Candidate Approved (L-Tartrate) dH->Pass Yes dH->Fail No Td Td > 200°C? WL->Td Yes WL->Fail No Td->Pass Yes Td->Fail No

Fig 2. Thermodynamic decision matrix for selecting the optimal pharmaceutical salt.

Conclusion

When comparing the solid-state alternatives for (R)-4-(1-Aminopropyl)-2-methylphenol, the Free Base is unsuitable for development due to its low melting point and high hygroscopicity. While the Hydrochloride and Succinate salts offer marginal improvements, the L-Tartrate salt decisively outperforms all alternatives. Its exceptional thermal stability and anhydrous nature, validated through rigorous DSC and TGA profiling, make it the optimal candidate for downstream formulation and scale-up.

References

*[4] Title: Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? | Source: ACS Publications | URL: 4 *[1] Title: Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline | Source: PMC (NIH) | URL: 1 *[2] Title: Improved Pharma Enhances Thermal Characterization Suite with Discovery DSC 25 | Source: Improved Pharma | URL: 2 *[3] Title: Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts | Source: PMC (NIH) | URL: 3

Sources

Safety & Regulatory Compliance

Safety

(R)-4-(1-Aminopropyl)-2-methylphenol proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of (R)-4-(1-Aminopropyl)-2-methylphenol Executive Summary & Chemical Profile (R)-4-(1-Aminopropyl)-2-methylphenol is a structurally complex aminophenol derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of (R)-4-(1-Aminopropyl)-2-methylphenol

Executive Summary & Chemical Profile

(R)-4-(1-Aminopropyl)-2-methylphenol is a structurally complex aminophenol derivative utilized extensively in pharmaceutical synthesis and drug development. Characterized by the presence of both a basic amino group and an acidic phenolic hydroxyl group, this compound is highly amphoteric 1. Improper disposal poses severe environmental and occupational risks, including acute aquatic toxicity and the potential generation of dangerous nitrogen oxides (NOx) upon uncontrolled combustion []().

This guide provides a self-validating, step-by-step protocol for the safe handling, neutralization, and final destruction of this compound, ensuring full compliance with EPA and RCRA standards.

Physicochemical & Hazard Assessment

To design an effective disposal strategy, we must first understand the chemical behavior of the waste. Because aminophenols are amphoteric, their solubility and reactivity are highly pH-dependent .

Property / HazardCharacteristicOperational Implication
Chemical Nature Amphoteric (pKa1 ~5.48, pKa2 ~10.30) Waste must be pH-adjusted to 5.0–9.0 to maintain the neutral, least reactive species.
Aquatic Toxicity Very toxic to aquatic life (H410) Strictly prohibited from drain disposal or municipal sewer systems 2.
Oxidation Potential High; darkens upon exposure to air/light 1Store waste in tightly sealed containers under inert atmosphere if stored long-term.
Combustion Byproducts Carbon oxides (CO, CO2), Nitrogen oxides (NOx) Requires high-temperature incineration with flue gas scrubbing 3.

Operational Workflow: Step-by-Step Disposal Procedure

Phase 1: Segregation and Compatibility Verification

Causality: Aminophenols are highly reactive with strong oxidizing agents, which can trigger violent exothermic reactions or premature oxidation into highly colored polymeric quinoid structures .

  • Isolate Waste Streams: Strictly separate (R)-4-(1-Aminopropyl)-2-methylphenol waste from oxidizing acids (e.g., nitric acid, perchloric acid) and halogenated solvents.

  • Determine Physical State: Classify the waste as either solid (powders, contaminated filters) or aqueous/organic solution.

Phase 2: Pre-treatment of Aqueous Waste (Neutralization)

Causality: Extreme acidic or basic conditions cause the amphoteric aminophenol to ionize, increasing its solubility and potential to react with other waste components. Adjusting the pH to a neutral range (5.0–9.0) ensures the compound remains in its stable, neutral molecular state, preventing unexpected precipitation or side reactions during storage 4.

  • Measure Initial pH: Use a calibrated pH meter to assess the aqueous waste stream under a chemical fume hood.

  • Titrate: Slowly add dilute Hydrochloric Acid (HCl, 1M) or Sodium Hydroxide (NaOH, 1M) dropwise while stirring continuously.

  • Verify: Confirm the final pH rests between 5.0 and 9.0.

Phase 3: Containment and Labeling

Causality: Proper containment prevents photo-oxidation and environmental release during transit.

  • Transfer: Pour the neutralized liquid or transfer solid waste into a UN-certified, chemically compatible container (e.g., high-density polyethylene, HDPE).

  • Seal and Protect: Ensure the container is tightly sealed. If the waste is highly concentrated, purge the headspace with an inert gas (nitrogen or argon) to prevent oxidative degradation .

  • Labeling: Affix a hazardous waste label detailing the chemical name, accumulation start date, and specific hazard warnings: "Toxic", "Aquatic Hazard", and "Amphoteric Organic Waste".

Phase 4: Final Destruction via High-Temperature Incineration

Causality: Standard landfill disposal is unacceptable due to the compound's high aquatic toxicity . High-temperature incineration (above 1200°C) is mandatory because it provides the thermal energy required to completely cleave the robust aromatic ring 3. Furthermore, purpose-built incinerators are equipped with flue gas scrubbers to capture the toxic nitrogen oxides (NOx) generated by the combustion of the amine group 3.

  • Manifesting: Prepare a uniform hazardous waste manifest.

  • Transfer to Vendor: Hand over the waste to an EPA-licensed hazardous waste disposal facility that specializes in high-temperature incineration 2.

Emergency Spill Protocol

In the event of an accidental release, immediate containment is required to prevent aquatic contamination.

  • Solid Spills: Do not sweep dry, as this generates hazardous dust clouds . Dampen the powder with a compatible solvent (e.g., 60-70% ethanol) to suppress dust, then wipe up with absorbent pads 5.

  • Liquid Spills: Contain the spread using inert absorbent materials (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Collection: Place all contaminated absorbents and PPE into a designated hazardous waste bag for incineration.

Waste Management Decision Tree

WasteWorkflow Start Waste Generation: (R)-4-(1-Aminopropyl)-2-methylphenol State Determine Physical State of the Waste Start->State Solid Solid Waste (Powders, Crystals, Filters) State->Solid Dry Material Aqueous Aqueous/Solvent Solution (Dissolved Compound) State->Aqueous Liquid Stream Container Transfer to UN-Certified HDPE Sealed Container Solid->Container pH Adjust pH to 5.0 - 9.0 (Stabilize Amphoteric State) Aqueous->pH Check & Titrate pH->Container Label Label: Hazardous Waste (Toxic, Aquatic Hazard) Container->Label Incineration High-Temperature Incineration (>1200°C with NOx Scrubbing) Label->Incineration EPA/RCRA Compliant Transfer

Workflow for the safe neutralization and disposal of (R)-4-(1-Aminopropyl)-2-methylphenol waste.

References

  • ResearchGate - Aminophenols | Request PDF URL:[Link]

  • OECD Existing Chemicals Database - p-Aminophenol URL: [Link]

  • EPA - Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies URL: [Link]

  • Know More Waste - Chemical Waste Disposal URL: [Link]

  • ACS Publications - Hazardous Chemical Waste Management in Teaching Laboratories URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-4-(1-Aminopropyl)-2-methylphenol

Foundational Hazard Assessment: Understanding the "Why" Before selecting Personal Protective Equipment (PPE), we must first understand the inherent risks. Aminophenol derivatives present a multi-faceted threat profile th...

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Hazard Assessment: Understanding the "Why"

Before selecting Personal Protective Equipment (PPE), we must first understand the inherent risks. Aminophenol derivatives present a multi-faceted threat profile that dictates our safety protocols. The primary hazards associated with this class of compounds include:

  • Severe Skin and Eye Damage: Direct contact can cause irritation and potentially severe chemical burns.[1][2][3]

  • Systemic Toxicity: Aminophenols can be absorbed through the skin, and harmful if swallowed or inhaled.[1][4] High levels of exposure can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, leading to symptoms like headache, dizziness, and cyanosis (a blue color to the skin and lips).[5]

  • Genetic Defects: Perhaps the most significant long-term risk is that aminophenols are suspected of causing genetic mutations.[5][6][7] Therefore, all contact should be minimized to the lowest possible level.[5]

  • Sensitization: These compounds may cause skin and respiratory allergies.[5] Once an allergy develops, even very low future exposure can trigger a significant reaction, such as a rash or an asthma-like attack.[5]

Our entire PPE strategy is designed to create an impermeable barrier against these routes of exposure. It is not merely a checklist but a critical component of a comprehensive safety system.

Core Protective Measures: Your First and Last Line of Defense

While engineering controls like chemical fume hoods are the primary method for minimizing exposure, PPE is the essential final barrier between you and the chemical. The selection of appropriate PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All handling of (R)-4-(1-Aminopropyl)-2-methylphenol, especially when dealing with the solid powder or creating solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[8]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[9][10] Their location and proper operation should be verified before beginning any work.

Personal Protective Equipment: A Multi-Layered Approach

The following table summarizes the required PPE. Remember, the goal is to prevent all contact, not just minimize it.

Protection Type Required Equipment Rationale and Key Considerations
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards, worn in conjunction with a full-face shield.[11][12]Protects against splashes of liquids and airborne particles. A face shield provides an additional layer of protection for the entire face from splashes during tasks like transferring solutions.
Hand Protection Double-layered chemical-resistant gloves. A thin inner nitrile glove with a thicker, more robust outer glove (e.g., neoprene or butyl rubber).[13]Phenolic compounds can readily penetrate standard nitrile gloves.[13] Double-gloving provides enhanced protection. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[9][11] Use proper glove removal technique to avoid skin contact.[9]
Body Protection A fully-buttoned, long-sleeved lab coat. For tasks with a higher risk of splashing, a chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat.[8][13]Protects skin from accidental spills and contamination. Long pants and closed-toe shoes are mandatory.[8][13]
Respiratory Protection Typically not required when work is performed within a certified chemical fume hood.[4]If a fume hood is unavailable or during a large spill cleanup, a full-face respirator with organic vapor cartridges is necessary to prevent inhalation.[11]

Operational and Disposal Plans: Integrating Safety into Your Workflow

Safe handling is a process, not a single action. The following procedural guidance provides a step-by-step framework for minimizing risk from preparation to disposal.

Step-by-Step Safe Handling Protocol
  • Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.

  • Don PPE: Before approaching the chemical storage area, don your lab coat, safety goggles, and face shield.

  • Glove Up: Put on your inner and outer layers of chemical-resistant gloves.

  • Work Area Setup: Conduct all work in a chemical fume hood. Place absorbent bench paper on the work surface.

  • Handling:

    • When handling the solid, avoid creating dust.[11][14] Use spark-proof tools.[11]

    • Keep the container tightly closed when not in use.[9][11]

    • Wash hands thoroughly after handling, even though gloves were worn.[9][11]

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Remove gloves using the proper technique.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[4][14]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Verify Engineering Controls (Fume Hood, Eyewash) Don_PPE 2. Don Required PPE (Lab Coat, Goggles, Face Shield, Gloves) Prep->Don_PPE Weigh 3. Weigh/Handle Chemical (Avoid Dust/Aerosols) Don_PPE->Weigh Proceed to Hood Work 4. Perform Experiment Weigh->Work Waste 5. Segregate Hazardous Waste (Solid, Liquid, Contaminated PPE) Work->Waste Experiment Complete Decon 6. Decontaminate Work Area Waste->Decon Doff_PPE 7. Doff PPE Correctly Decon->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash

Sources

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